molecular formula C17H12ClFN2O B1677028 Nuarimol CAS No. 63284-71-9

Nuarimol

Katalognummer: B1677028
CAS-Nummer: 63284-71-9
Molekulargewicht: 314.7 g/mol
InChI-Schlüssel: SAPGTCDSBGMXCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Nuarimol (CAS 63284-71-9) is a systemic pyrimidine fungicide with protective and curative activity, used in research to control a wide range of pathogenic fungi such as Pseudocercosporella and Septoria species, as well as powdery mildews and leaf spot . Its primary mechanism of action is the inhibition of sterol 14-α demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway . This disruption compromises cell membrane integrity and function in target fungi. This compound is a chiral compound, and the technical-grade material is typically a racemic mixture . Recent enantioselective studies confirm that the R-(+)-enantiomer exhibits significantly greater fungicidal potency and is primarily responsible for the compound's bioactivity, providing essential data for developing more efficient applications . This product is offered as a high-purity certified reference material, ideal for use in analytical method development and quality control, including compliance with environmental monitoring programs such as the EPA 500 series for drinking water . It is supplied as a neat solid or prepared solution. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Eigenschaften

IUPAC Name

(2-chlorophenyl)-(4-fluorophenyl)-pyrimidin-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O/c18-16-4-2-1-3-15(16)17(22,13-9-20-11-21-10-13)12-5-7-14(19)8-6-12/h1-11,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPGTCDSBGMXCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)F)(C3=CN=CN=C3)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2042220
Record name Nuarimol
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Molecular Weight

314.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

63284-71-9
Record name Nuarimol
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Record name Nuarimol [ANSI:BSI:ISO]
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Record name 5-Pyrimidinemethanol, .alpha.-(2-chlorophenyl)-.alpha.-(4-fluorophenyl)-
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Record name Nuarimol
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Record name 5-(2-chloro-4'-fluorobenzhydryl)-4-hydroxypyrimidine
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Record name NUARIMOL
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Foundational & Exploratory

What is the chemical structure and CAS number for Nuarimol?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Structure, Properties, and Analytical Methodologies for the Fungicide Nuarimol.

Introduction

This compound is a systemic fungicide belonging to the pyrimidine class of chemicals. It is recognized for its protective and curative action against a variety of fungal pathogens in agricultural applications. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, physicochemical properties, mechanism of action, and detailed experimental protocols for its synthesis and analysis, tailored for a scientific audience.

Chemical Structure and CAS Number

This compound is chemically identified as α-(2-chlorophenyl)-α-(4-fluorophenyl)-5-pyrimidinemethanol.[1][2] It possesses a chiral center, and the technical grade material is typically a racemic mixture.[3]

  • Chemical Formula: C₁₇H₁₂ClFN₂O[1][4][5][6]

  • CAS Number: 63284-71-9[1][4][5][6]

  • IUPAC Name: (RS)-2-chloro-4'-fluoro-α-(pyrimidin-5-yl)benzhydryl alcohol[3]

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological data for this compound is presented in the table below. This information is crucial for understanding its environmental fate and for developing analytical methods.

PropertyValueReference
Molecular Weight 314.74 g/mol [1][6]
Melting Point 126 °C
Water Solubility 26 mg/L (at 25 °C, pH 7)
Vapor Pressure 1 x 10⁻⁵ Pa (at 23 °C)
pKa 11.37 ± 0.29 (Predicted)
Log P (octanol-water) 3.2[7]
Oral LD50 (Mouse) 2500 mg/kg
Inhalation LC50 (Rat) >6090 mg/m³/4 hours

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound functions as a sterol biosynthesis inhibitor (SBI). Specifically, it inhibits the C14-demethylation step in the ergosterol biosynthesis pathway. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. By disrupting the production of ergosterol, this compound compromises the integrity and function of the fungal cell membrane, ultimately leading to the cessation of fungal growth.

Below is a diagram illustrating the ergosterol biosynthesis pathway and the point of inhibition by this compound.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Inhibitor Action Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Multiple Steps Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) This compound This compound This compound->Lanosterol 14α-demethylase\n(CYP51) Inhibits

Caption: Inhibition of Lanosterol 14α-demethylase by this compound in the ergosterol biosynthesis pathway.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process, starting with the formation of a key benzophenone intermediate followed by the addition of the pyrimidine moiety.

Step 1: Synthesis of 2-Chloro-4'-fluorobenzophenone (Intermediate)

This step typically involves a Friedel-Crafts acylation reaction.

  • Reactants: 2-chlorobenzoyl chloride and fluorobenzene.

  • Catalyst: A Lewis acid, such as aluminum chloride (AlCl₃).

  • Procedure:

    • To a solution of fluorobenzene, add aluminum chloride in portions while maintaining a low temperature.

    • Slowly add 2-chlorobenzoyl chloride to the reaction mixture.

    • After the addition is complete, allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

    • Quench the reaction by carefully pouring it over crushed ice and an acidic solution.

    • Extract the organic layer with a suitable solvent (e.g., dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield 2-chloro-4'-fluorobenzophenone.

Step 2: Synthesis of this compound

This step involves the reaction of the benzophenone intermediate with a pyrimidine-containing organometallic reagent.

  • Reactants: 2-Chloro-4'-fluorobenzophenone and 5-lithiopyrimidine (generated in situ from 5-bromopyrimidine and a strong base like n-butyllithium).

  • Solvent: Anhydrous ether or tetrahydrofuran (THF).

  • Procedure:

    • Prepare a solution of 5-bromopyrimidine in anhydrous THF and cool to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add a solution of n-butyllithium to generate 5-lithiopyrimidine.

    • To this solution, add a solution of 2-chloro-4'-fluorobenzophenone in anhydrous THF dropwise.

    • Allow the reaction to stir at low temperature and then warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Purify the crude this compound by column chromatography or recrystallization.

Analytical Protocol: QuEChERS Method for Pesticide Residue Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices. This is often followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow for QuEChERS

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive Solid-Phase Extraction (d-SPE) Cleanup cluster_analysis Analysis start 1. Homogenize Sample (e.g., 10-15g of fruit/vegetable) add_solvent 2. Add Acetonitrile (e.g., 10 mL) start->add_solvent add_salts 3. Add QuEChERS Extraction Salts (e.g., MgSO₄, NaCl) add_solvent->add_salts shake 4. Shake Vigorously (e.g., 1 minute) add_salts->shake centrifuge1 5. Centrifuge shake->centrifuge1 transfer 6. Transfer Supernatant to d-SPE tube centrifuge1->transfer add_dspe 7. d-SPE Tube contains (e.g., MgSO₄, PSA) transfer->add_dspe shake2 8. Shake add_dspe->shake2 centrifuge2 9. Centrifuge shake2->centrifuge2 final_extract 10. Collect Supernatant (Final Extract) centrifuge2->final_extract analysis 11. Analyze by GC-MS or LC-MS/MS final_extract->analysis

Caption: A typical workflow for the QuEChERS sample preparation method.

Instrumentation (Example: GC-MS)

  • Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., HP-5MS).

  • Injector: Split/splitless injector, operated in splitless mode.

  • Oven Temperature Program: An example program could be: start at 70°C, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and specificity for this compound and its characteristic fragment ions.

Conclusion

This compound remains a significant fungicide in agriculture due to its effective inhibition of ergosterol biosynthesis in pathogenic fungi. This guide has provided core technical information on its chemical structure, properties, and detailed methodologies for its synthesis and analysis. The provided protocols serve as a foundational resource for researchers in the fields of agrochemistry, environmental science, and drug development.

References

Nuarimol Fungicide: A Technical Guide to its Mode of Action on the CYP51 Enzyme

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuarimol is a pyrimidine-based fungicide classified as a sterol demethylation inhibitor (DMI). Its primary mode of action is the targeted inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the formation and integrity of fungal cell membranes. By disrupting this pathway, this compound effectively compromises the fungal cell's structural and functional integrity, leading to growth inhibition and cell death. This technical guide provides a comprehensive overview of the molecular interactions, quantitative inhibitory data, relevant experimental protocols, and the biochemical pathways associated with this compound's fungicidal activity.

Introduction to this compound and its Fungicidal Role

This compound, with the chemical formula C₁₇H₁₂ClFN₂O, is a systemic fungicide used to control a variety of fungal diseases in agriculture. As a member of the DMI class of fungicides, its efficacy stems from its ability to specifically target a key enzyme in fungal sterol production, offering a potent and selective mechanism of action against pathogenic fungi. Understanding the intricacies of its interaction with the CYP51 enzyme is paramount for optimizing its use, managing resistance, and developing novel antifungal agents.

The Ergosterol Biosynthesis Pathway and the Critical Role of CYP51

Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes. The biosynthesis of ergosterol is a complex, multi-step process. A pivotal step in this pathway is the C14-demethylation of lanosterol, a reaction catalyzed by the heme-containing enzyme CYP51.[1]

The inhibition of CYP51 disrupts the ergosterol biosynthesis pathway, leading to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterol precursors. This alteration in sterol composition severely compromises the fungal cell membrane's integrity and function, ultimately inhibiting fungal growth.[2]

dot

Ergosterol_Biosynthesis_Pathway cluster_cyp51 Squalene Squalene Lanosterol Lanosterol (14α-methylated) Squalene->Lanosterol ...multiple steps Demethylated_Sterol 14α-Demethylated Sterol Lanosterol->Demethylated_Sterol CYP51 (Sterol 14α-demethylase) Ergosterol Ergosterol Demethylated_Sterol->Ergosterol ...multiple steps This compound This compound This compound->Inhibition

Caption: Simplified ergosterol biosynthesis pathway illustrating the inhibitory action of this compound on the CYP51 enzyme.

Molecular Mechanism of this compound's Action on CYP51

This compound, like other DMI fungicides, is a non-competitive inhibitor of CYP51. The primary interaction involves the nitrogen atom of this compound's pyrimidine ring binding to the heme iron atom at the active site of the CYP51 enzyme.[1] This coordination bond prevents the binding of the natural substrate, lanosterol, and subsequently blocks the demethylation reaction. The specificity and strength of this interaction are further influenced by the hydrophobic side groups of the this compound molecule, which interact with the amino acid residues lining the active site pocket of the enzyme.

Recent studies have highlighted the enantioselective bioactivity of this compound. The R-(+)-nuarimol enantiomer has been shown to exhibit significantly higher fungicidal activity compared to the S-(-)-nuarimol enantiomer.[3] This difference in potency is attributed to a stronger binding affinity of the R-(+)-enantiomer to the CYP51 active site.[3]

Quantitative Analysis of this compound's Inhibitory Activity

Parameter Enantiomer Value Fungal Species Reference
Docking Energy R-(+)-nuarimol-7.42 kcal/molNot specified[3]
S-(-)-nuarimol-7.36 kcal/molNot specified[3]

Table 1: Molecular Docking Energies of this compound Enantiomers with CYP51.

Experimental Protocols for Studying this compound's Effect on CYP51

A variety of in vitro and in vivo assays are employed to characterize the inhibitory effects of fungicides like this compound on the CYP51 enzyme.

Expression and Purification of Fungal CYP51

To conduct in vitro inhibition studies, a recombinant form of the fungal CYP51 enzyme is typically produced.

  • Gene Cloning: The gene encoding the target fungal CYP51 is cloned into an expression vector, often with an N-terminal tag (e.g., His-tag) to facilitate purification. The N-terminal transmembrane domain may be truncated to enhance solubility.[1]

  • Protein Expression: The expression vector is transformed into a suitable host, such as Escherichia coli. Protein expression is induced, typically at a lower temperature to promote proper folding.[2]

  • Cell Lysis and Solubilization: The host cells are harvested and lysed. The membrane-bound CYP51 is solubilized using detergents.

  • Purification: The tagged CYP51 protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[4]

CYP51 Inhibition Assay (IC₅₀ Determination)

This assay quantifies the concentration of this compound required to inhibit 50% of the CYP51 enzyme's activity.

  • Reconstitution of the Enzyme System: The purified CYP51 enzyme is reconstituted in a reaction mixture containing a partner cytochrome P450 reductase, a lipid environment (e.g., dilauroylphosphatidylcholine), and the substrate (e.g., radiolabeled lanosterol).[1]

  • Inhibitor Addition: this compound is added to the reaction mixture at a range of concentrations.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regeneration system.[1]

  • Incubation and Termination: The reaction is incubated at a controlled temperature (e.g., 37°C) and then terminated.

  • Product Analysis: The sterol products are extracted and separated from the substrate using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

  • Data Analysis: The amount of product formed is quantified, and the percentage of inhibition at each this compound concentration is calculated. The IC₅₀ value is determined by fitting the data to a dose-response curve.[2]

dot

IC50_Workflow Start Start Prepare_Mix Prepare Reaction Mix: - Purified CYP51 - P450 Reductase - Substrate (e.g., Lanosterol) Start->Prepare_Mix Add_Inhibitor Add this compound (Varying Concentrations) Prepare_Mix->Add_Inhibitor Initiate_Reaction Initiate Reaction (Add NADPH) Add_Inhibitor->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Extract_Sterols Extract Sterols Stop_Reaction->Extract_Sterols Separate_Products Separate Substrate and Product (HPLC or TLC) Extract_Sterols->Separate_Products Quantify Quantify Product Formation Separate_Products->Quantify Calculate_IC50 Calculate % Inhibition and Determine IC₅₀ Quantify->Calculate_IC50 End End Calculate_IC50->End

Caption: A typical experimental workflow for determining the IC₅₀ of this compound against the CYP51 enzyme.

Spectrophotometric Titration for Binding Affinity (Kd)

This method measures the binding affinity of this compound to the CYP51 enzyme by observing spectral shifts upon binding.

  • Preparation: Purified CYP51 is placed in a cuvette.

  • Ligand Titration: this compound is titrated into the cuvette in small aliquots.

  • Spectral Measurement: After each addition, the mixture is allowed to reach equilibrium, and an absorbance spectrum is recorded. The binding of this compound to the heme iron of CYP51 induces a characteristic Type II spectral shift.[2]

  • Data Analysis: The change in absorbance is plotted against the this compound concentration. The dissociation constant (Kd) is calculated by fitting the data to a binding isotherm equation.[5]

Mechanisms of Resistance to this compound

The development of fungal resistance to DMI fungicides, including this compound, is a significant concern in agriculture. The primary mechanisms of resistance involve alterations in the target CYP51 enzyme or its expression.

  • Point Mutations in the CYP51 Gene: Single amino acid substitutions in the CYP51 protein can reduce the binding affinity of this compound to the active site, thereby decreasing its inhibitory effect.[6][7][8]

  • Overexpression of the CYP51 Gene: An increase in the production of the CYP51 enzyme can effectively "titrate out" the fungicide, requiring higher concentrations of this compound to achieve the same level of inhibition.[9]

  • Increased Efflux: Upregulation of membrane transporters can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration.

Conclusion

This compound's efficacy as a fungicide is rooted in its specific and potent inhibition of the fungal CYP51 enzyme, a critical catalyst in the ergosterol biosynthesis pathway. The molecular interaction involves the coordination of this compound's pyrimidine ring with the heme iron at the enzyme's active site, a process that is influenced by the compound's stereochemistry. While quantitative data on this compound's inhibitory activity is still emerging, the available information, coupled with established experimental protocols, provides a solid framework for its continued study and application. A thorough understanding of its mode of action and the mechanisms of resistance is essential for the sustainable use of this compound in agriculture and for the development of next-generation antifungal therapies.

References

Unraveling the Stereoselectivity of Nuarimol: A Technical Guide to the Bioactivity of its Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the differential bioactivity between the enantiomers of Nuarimol, a systemic fungicide. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying biochemical pathways and workflows.

This compound, a chiral fungicide, operates by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. Its efficacy is significantly influenced by the stereochemistry of its enantiomers, with the R-(+)-enantiomer demonstrating notably higher fungicidal activity. This guide explores the nuances of this enantioselectivity, offering a comprehensive resource for understanding and leveraging these differences in future research and development.

Enantioselective Bioactivity of this compound

Recent studies have elucidated the pronounced differences in the fungicidal potency of this compound's enantiomers. The R-(+)-nuarimol isomer has been identified as the more active form against a range of phytopathogenic fungi.[1] This increased efficacy is attributed to a stronger binding affinity to the target enzyme, sterol 14-α demethylase (CYP51).[1]

Quantitative Bioactivity Data

The following tables summarize the enantioselective bioactivity of this compound enantiomers against various phytopathogenic fungi, as well as their differential binding affinities to the target enzyme, CYP51.

Table 1: Fungicidal Activity (EC50 in mg/L) of this compound Enantiomers Against Phytopathogenic Fungi

Fungal SpeciesR-(+)-NuarimolS-(-)-NuarimolRacemic this compound
Botrytis cinereaData not availableData not availableData not available
Fusarium graminearumData not availableData not availableData not available
Rhizoctonia solaniData not availableData not availableData not available
Sclerotinia sclerotiorumData not availableData not availableData not available
Pyricularia oryzaeData not availableData not availableData not available
Colletotrichum gloeosporioidesData not availableData not availableData not available
Phytophthora infestansData not availableData not availableData not available

Note: Specific EC50 values from the primary literature are required to populate this table. The provided search results indicate R-(+)-nuarimol is 1.4-3.5 times more potent than racemic this compound and 4.5-51.4 times more potent than S-(-)-nuarimol, but do not provide the specific EC50 values.[1]

Table 2: Molecular Docking Energies of this compound Enantiomers with CYP51

EnantiomerDocking Energy (kcal/mol)
R-(+)-Nuarimol-7.42
S-(-)-Nuarimol-7.36

Data sourced from Li et al., 2024.[1]

Experimental Protocols

This section details the methodologies for key experiments used to assess the bioactivity of this compound enantiomers.

Fungicidal Activity Assay: Mycelial Growth Inhibition

This protocol is a standard method for determining the efficacy of fungicides against mycelial fungi.

Objective: To determine the half-maximal effective concentration (EC50) of this compound enantiomers required to inhibit the mycelial growth of target fungi.

Materials:

  • Pure cultures of test fungi (e.g., Botrytis cinerea, Fusarium graminearum)

  • Potato Dextrose Agar (PDA) medium

  • Stock solutions of R-(+)-Nuarimol, S-(-)-Nuarimol, and racemic this compound in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 50°C.

  • Add the appropriate volume of the this compound stock solutions to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). A solvent control (PDA with solvent only) and a negative control (PDA only) should also be prepared.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • From the edge of an actively growing fungal culture, take 5 mm mycelial plugs using a sterile cork borer.

  • Place one mycelial plug in the center of each fungicide-amended and control PDA plate.

  • Incubate the plates at a suitable temperature for the specific fungus (e.g., 25°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Determine the EC50 values by plotting the percentage of inhibition against the logarithm of the concentration and performing a probit or logistic regression analysis.[2][3]

Ergosterol Biosynthesis Inhibition Assay

This protocol quantifies the amount of ergosterol in fungal mycelium to assess the inhibitory effect of this compound.

Objective: To measure the reduction in ergosterol content in fungal cells treated with this compound enantiomers.

Materials:

  • Fungal cultures grown in a suitable liquid medium (e.g., Potato Dextrose Broth)

  • Stock solutions of this compound enantiomers

  • Saponification solution (e.g., 25% alcoholic potassium hydroxide)

  • Organic solvent for extraction (e.g., n-hexane or a chloroform:methanol mixture)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Ergosterol standard

  • Glass vials with Teflon-lined caps

  • Water bath or heating block

Procedure:

  • Grow fungal cultures in liquid medium to the mid-logarithmic phase.

  • Inoculate fresh liquid medium containing various concentrations of the this compound enantiomers with the fungal culture. Include a solvent control.

  • Incubate the cultures under appropriate conditions for a set period (e.g., 24-48 hours).

  • Harvest the mycelia by filtration and wash with sterile water. Lyophilize or dry the mycelia to a constant weight.

  • Weigh a known amount of dried mycelia and place it in a glass vial.

  • Add the saponification solution to the mycelia and incubate at a high temperature (e.g., 80-85°C) for a specified time (e.g., 1-4 hours) to hydrolyze the sterol esters.

  • After cooling, add water and the organic solvent to the vial. Vortex vigorously to extract the non-saponifiable lipids, including ergosterol.

  • Separate the organic phase, and repeat the extraction process on the aqueous phase.

  • Combine the organic extracts and evaporate the solvent under a stream of nitrogen.

  • Re-dissolve the dried extract in a known volume of HPLC-grade solvent (e.g., methanol or isopropanol).

  • Analyze the sample by HPLC, using a C18 column and a mobile phase such as methanol or acetonitrile. Detect ergosterol by UV absorbance, typically at 282 nm.

  • Quantify the ergosterol content by comparing the peak area in the sample to a standard curve prepared with a pure ergosterol standard.

Molecular Docking of this compound Enantiomers to CYP51

This computational protocol predicts the binding affinity and interaction of this compound enantiomers with the active site of the CYP51 enzyme.

Objective: To model the interaction between this compound enantiomers and the CYP51 enzyme to understand the structural basis of their differential activity.

Materials:

  • Molecular modeling software (e.g., AutoDock, GOLD, Discovery Studio)

  • 3D structure of the fungal CYP51 protein (obtained from the Protein Data Bank or generated through homology modeling)

  • 3D structures of the R-(+)- and S-(-)-Nuarimol enantiomers (generated and energy-minimized using chemical drawing software)

Procedure:

  • Protein Preparation: Load the CYP51 crystal structure into the modeling software. Remove water molecules and any co-crystallized ligands. Add hydrogen atoms and assign appropriate charges to the protein atoms.

  • Ligand Preparation: Generate the 3D structures of the this compound enantiomers. Perform energy minimization using a suitable force field.

  • Binding Site Definition: Identify the active site of the CYP51 enzyme, which typically contains a heme group. Define a grid box or sphere around this active site to encompass the potential binding region.

  • Docking Simulation: Perform the docking of each enantiomer into the defined active site using a chosen docking algorithm (e.g., Lamarckian genetic algorithm in AutoDock). This will generate a series of possible binding poses for each ligand.

  • Scoring and Analysis: The docking software will calculate a binding energy or score for each pose. The pose with the lowest binding energy is typically considered the most favorable.

  • Interaction Analysis: Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the best-ranked pose of each enantiomer and the amino acid residues in the active site of CYP51. The nitrogen atom of the pyrimidine ring in this compound is expected to coordinate with the heme iron atom.[4][5][6][7]

Visualizations

The following diagrams illustrate the key pathways and workflows related to the bioactivity of this compound.

G Figure 1: this compound's Mechanism of Action - Inhibition of Ergosterol Biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound cluster_consequences Consequences for Fungal Cell Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated intermediate 14-demethylated intermediate Lanosterol->14-demethylated intermediate Demethylation Ergosterol Ergosterol 14-demethylated intermediate->Ergosterol Multiple Steps Toxic Sterol Accumulation Toxic Sterol Accumulation Ergosterol Depletion Ergosterol Depletion This compound This compound (R-(+)-enantiomer) CYP51 CYP51 (14-α demethylase) This compound->CYP51 Binds to and inhibits Disrupted Membrane Integrity Disrupted Membrane Integrity Ergosterol Depletion->Disrupted Membrane Integrity Toxic Sterol Accumulation->Disrupted Membrane Integrity Inhibition of Fungal Growth Inhibition of Fungal Growth Disrupted Membrane Integrity->Inhibition of Fungal Growth

Caption: Figure 1: this compound's Mechanism of Action - Inhibition of Ergosterol Biosynthesis.

G Figure 2: General Experimental Workflow for Assessing this compound Bioactivity cluster_enantiomers Preparation of this compound Enantiomers cluster_bioassays In Vitro Bioactivity Assays cluster_insilico In Silico Analysis cluster_results Data Analysis and Interpretation start Start racemic Racemic this compound start->racemic separation Chiral Separation (e.g., HPLC) racemic->separation enantiomers R-(+)-Nuarimol & S-(-)-Nuarimol separation->enantiomers mycelial_growth Mycelial Growth Inhibition Assay enantiomers->mycelial_growth ergosterol_assay Ergosterol Biosynthesis Assay enantiomers->ergosterol_assay molecular_docking Molecular Docking enantiomers->molecular_docking fungal_cultures Phytopathogenic Fungal Cultures fungal_cultures->mycelial_growth fungal_cultures->ergosterol_assay ec50 EC50 Values mycelial_growth->ec50 ergosterol_levels Ergosterol Levels ergosterol_assay->ergosterol_levels cyp51_structure CYP51 Protein Structure cyp51_structure->molecular_docking binding_energies Binding Energies & Interactions molecular_docking->binding_energies conclusion Conclusion: Differential Bioactivity of Enantiomers ec50->conclusion ergosterol_levels->conclusion binding_energies->conclusion

References

Nuarimol as a Demethylation Inhibitor (DMI) Fungicide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuarimol is a pyrimidine-based fungicide that functions as a potent and specific inhibitor of sterol biosynthesis in fungi. As a member of the demethylation inhibitor (DMI) class of fungicides, this compound's primary mode of action is the disruption of ergosterol production, an essential component of the fungal cell membrane. This disruption leads to impaired membrane integrity and function, ultimately inhibiting fungal growth and development. This technical guide provides a comprehensive overview of the core principles of this compound's fungicidal activity, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its study, and visualizations of the key biochemical and signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antifungal compounds.

Mechanism of Action

This compound exerts its antifungal effect by targeting and inhibiting the enzyme sterol 14α-demethylase (CYP51), a critical cytochrome P450 enzyme in the ergosterol biosynthesis pathway.[1] This enzyme is responsible for the removal of the 14α-methyl group from sterol precursors, a crucial step in the formation of ergosterol.

The inhibition of CYP51 by this compound leads to two primary consequences:

  • Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway results in a significant reduction in the production of mature ergosterol. Ergosterol is vital for maintaining the fluidity, integrity, and proper function of the fungal cell membrane. Its depletion compromises these functions, leading to increased membrane permeability and disruption of cellular homeostasis.[1]

  • Accumulation of Toxic Sterol Intermediates: The inhibition of CYP51 causes the accumulation of 14α-methylated sterol precursors, such as lanosterol and eburicol. These intermediates are incorporated into the fungal cell membrane, where they disrupt its structure and function, contributing to the fungitoxic effects of this compound.

This compound is a chiral compound, and its enantiomers exhibit differential bioactivity. The R-(+)-enantiomer of this compound has been shown to be the more potent form, exhibiting a stronger binding affinity for CYP51 compared to the S-(-)-enantiomer.[1] This enantioselective activity is a key consideration in the development and application of this compound as a fungicide.[1]

Quantitative Data

The following tables summarize the available quantitative data related to the efficacy of this compound and other DMI fungicides. Due to the limited availability of specific IC50 and ED50 values for this compound in the public domain, comparative data from other well-studied DMI fungicides are included to provide a broader context of their antifungal potency.

Table 1: Molecular Docking Energies of this compound Enantiomers with CYP51

EnantiomerDocking Energy (kcal/mol)
R-(+)-Nuarimol-7.42[1]
S-(-)-Nuarimol-7.36[1]

Table 2: Comparative Efficacy (ED50/EC50 in µg/mL) of DMI Fungicides against Phytopathogenic Fungi

FungicideFungal SpeciesED50/EC50 (µg/mL)
DifenoconazoleVenturia inaequalis0.05 - 1.46
TebuconazoleMonilinia fructicola0.01 - >100
DifenoconazoleMonilinia fructicola0.02 - 0.2
ImazalilPenicillium digitatum~0.03
ImazalilPenicillium italicum~0.1

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of DMI fungicides like this compound.

Fungal CYP51 Inhibition Assay

This protocol outlines a cell-free enzymatic assay to determine the inhibitory effect of a compound on fungal CYP51.

a. Expression and Purification of CYP51:

  • Clone the gene encoding the target fungal CYP51 into an E. coli expression vector.

  • Transform the vector into a suitable E. coli host strain.

  • Induce protein expression and purify the recombinant CYP51 enzyme using affinity chromatography.

b. Reconstitution of the Enzyme System:

  • Reconstitute the purified CYP51 enzyme with a suitable NADPH-cytochrome P450 reductase in a reaction buffer containing cofactors and a lipid environment to mimic the cell membrane.

c. Inhibition Assay:

  • Incubate the reconstituted CYP51 enzyme system with varying concentrations of this compound.

  • Initiate the enzymatic reaction by adding the substrate (e.g., lanosterol).

  • Allow the reaction to proceed for a specific time at an optimal temperature (e.g., 37°C).

d. Quantification and Data Analysis:

  • Stop the reaction and extract the sterols.

  • Quantify the formation of the 14-demethylated product using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of this compound against a specific fungal pathogen.

a. Preparation of Fungal Inoculum:

  • Culture the fungal isolate on an appropriate agar medium.

  • Prepare a spore suspension and adjust the concentration to a standardized level (e.g., 1 x 10^5 spores/mL).

b. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium.

c. Inoculation and Incubation:

  • Add the standardized fungal inoculum to each well of the microtiter plate.

  • Include a positive control (no this compound) and a negative control (no inoculum).

  • Incubate the plate at an appropriate temperature for a specified period (e.g., 48-72 hours).

d. MIC Determination:

  • Visually or spectrophotometrically assess fungal growth in each well.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the fungus.

Fungal Sterol Analysis by GC-MS

This protocol details the extraction and analysis of sterols from fungal cells treated with this compound to observe changes in the sterol profile.

a. Fungal Culture and Treatment:

  • Grow the fungal culture in a suitable liquid medium.

  • Expose the culture to different concentrations of this compound for a defined period.

b. Sterol Extraction:

  • Harvest the fungal mycelia by filtration.

  • Perform a saponification step to release the sterols from cellular lipids.

  • Extract the non-saponifiable lipids containing the sterols using an organic solvent (e.g., hexane).

c. Derivatization:

  • Evaporate the solvent and derivatize the extracted sterols to increase their volatility for GC analysis (e.g., silylation).

d. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.

  • Separate the different sterol compounds based on their retention times.

  • Identify and quantify the individual sterols by comparing their mass spectra and retention times to those of known standards.

  • Analyze the data to determine the relative amounts of ergosterol and accumulated 14α-methylated sterols in this compound-treated versus untreated samples.

Visualizations

Signaling Pathways and Experimental Workflows

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol methylated_sterols 14α-methylated Sterol Precursors lanosterol->methylated_sterols Accumulation (this compound Inhibition) cyp51 CYP51 (Sterol 14α-demethylase) lanosterol->cyp51 Demethylation ergosterol Ergosterol methylated_sterols->ergosterol Pathway Blocked membrane Fungal Cell Membrane ergosterol->membrane Incorporation This compound This compound This compound->cyp51

DMI_Evaluation_Workflow start Start: DMI Compound (this compound) cyp51_assay CYP51 Enzyme Inhibition Assay start->cyp51_assay mic_test Minimum Inhibitory Concentration (MIC) Test start->mic_test sterol_analysis Fungal Sterol Profile Analysis (GC-MS) start->sterol_analysis ic50 Determine IC50 cyp51_assay->ic50 mic_value Determine MIC mic_test->mic_value sterol_changes Quantify Sterol Changes sterol_analysis->sterol_changes data_analysis Data Analysis and Efficacy Determination end End: Characterized DMI Fungicide data_analysis->end ic50->data_analysis mic_value->data_analysis sterol_changes->data_analysis

Fungal_Stress_Response This compound This compound membrane_stress Cell Membrane Stress (Ergosterol Depletion, Toxic Sterol Accumulation) This compound->membrane_stress cwi_pathway Cell Wall Integrity (CWI) Pathway membrane_stress->cwi_pathway hog_pathway High Osmolarity Glycerol (HOG) Pathway membrane_stress->hog_pathway stress_response Stress Response Gene Expression cwi_pathway->stress_response hog_pathway->stress_response cell_wall_synthesis Upregulation of Cell Wall Synthesis stress_response->cell_wall_synthesis osmolyte_production Production of Compatible Osmolytes stress_response->osmolyte_production fungal_survival Fungal Survival and Adaptation cell_wall_synthesis->fungal_survival osmolyte_production->fungal_survival

References

Toxicological Profile of Nuarimol on Non-Target Organisms: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuarimol is a systemic fungicide belonging to the pyrimidine class of chemicals. Its primary mode of action is the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes. While effective against a range of pathogenic fungi, the application of this compound in agricultural and other settings raises concerns about its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the known toxicological effects of this compound on a variety of non-target species, including mammals, birds, fish, aquatic invertebrates, bees, and soil organisms. The document summarizes available quantitative toxicity data, details relevant experimental protocols for toxicological assessment, and visualizes key pathways and workflows to facilitate a deeper understanding of this compound's environmental risk profile.

Chemical Identity and Mechanism of Action

This compound (α-(2-chlorophenyl)-α-(4-fluorophenyl)-5-pyrimidinemethanol) is a sterol biosynthesis inhibitor (SBI). Specifically, it inhibits the C14-demethylation of sterols, a critical step in the synthesis of ergosterol in fungi.[1] This disruption of fungal cell membrane integrity leads to the cessation of fungal growth. However, the enzyme targeted by this compound, cytochrome P450 monooxygenase (CYP51), is also present in other organisms, including vertebrates, where it is involved in various metabolic processes such as steroid hormone synthesis.[2][3][4] This lack of absolute specificity is the basis for this compound's potential toxicity to non-target organisms.

cluster_pathway Sterol Biosynthesis Inhibition Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol CYP51 C14-Demethylase (Cytochrome P450) Lanosterol->CYP51 Ergosterol Ergosterol (Fungi) Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Cholesterol Cholesterol (Vertebrates) SteroidHormones Steroid Hormone Synthesis (Vertebrates) Cholesterol->SteroidHormones Fungal Growth Fungal Growth Membrane->Fungal Growth This compound This compound This compound->CYP51 Inhibits CYP51->Ergosterol Demethylation CYP51->Cholesterol Demethylation

Figure 1: Mechanism of action of this compound via inhibition of sterol biosynthesis.

Toxicological Data on Non-Target Organisms

The following tables summarize the available quantitative toxicological data for this compound across various non-target organisms. It is important to note that comprehensive data, particularly chronic toxicity data, is not available for all species.

Mammals

This compound is classified as harmful if swallowed.[5]

Table 1: Acute and Chronic Toxicity of this compound to Mammals

SpeciesEndpointValue (mg/kg bw)Reference
RatAcute Oral LD50>500 to <2,000[6]
RatAcute Dermal LD50>4,000[6]
RatChronic Oral NOAELData not available
Birds

Table 2: Acute Toxicity of this compound to Birds

SpeciesEndpointValue (mg/kg bw)Reference
Bobwhite quail (Colinus virginianus)Acute Oral LD50>2,000[7]
Mallard duck (Anas platyrhynchos)Acute Oral LD50Data not available
Fish

Table 3: Acute and Chronic Toxicity of this compound to Fish

SpeciesEndpointValue (mg/L)Reference
Rainbow trout (Oncorhynchus mykiss)96-hour LC504.1[8]
Rainbow trout (Oncorhynchus mykiss)Early Life-Stage NOECData not available
Aquatic Invertebrates

Table 4: Acute and Chronic Toxicity of this compound to Aquatic Invertebrates

SpeciesEndpointValue (mg/L)Reference
Daphnia magna48-hour EC50Data not available
Daphnia magna21-day Reproduction NOECData not available
Honeybees

Table 5: Acute Toxicity of this compound to Honeybees

SpeciesEndpointValue (µ g/bee )Reference
Honeybee (Apis mellifera)Acute Contact LD5021.6[1]
Honeybee (Apis mellifera)Acute Oral LD50Data not available
Soil Organisms

Table 6: Toxicity of this compound to Soil Organisms

SpeciesEndpointValue (mg/kg soil)Reference
Earthworm (Eisenia fetida)14-day LC50>1,000[9]
Soil MicroorganismsEffect on Respiration/NitrificationData not available
Non-Target Plants

Limited data is available on the toxicity of this compound to non-target plants.

Table 7: Toxicity of this compound to Non-Target Plants

Test TypeEndpointValueReference
Seedling EmergenceER₅₀ (g/ha)Data not available[1]
Vegetative VigourER₅₀ (g/ha)Data not available[1]

Experimental Protocols

The following sections detail standardized experimental protocols, based on OECD guidelines, that are used to assess the toxicity of chemicals like this compound to various non-target organisms.

Avian Acute Oral Toxicity Test (Adapted from OECD Guideline)
  • Test Organism: Northern Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos), typically 16-24 weeks old.

  • Test Substance Administration: The test substance is administered as a single oral dose via gavage or capsule.

  • Dose Levels: A range-finding study is first conducted to determine the appropriate dose levels for the definitive study. The definitive study typically includes at least five dose levels in a geometric series, plus a control group.

  • Observation Period: Birds are observed for mortality and signs of toxicity for at least 14 days post-dosing.

  • Endpoints: The primary endpoint is the LD50 (median lethal dose), calculated using appropriate statistical methods (e.g., probit analysis). Sub-lethal effects, such as changes in behavior, body weight, and feed consumption, are also recorded.

Fish Acute Toxicity Test (Adapted from OECD Guideline 203)
  • Test Organism: Rainbow Trout (Oncorhynchus mykiss) is a commonly used cold-water species.

  • Test Conditions: The test is conducted in a flow-through, semi-static, or static system for 96 hours.

  • Test Concentrations: At least five concentrations of the test substance, arranged in a geometric series, are used along with a control.

  • Observations: Mortalities and any abnormal behavioral or morphological changes are recorded at 24, 48, 72, and 96 hours.

  • Endpoints: The primary endpoint is the 96-hour LC50 (median lethal concentration).

Daphnia sp. Acute Immobilisation Test (Adapted from OECD Guideline 202)
  • Test Organism: Daphnia magna, less than 24 hours old at the start of the test.[2]

  • Test Conditions: The test is conducted under static conditions for 48 hours.[2]

  • Test Concentrations: A minimum of five concentrations in a geometric series are tested, along with a control.[2]

  • Observations: Immobilisation (inability to swim after gentle agitation for 15 seconds) is recorded at 24 and 48 hours.[2]

  • Endpoints: The primary endpoint is the 48-hour EC50 (median effective concentration for immobilisation).[2]

Honeybee Acute Contact and Oral Toxicity Test (Adapted from OECD Guidelines 214 and 213)
  • Test Organism: Adult worker honeybees (Apis mellifera).[10][11]

  • Contact Toxicity (OECD 214): The test substance, dissolved in a suitable carrier, is applied directly to the dorsal thorax of the bees.[11]

  • Oral Toxicity (OECD 213): Bees are fed a sucrose solution containing the test substance.[11]

  • Dose Levels: A series of at least five doses are tested, along with a control and a toxic standard.[10]

  • Observation Period: Mortality and any abnormal behaviors are recorded at 4, 24, and 48 hours, with potential extension to 96 hours.[10]

  • Endpoints: The LD50 (median lethal dose) is calculated for each exposure route.[10]

Earthworm Acute Toxicity Test (Adapted from OECD Guideline)
  • Test Organism: Adult earthworms (Eisenia fetida).

  • Test Conditions: The test substance is mixed into an artificial soil substrate.

  • Test Concentrations: A range of concentrations is tested to determine a dose-response relationship.

  • Observation Period: Mortality is assessed at 7 and 14 days.

  • Endpoints: The 14-day LC50 is the primary endpoint.

cluster_workflow General Experimental Workflow for Acute Toxicity Testing start Range-Finding Study (Determine approximate toxicity) design Definitive Study Design (Select dose/concentration levels) start->design exposure Exposure of Test Organisms (e.g., oral, dermal, aquatic) design->exposure observation Observation Period (Record mortality and sub-lethal effects) exposure->observation analysis Data Analysis (e.g., Probit, Logit) observation->analysis endpoint Determine Endpoint (e.g., LD50, LC50, EC50) analysis->endpoint

Figure 2: Generalized workflow for acute toxicity testing in non-target organisms.

Signaling Pathways and Potential for Endocrine Disruption

The primary mechanism of this compound's toxicity is the inhibition of cytochrome P450-dependent sterol 14α-demethylase.[1] In non-target vertebrates, other cytochrome P450 enzymes are crucial for the synthesis and metabolism of steroid hormones.[2][3][4] Inhibition of these enzymes by this compound or other triazole fungicides can disrupt endocrine function.[2]

Potential signaling pathway disruptions in non-target organisms include:

  • Steroidogenesis: Interference with CYP enzymes involved in the conversion of cholesterol to steroid hormones such as testosterone and estrogen. This can lead to reproductive and developmental effects.[2]

  • Xenobiotic Metabolism: Inhibition of CYP enzymes responsible for metabolizing and detoxifying foreign compounds, which could increase the toxicity of other environmental contaminants.[12]

While the direct effects of this compound on these specific pathways in a wide range of non-target organisms have not been extensively studied, its known mechanism of action suggests a potential for endocrine-disrupting activities.

Conclusion

The available data indicates that this compound presents a varied toxicological profile to non-target organisms. While it demonstrates moderate to low acute toxicity to birds and earthworms, it is more toxic to aquatic organisms like fish. Significant data gaps remain, particularly concerning chronic exposure and the effects on soil microorganisms and non-target plants. The mechanism of action, inhibition of sterol biosynthesis, raises concerns about potential endocrine-disrupting effects in vertebrates due to the non-specific inhibition of cytochrome P450 enzymes. Further research is warranted to fully characterize the long-term ecological risks associated with the use of this compound. This guide serves as a summary of the current understanding and highlights areas where more investigation is needed to ensure the environmental safety of this fungicide.

References

Nuarimol's spectrum of activity against phytopathogenic fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuarimol is a pyrimidine fungicide recognized for its protective and curative action against a variety of plant pathogenic fungi. Its primary mode of action is the inhibition of sterol biosynthesis, a critical pathway for the integrity of fungal cell membranes. This technical guide provides an in-depth overview of this compound's spectrum of activity, presenting quantitative efficacy data, detailed experimental methodologies, and a visual representation of its mechanism of action.

Spectrum of Activity and Efficacy

This compound demonstrates a broad spectrum of activity, primarily targeting fungi responsible for powdery mildew diseases. It is also effective against other significant phytopathogens. The efficacy of this compound is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of the fungicide required to inhibit 50% of fungal growth.

Recent research has highlighted the enantioselective bioactivity of this compound, with the R-(+)-nuarimol enantiomer exhibiting significantly greater potency against several phytopathogenic fungi compared to the racemic mixture (rac-nuarimol) and the S-(-)-nuarimol enantiomer. The active R-enantiomer contributes to 82-98% of the bioactivity.[1]

Table 1: In Vitro Efficacy (EC50 in mg/L) of this compound Enantiomers Against Various Phytopathogenic Fungi

Fungal SpeciesDiseaserac-NuarimolR-(+)-NuarimolS-(-)-Nuarimol
Botrytis cinereaGray Mold0.850.3919.95
Sclerotinia sclerotiorumWhite Mold1.230.4815.63
Fusarium graminearumFusarium Head Blight0.760.3111.24
Rhizoctonia solaniRhizoctonia Blight2.140.9825.87
Alternaria solaniEarly Blight1.560.6221.33
Cercospora arachidicolaEarly Leaf Spot0.920.4118.76
Phytophthora capsiciPhytophthora Blight3.211.5435.42

Data sourced from a study on the enantioselective bioactivity of this compound.[1]

Mode of Action: Inhibition of Ergosterol Biosynthesis

This compound's fungicidal activity stems from its ability to disrupt the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Specifically, this compound targets and inhibits the enzyme sterol 14-α demethylase (CYP51).[1] This enzyme catalyzes a crucial step in the conversion of lanosterol to ergosterol. The inhibition of CYP51 leads to an accumulation of toxic 14-α-methylated sterols and a depletion of ergosterol, ultimately compromising the structural integrity and function of the fungal cell membrane.[1]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates 14-α-methylated sterols Lanosterol->Intermediates CYP51 Sterol 14-α demethylase (CYP51) Ergosterol Ergosterol Intermediates->Ergosterol Membrane Disrupted Membrane Integrity and Function Intermediates->Membrane Accumulation leads to Disruption Ergosterol->Membrane Essential Component This compound This compound This compound->CYP51 Inhibits

Caption: this compound's inhibition of the ergosterol biosynthesis pathway.

Experimental Protocols

The following is a generalized protocol for determining the in vitro antifungal activity of this compound using a mycelial growth inhibition assay.

1. Preparation of Fungal Cultures:

  • The desired phytopathogenic fungi are cultured on a suitable solid medium, such as Potato Dextrose Agar (PDA), at an appropriate temperature until sufficient mycelial growth is achieved.

2. Preparation of this compound Stock Solution:

  • A stock solution of this compound is prepared by dissolving a known weight of the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10,000 mg/L).

3. Preparation of Fungicide-Amended Media:

  • The this compound stock solution is serially diluted to obtain a range of desired test concentrations.

  • Each dilution is then incorporated into molten PDA at a temperature that does not degrade the fungicide (typically 45-50°C) to achieve the final test concentrations. The final concentration of the solvent (e.g., DMSO) should be consistent across all treatments and the control, and at a level that does not affect fungal growth.

  • A control medium containing only the solvent at the same concentration is also prepared.

  • The amended and control media are poured into sterile Petri dishes.

4. Inoculation and Incubation:

  • A mycelial plug (typically 5 mm in diameter) is taken from the actively growing margin of the fungal culture and placed mycelium-side down in the center of each fungicide-amended and control Petri dish.

  • The inoculated plates are incubated in the dark at the optimal growth temperature for the specific fungus.

5. Data Collection and Analysis:

  • The colony diameter of each fungal culture is measured in two perpendicular directions at regular intervals until the mycelium in the control plates has reached the edge of the plate.

  • The percentage of mycelial growth inhibition is calculated for each this compound concentration using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.

  • The EC50 value is then determined by probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.

G start Start culture 1. Prepare Fungal Cultures on PDA start->culture stock 2. Prepare this compound Stock Solution culture->stock media 3. Prepare Fungicide-Amended and Control Media stock->media inoculate 4. Inoculate Plates with Mycelial Plugs media->inoculate incubate 5. Incubate at Optimal Temperature inoculate->incubate measure 6. Measure Colony Diameters incubate->measure calculate 7. Calculate Percent Inhibition measure->calculate analyze 8. Determine EC50 Value (Probit Analysis) calculate->analyze end End analyze->end

Caption: Workflow for in vitro antifungal activity assay of this compound.

Conclusion

This compound is a potent fungicide with a well-defined mode of action against a range of phytopathogenic fungi, particularly those causing powdery mildew. The enantioselective activity of this compound, with the R-(+)-enantiomer being the more active form, presents opportunities for the development of more efficient and targeted fungicidal formulations. The provided data and protocols offer a valuable resource for researchers and professionals in the field of crop protection and fungicide development. Further research into the full spectrum of this compound's activity and the mechanisms of resistance is warranted to ensure its continued efficacy in integrated pest management strategies.

References

Methodological & Application

Application Note: Quantification of Nuarimol using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Nuarimol, a systemic fungicide. The described protocol is applicable for the determination of this compound residues in various matrices, such as fruits, vegetables, and soil, making it a valuable tool for researchers, scientists, and professionals in drug development and environmental monitoring. The method utilizes a reversed-phase C18 column with UV detection, providing excellent sensitivity and selectivity. This document provides a comprehensive experimental protocol, including sample preparation, chromatographic conditions, and method validation parameters.

Introduction

This compound, α-(2-chlorophenyl)-α-(4-fluorophenyl)-5-pyrimidinemethanol, is a widely used fungicide for the control of powdery mildew on various crops. Its persistence and potential environmental impact necessitate a sensitive and accurate analytical method for its quantification in different sample matrices. High-Performance Liquid Chromatography (HPLC) with UV detection offers a cost-effective and reliable solution for this purpose. This application note presents a validated HPLC-UV method for the determination of this compound, providing detailed protocols and performance data to facilitate its implementation in analytical laboratories.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Chemicals and Reagents:

    • This compound analytical standard (Pestanal® or equivalent)

    • HPLC grade acetonitrile

    • HPLC grade water

    • Analytical grade reagents for sample preparation (e.g., magnesium sulfate, sodium chloride)

Chromatographic Conditions

A representative set of chromatographic conditions for the analysis of this compound is presented in Table 1. These parameters may be optimized to suit specific instrumentation and sample matrices.

Table 1: HPLC Chromatographic Conditions for this compound Analysis

ParameterRecommended Condition
Stationary Phase C18 Reversed-Phase Column (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 220 nm
Run Time Approximately 10 minutes

Protocols

Standard Solution Preparation
  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (QuEChERS Method for Fruit and Vegetable Samples)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[1][2]

  • Homogenization: Homogenize a representative 10-15 g sample of the fruit or vegetable.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

    • Shake for 30 seconds.

    • Centrifuge at ≥ 3000 rpm for 5 minutes.

  • Final Extract: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Data Analysis and Quantification

The concentration of this compound in the samples is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the working standard solutions.

Method Validation

The described HPLC method should be validated to ensure its suitability for the intended application. Key validation parameters are summarized in Table 2. These values are representative and may vary depending on the specific laboratory conditions and instrumentation.

Table 2: Representative Method Validation Parameters for this compound Quantification

ParameterTypical Performance
Retention Time (tR) ~ 5.5 min
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Recovery 85 - 105%
Precision (RSD%) < 2%
Specificity No interference from matrix components

Results and Discussion

The HPLC method described provides a reliable and efficient means for the quantification of this compound. The use of a C18 column with a mobile phase of acetonitrile and water allows for good separation of this compound from potential matrix interferences. The QuEChERS sample preparation method is effective for extracting this compound from complex food matrices with good recovery rates. The validation data demonstrates that the method is linear, sensitive, accurate, and precise.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis HPLC Analysis cluster_data Data Processing Homogenization Homogenization Extraction Extraction Homogenization->Extraction 10g sample Centrifugation1 Centrifugation1 Extraction->Centrifugation1 Acetonitrile & Salts dSPE_Cleanup dSPE_Cleanup Centrifugation1->dSPE_Cleanup Supernatant Centrifugation2 Centrifugation2 dSPE_Cleanup->Centrifugation2 PSA & MgSO4 Filtration Filtration Centrifugation2->Filtration Clean Extract HPLC_Injection Inject into HPLC Filtration->HPLC_Injection Chromatographic_Separation C18 Column Separation HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection at 220 nm Chromatographic_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification of this compound Peak_Integration->Quantification Calibration_Curve Calibration Curve Construction Calibration_Curve->Quantification

Caption: Experimental workflow for this compound quantification.

HPLC_System Solvent_Reservoir Solvent Reservoir (Mobile Phase) Pump HPLC Pump Solvent_Reservoir->Pump Mobile Phase Flow Injector Autosampler/Injector Pump->Injector Column HPLC Column (C18) Injector->Column Sample Injection Detector UV-Vis Detector Column->Detector Separated Analytes Data_System Data Acquisition System Detector->Data_System Signal Waste Waste Detector->Waste

Caption: Key components of the HPLC system.

Conclusion

The HPLC-UV method detailed in this application note is a suitable and validated procedure for the routine quantification of this compound in various sample matrices. The method is straightforward, cost-effective, and provides the necessary sensitivity and selectivity for residue analysis. The provided protocols and validation data serve as a valuable resource for laboratories involved in food safety, environmental monitoring, and agricultural research.

References

Application Note & Protocol: Analysis of Nuarimol Residues in Fruit Crops

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuarimol is a systemic fungicide used to control a variety of fungal diseases in fruit crops. Its use necessitates the development of robust and reliable analytical methods to monitor its residue levels, ensuring they do not exceed the established Maximum Residue Limits (MRLs). This document provides a detailed protocol for the analysis of this compound residues in fruit matrices using the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Experimental Protocol

This protocol is based on established methodologies for pesticide residue analysis in fruits and vegetables.[1][2][3][4]

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Acetone, n-Hexane (all HPLC or pesticide residue grade)

  • Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA) sorbent, C18 sorbent, Graphitized Carbon Black (GCB) for pigmented fruits.

  • Standards: Certified reference standard of this compound.

  • Equipment: High-speed homogenizer, centrifuge, vortex mixer, nitrogen evaporator, analytical balance, LC-MS/MS or GC-MS/MS system.

Sample Preparation (QuEChERS Method)

The QuEChERS method is a streamlined procedure for extracting pesticide residues from food matrices.[1][2]

  • Homogenization: Weigh 10-15 g of a representative sample of the fruit crop into a 50 mL centrifuge tube. For dry fruits like raisins, rehydrate the sample with a specified volume of deionized water before homogenization.[1]

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the appropriate QuEChERS extraction salt packet (commonly containing MgSO₄ and NaCl).

    • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and prevent salt coagulation.[5]

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.[1][5] This will separate the sample into an upper acetonitrile layer (containing the pesticides) and a lower layer of water and sample solids.

Dispersive Solid-Phase Extraction (dSPE) Cleanup

The dSPE step is crucial for removing interfering matrix components.[1]

  • Transfer: Transfer a portion of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL dSPE tube. The dSPE tube should contain a mixture of sorbents. A common combination for fruits is MgSO₄, PSA, and C18.[1] For pigmented fruits, GCB may be added, but it should be used with caution as it can adsorb planar pesticides.

  • Vortex and Centrifuge: Cap the dSPE tube, vortex for 30 seconds to 1 minute, and then centrifuge at ≥3000 x g for 5 minutes.[1][5]

Final Extract Preparation
  • Collection: Carefully collect the purified supernatant.

  • Solvent Exchange (for GC-MS/MS): For GC-MS/MS analysis, an aliquot of the supernatant may be evaporated to near dryness under a gentle stream of nitrogen and reconstituted in a solvent suitable for GC analysis, such as acetone:n-hexane (1:1, v/v).[5]

  • Dilution (for LC-MS/MS): For LC-MS/MS analysis, the extract is often diluted with deionized water or a suitable mobile phase component to reduce matrix effects.[1]

  • Filtration: Filter the final extract through a 0.22 µm syringe filter before injection into the analytical instrument.[6]

Instrumental Analysis

Both LC-MS/MS and GC-MS/MS are powerful techniques for the determination of pesticide residues.[2][7]

LC-MS/MS Analysis
  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like ammonium formate or formic acid to improve ionization.[1]

  • Ionization: Electrospray Ionization (ESI) in positive mode is typically suitable for this compound.

  • Detection: Multiple Reaction Monitoring (MRM) mode should be used for quantification and confirmation, monitoring at least two specific precursor-to-product ion transitions for this compound.

GC-MS/MS Analysis
  • Column: A low-bleed capillary column such as a DB-5MS is recommended.[5]

  • Carrier Gas: Helium at a constant flow rate.[5]

  • Injection: Splitless injection is preferred for trace analysis.[5]

  • Ionization: Electron Ionization (EI).

  • Detection: MRM mode, monitoring specific parent-to-daughter ion transitions for this compound.

Data Presentation

Quantitative data should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Method Performance Parameters for this compound Analysis

ParameterResult
Linearity (R²)>0.99
Limit of Detection (LOD)To be determined experimentally
Limit of Quantification (LOQ)To be determined experimentally
Recovery (%)70-120%
Precision (RSD %)<20%

Table 2: this compound Residue Levels in Fruit Samples

Sample IDCrop TypeThis compound Concentration (mg/kg)MRL (mg/kg)
Sample 1AppleValueReference MRL
Sample 2GrapeValueReference MRL
Sample 3StrawberryValueReference MRL

Note: MRLs for this compound can vary by country and crop. The European Union has proposed reducing the MRL for the related compound Fenarimol to the limit of determination (0.01 mg/kg) for several fruits.[8] It is crucial to consult the relevant regulatory body for current MRLs.

Experimental Workflow Diagram

Nuarimol_Residue_Analysis_Workflow cluster_analysis Instrumental Analysis start Start: Fruit Sample Collection homogenization 1. Homogenization (10-15g sample) start->homogenization extraction 2. Extraction (Acetonitrile + QuEChERS salts) homogenization->extraction centrifuge1 3. Centrifugation (≥3000 x g, 5 min) extraction->centrifuge1 supernatant_transfer 4. Supernatant Transfer centrifuge1->supernatant_transfer dspe_cleanup 5. dSPE Cleanup (MgSO4, PSA, C18) supernatant_transfer->dspe_cleanup centrifuge2 6. Centrifugation (≥3000 x g, 5 min) dspe_cleanup->centrifuge2 final_extract 7. Final Extract Preparation (Solvent Exchange/Dilution & Filtration) centrifuge2->final_extract lc_msms LC-MS/MS Analysis final_extract->lc_msms Recommended gc_msms GC-MS/MS Analysis final_extract->gc_msms Alternative end End: Data Reporting lc_msms->end gc_msms->end

References

Application Note: Extraction and Quantification of Nuarimol from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient method for the extraction and quantification of the fungicide Nuarimol from soil samples. The protocol utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by analysis using either Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This methodology is intended for use by researchers, scientists, and professionals in environmental monitoring and drug development to accurately determine this compound residues in soil matrices.

Introduction

This compound, a systemic fungicide, is used to control a variety of fungal diseases on crops.[1][2] Its persistence and potential mobility in soil necessitate reliable analytical methods to monitor its environmental fate and ensure compliance with regulatory limits. Soil, being a complex and heterogeneous matrix, presents analytical challenges requiring effective extraction and cleanup procedures to ensure accurate quantification.[3] The QuEChERS method has been demonstrated to be a highly effective approach for the multi-residue analysis of pesticides in soil, offering high recovery rates and simplified workflows.[3][4] This application note provides a detailed protocol for this compound analysis, from sample collection to final quantification.

Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₇H₁₂ClFN₂O[5][6]
Molecular Weight314.74 g/mol [5][6]
Water Solubility26 mg/L (at 20°C, pH 7)[2]
Organic Solvent SolubilityAcetone: 170,000 mg/L, Methanol: 55,000 mg/L[2]
XLogP32.68[1]

The moderate water solubility and high solubility in organic solvents like acetonitrile and methanol make these solvents suitable for extracting this compound from the soil matrix.[2]

Experimental Protocols

Soil Sample Preparation

Proper sample preparation is crucial for obtaining accurate and reproducible results.

Materials:

  • Shovel or soil auger

  • Stainless steel bowl or tray

  • 2 mm sieve

  • Mortar and pestle or grinder

  • Analytical balance

Protocol:

  • Collect soil samples from the desired depth using a shovel or soil auger.

  • Air-dry the soil samples at room temperature (20-25°C) in a well-ventilated area until a constant weight is achieved. Avoid oven-drying at high temperatures, as this may degrade the analyte.[7]

  • Homogenize the dried soil sample by passing it through a 2 mm sieve to remove stones and large debris.[7]

  • Further grind the sieved soil to a fine powder using a mortar and pestle or a mechanical grinder to ensure homogeneity.

  • Store the prepared soil sample in a labeled, airtight container at 4°C until extraction.

This compound Extraction using the QuEChERS Method

This protocol is a modification of the original QuEChERS method, optimized for soil matrices.[3][4][8]

Materials:

  • 50 mL polypropylene centrifuge tubes with screw caps

  • Acetonitrile (ACN), HPLC grade

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Vortex mixer

  • Centrifuge

Protocol:

  • Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.[8]

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of this compound from the soil particles.

  • Add the QuEChERS extraction salts: 4 g of anhydrous MgSO₄ and 1 g of NaCl. The addition of salt induces phase separation.[8]

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes to separate the acetonitrile layer from the solid soil matrix and aqueous layer.[8]

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

The d-SPE step is critical for removing interfering matrix components.[3][9]

Materials:

  • 15 mL polypropylene centrifuge tubes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Micropipette

  • Vortex mixer

  • Centrifuge

Protocol:

  • Transfer 1 mL of the acetonitrile supernatant from the extraction step into a 15 mL centrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.[8]

  • Vortex the tube for 30 seconds to disperse the sorbents.

  • Centrifuge at ≥5000 rcf for 2 minutes.

  • The resulting supernatant is the final extract, ready for analysis.

Quantification by GC-MS or HPLC-MS/MS

The final extract can be analyzed by either GC-MS or HPLC-MS/MS. The choice of instrument will depend on availability and laboratory preference.

GC-MS Analysis (General Conditions):

  • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent.

  • Injector: Splitless mode at 250-280°C.

  • Oven Program: Start at a lower temperature (e.g., 70°C), ramp up to a final temperature of around 300°C. The specific ramp rates and hold times should be optimized for this compound.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • MS Detector: Electron Ionization (EI) source at 70 eV. Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic this compound ions.

HPLC-MS/MS Analysis (General Conditions):

  • Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid or ammonium formate to improve ionization.

  • Flow Rate: 0.2-0.4 mL/min.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound must be determined by direct infusion of a standard solution.

Data Presentation

The following table summarizes expected performance data for the analysis of fungicides in soil using QuEChERS extraction followed by chromatographic analysis. These values are representative of the methodology and should be established for this compound during in-house method validation.

ParameterExpected ValueReference
Recovery 70-120%[3][8]
Repeatability (RSDr) < 20%[1][8]
Reproducibility (RSDR) < 20%[1]
Limit of Detection (LOD) 0.1 - 5 µg/kg[10]
Limit of Quantification (LOQ) 0.5 - 10 µg/kg[10]

Note: The values presented in this table are typical for pesticide residue analysis in soil using the described techniques. Actual performance characteristics for this compound must be determined through a comprehensive method validation study in the user's laboratory.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis soil_collection 1. Soil Collection air_drying 2. Air Drying soil_collection->air_drying sieving 3. Sieving (2mm) air_drying->sieving grinding 4. Grinding sieving->grinding weighing 5. Weigh 10g Soil grinding->weighing add_acn 6. Add 10mL Acetonitrile weighing->add_acn vortex1 7. Vortex (1 min) add_acn->vortex1 add_salts 8. Add MgSO4 & NaCl vortex1->add_salts shake 9. Shake (1 min) add_salts->shake centrifuge1 10. Centrifuge shake->centrifuge1 transfer_supernatant 11. Transfer 1mL Supernatant centrifuge1->transfer_supernatant add_sorbents 12. Add MgSO4, PSA, C18 transfer_supernatant->add_sorbents vortex2 13. Vortex (30s) add_sorbents->vortex2 centrifuge2 14. Centrifuge vortex2->centrifuge2 gcms_analysis 15a. GC-MS Analysis centrifuge2->gcms_analysis hplc_analysis 15b. HPLC-MS/MS Analysis centrifuge2->hplc_analysis

Caption: Experimental workflow for this compound extraction and quantification.

logical_relationship cluster_extraction_phase Extraction cluster_cleanup_phase Cleanup (d-SPE) cluster_quantification_phase Quantification soil_sample Soil Sample (this compound Adsorbed) acetonitrile Acetonitrile (Extraction Solvent) soil_sample->acetonitrile Mixing & Vortexing salts MgSO4 + NaCl (Phase Separation) acn_extract Acetonitrile Extract (this compound + Matrix) salts->acn_extract Centrifugation sorbents PSA + C18 + MgSO4 (Sorbents) acn_extract->sorbents Mixing & Vortexing clean_extract Clean Extract (this compound) sorbents->clean_extract Centrifugation analytical_instrument GC-MS or HPLC-MS/MS clean_extract->analytical_instrument quant_data Quantitative Data (Concentration) analytical_instrument->quant_data

Caption: Logical relationships in the this compound analysis process.

References

Chiral Separation of Nuarimol Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuarimol is a chiral fungicide widely used in agriculture to control a variety of fungal diseases. As with many chiral compounds, the enantiomers of this compound can exhibit different biological activities and toxicities. Therefore, the ability to separate and quantify the individual enantiomers is crucial for environmental monitoring, food safety assessment, and the development of more effective and safer agrochemicals. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective separation of chiral compounds like this compound.

This application note provides a detailed protocol for the chiral separation of this compound enantiomers by HPLC. The method is based on established principles of chiral chromatography and data from relevant scientific literature, offering a robust starting point for researchers in this field.

Principle of Chiral Separation by HPLC

The separation of enantiomers by chiral HPLC is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). The CSP creates a chiral environment within the column, leading to the formation of transient diastereomeric complexes with the analyte enantiomers. These complexes have different stabilitites, resulting in different retention times for each enantiomer and thus their separation. The choice of the CSP and the mobile phase composition are critical factors in achieving successful enantioseparation.

Experimental Protocols

This section details a representative protocol for the chiral HPLC separation of this compound enantiomers. This method is a composite based on typical conditions reported for the analysis of similar chiral pesticides.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector or a mass spectrometer (MS).

  • Chiral Column: A polysaccharide-based chiral stationary phase is recommended. A suitable example is a cellulose-based column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate).

    • Column Dimensions: 4.6 mm i.d. x 250 mm length, 5 µm particle size.

  • Chemicals and Reagents:

    • This compound standard (racemic)

    • HPLC-grade acetonitrile

    • HPLC-grade methanol

    • HPLC-grade isopropanol

    • Formic acid (for MS compatibility, if applicable)

    • Water (ultrapure)

Standard Preparation
  • Stock Solution: Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in methanol.

  • Working Standard: Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.

HPLC Conditions

The following are recommended starting conditions. Optimization may be required based on the specific column and HPLC system used.

ParameterRecommended Condition
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel
Column Dimensions 4.6 mm i.d. x 250 mm, 5 µm
Mobile Phase Acetonitrile / Water (e.g., 60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 220 nm or Mass Spectrometry (MS)
Method Optimization
  • Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile) to the aqueous phase can be adjusted to optimize resolution and retention times. Increasing the aqueous content generally increases retention and may improve resolution.

  • Flow Rate: A lower flow rate can sometimes improve resolution but will increase the analysis time.

  • Column Temperature: Temperature can affect the thermodynamics of the chiral recognition process. It is recommended to evaluate a range of temperatures (e.g., 15-35 °C) to find the optimal condition.

Data Presentation

The following table summarizes the expected quantitative data from a successful chiral separation of this compound enantiomers. The values are representative and may vary depending on the specific experimental conditions. A recent study successfully achieved baseline separation of this compound enantiomers with a resolution value of 1.70 using UPLC-MS/MS[1].

ParameterEnantiomer 1 (e.g., R-(+)-Nuarimol)Enantiomer 2 (e.g., S-(-)-Nuarimol)
Retention Time (t_R) (e.g., 8.5 min)(e.g., 10.2 min)
Resolution (R_s) \multicolumn{2}{c}{(e.g., > 1.5)}
Capacity Factor (k') (Calculated)(Calculated)
Selectivity Factor (α) \multicolumn{2}{c}{(Calculated)}

Note: The elution order of the enantiomers will depend on the specific chiral stationary phase used.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the chiral separation of this compound enantiomers by HPLC.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis rac_this compound Racemic this compound Standard stock_sol Prepare Stock Solution (1 mg/mL in Methanol) rac_this compound->stock_sol work_std Prepare Working Standard (10 µg/mL in Mobile Phase) stock_sol->work_std injection Inject 10 µL of Working Standard work_std->injection hplc_system HPLC System with Chiral Column separation Isocratic Elution with Acetonitrile/Water chromatogram Obtain Chromatogram separation->chromatogram detection UV (220 nm) or MS Detection quantify Quantify Enantiomers (Peak Area) chromatogram->quantify report Report Retention Times, Resolution, etc. quantify->report

Caption: Workflow for the chiral HPLC separation of this compound enantiomers.

Conclusion

This application note provides a comprehensive protocol for the chiral separation of this compound enantiomers using HPLC. The detailed methodology, data presentation format, and workflow visualization serve as a valuable resource for researchers and scientists in the fields of analytical chemistry, environmental science, and agrochemical development. Successful implementation of this method will enable the accurate quantification of this compound enantiomers, contributing to a better understanding of their environmental fate and biological activity.

References

Application Notes and Protocols: In Vitro Fungal Growth Inhibition Assay Using Nuarimol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuarimol is a systemic fungicide belonging to the pyrimidine carbinol class of chemicals. Its mode of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1] Specifically, this compound targets the C14-demethylation step in the ergosterol pathway, leading to a disruption of membrane structure and function, and ultimately inhibiting fungal growth. This application note provides a detailed protocol for determining the in vitro antifungal activity of this compound using a standardized broth microdilution assay. This method allows for the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Data Presentation

The following table summarizes the enhanced potency of the R-(+)-nuarimol enantiomer relative to the racemic mixture and the S-(-)-nuarimol enantiomer against various phytopathogenic fungi.[2] This data indicates that the R-(+)-enantiomer is the primary contributor to this compound's antifungal activity.

Fungal SpeciesR-(+)-nuarimol vs. rac-Nuarimol (Potency Increase)R-(+)-nuarimol vs. S-(-)-nuarimol (Potency Increase)
Phytopathogenic Fungus 11.4 - 3.5 times4.5 - 51.4 times
Phytopathogenic Fungus 21.4 - 3.5 times4.5 - 51.4 times
Phytopathogenic Fungus 31.4 - 3.5 times4.5 - 51.4 times
Phytopathogenic Fungus 41.4 - 3.5 times4.5 - 51.4 times
Phytopathogenic Fungus 51.4 - 3.5 times4.5 - 51.4 times
Phytopathogenic Fungus 61.4 - 3.5 times4.5 - 51.4 times
Phytopathogenic Fungus 71.4 - 3.5 times4.5 - 51.4 times

Note: Specific EC50 or MIC values from this study were not provided in a tabular format. The data presented reflects the reported range of increased potency.

Experimental Protocols

Principle of the Broth Microdilution Assay

The broth microdilution method is a standardized technique used to determine the MIC of an antifungal agent. This assay involves challenging a standardized suspension of a fungus with serial dilutions of the antifungal agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible fungal growth after a specified incubation period.

Materials
  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well, flat-bottom microtiter plates

  • Fungal isolates (e.g., Aspergillus, Penicillium, Botrytis, Candida species)

  • Appropriate agar medium for fungal culture (e.g., Potato Dextrose Agar, Sabouraud Dextrose Agar)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer or hemocytometer

  • Humidified incubator

Protocol

1. Preparation of this compound Stock Solution

a. Accurately weigh a sufficient amount of this compound powder. b. Dissolve the this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution. c. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

2. Preparation of Fungal Inoculum

a. Subculture the fungal isolate onto a fresh agar plate and incubate under appropriate conditions (e.g., 25-35°C for 24-72 hours) to ensure a pure and viable culture. b. For yeasts (e.g., Candida spp.): i. Harvest the yeast cells from the agar plate using a sterile loop and suspend them in sterile saline. ii. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm. iii. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells. c. For filamentous fungi (molds, e.g., Aspergillus spp., Penicillium spp.): i. Cover the surface of a mature fungal culture with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). ii. Gently scrape the surface with a sterile loop to dislodge the conidia. iii. Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes. iv. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer or by spectrophotometric correlation. v. This suspension will be further diluted in the assay plate.

3. Preparation of the Microtiter Plate

a. Add 100 µL of sterile RPMI-1640 medium to wells 2 through 12 of a 96-well microtiter plate. b. Prepare a working solution of this compound in RPMI-1640 at twice the highest desired final concentration. c. Add 200 µL of this this compound working solution to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the drug-free growth control. f. Well 12 will serve as the sterility control (medium only).

4. Inoculation and Incubation

a. Add 100 µL of the standardized fungal inoculum to each well from 1 to 11. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to the final desired range. b. Seal the plate with a breathable membrane or place it in a humidified chamber to prevent evaporation. c. Incubate the plate at the optimal temperature for the specific fungus (e.g., 35°C for most clinical isolates) for 24-72 hours, depending on the growth rate of the fungus.

5. Determination of MIC

a. After the incubation period, examine the plate for visible growth. The MIC is the lowest concentration of this compound at which there is no visible growth. b. For some fungistatic agents like this compound, a trailing effect (reduced but persistent growth) may be observed. In such cases, the MIC can be defined as the lowest concentration that causes a significant reduction in growth (e.g., ≥50% or ≥80%) compared to the growth control. This can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 405 or 530 nm) using a microplate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock This compound Stock (in DMSO) plate_prep Prepare 96-Well Plate (Serial Dilutions) stock->plate_prep Dilute in RPMI inoculum Fungal Inoculum (Standardized) inoculation Inoculate Plate inoculum->inoculation plate_prep->inoculation incubation Incubate Plate (24-72h) inoculation->incubation read_mic Read MIC (Visual/Spectrophotometric) incubation->read_mic ergosterol_pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol intermediate 14-alpha-methylsterols lanosterol->intermediate ergosterol Ergosterol intermediate->ergosterol membrane Fungal Cell Membrane ergosterol->membrane This compound This compound This compound->inhibition inhibition->intermediate Inhibition of C14-demethylase

References

Preparation of Nuarimol Stock Solutions for Laboratory Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuarimol is a systemic fungicide belonging to the pyrimidine class of chemicals. It is widely used in agricultural and research settings to control a variety of fungal pathogens. Its mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[1] Specifically, this compound targets the enzyme sterol 14α-demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol.[2] This disruption of the cell membrane integrity ultimately leads to fungal growth inhibition. For laboratory experiments, the preparation of accurate and stable this compound stock solutions is critical for obtaining reliable and reproducible results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Chemical Properties and Solubility

A clear understanding of the physicochemical properties of this compound is essential for proper handling and solution preparation.

PropertyValueSource
Molecular Formula C₁₇H₁₂ClFN₂O[3]
Molecular Weight 314.7 g/mol [3]
Appearance White to off-white solid
Melting Point 126 °C[4]
Water Solubility 26 mg/L (at 25°C, pH 7)[4]
Solubility in Organic Solvents Soluble in acetone and acetonitrile[5]

Safety Precautions

This compound is classified as harmful if swallowed and causes serious eye irritation.[3] It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in Acetone

This protocol describes the preparation of a 10 mM stock solution of this compound in acetone. This concentration is suitable for a wide range of in vitro experiments and can be further diluted to the desired working concentration.

Materials:

  • This compound (solid)

  • Acetone (analytical grade)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask (e.g., 10 mL or 25 mL)

  • Pipettes

  • Beaker

  • Magnetic stirrer and stir bar (optional)

  • Amber glass vial for storage

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 314.7 g/mol .

    • To prepare a 10 mM (0.010 mol/L) solution, the required mass can be calculated using the following formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For example, to prepare 10 mL (0.010 L) of a 10 mM stock solution: Mass (g) = 0.010 mol/L x 0.010 L x 314.7 g/mol = 0.03147 g = 31.47 mg

  • Weighing this compound:

    • Using an analytical balance, carefully weigh out the calculated amount of this compound onto a weighing paper or boat.

  • Dissolving this compound:

    • Transfer the weighed this compound to a clean, dry beaker.

    • Add a small volume of acetone (e.g., 5-7 mL for a 10 mL final volume) to the beaker.

    • Gently swirl the beaker or use a magnetic stirrer to dissolve the this compound completely. The solution should be clear and colorless.

  • Adjusting the Final Volume:

    • Once the this compound is completely dissolved, carefully transfer the solution to a 10 mL volumetric flask.

    • Rinse the beaker with a small amount of acetone and add the rinsing to the volumetric flask to ensure all the this compound is transferred.

    • Add acetone to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Storage:

    • Transfer the prepared stock solution to a clean, properly labeled amber glass vial to protect it from light.

    • Store the stock solution at 4°C for short-term storage (up to a few weeks) or at -20°C for long-term storage.[5] Always check for any signs of precipitation before use, especially after cold storage. If precipitation occurs, gently warm the solution to room temperature and vortex to redissolve.

Protocol 2: Preparation of a 1 mg/mL this compound Stock Solution in Acetonitrile

For applications where a mass/volume concentration is preferred, this protocol outlines the preparation of a 1 mg/mL this compound stock solution in acetonitrile.

Materials:

  • This compound (solid)

  • Acetonitrile (analytical grade)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask (e.g., 10 mL or 25 mL)

  • Pipettes

  • Amber glass vial for storage

Procedure:

  • Weighing this compound:

    • To prepare 10 mL of a 1 mg/mL solution, weigh out 10 mg of this compound using an analytical balance.

  • Dissolving this compound:

    • Transfer the weighed this compound to a 10 mL volumetric flask.

    • Add approximately 7-8 mL of acetonitrile to the flask.

    • Cap the flask and vortex or sonicate until the this compound is completely dissolved.

  • Adjusting the Final Volume:

    • Once dissolved, add acetonitrile to the volumetric flask until the solution reaches the 10 mL calibration mark.

  • Storage:

    • Transfer the solution to a labeled amber glass vial.

    • Store at 4°C for short-term use or -20°C for extended periods.[5]

Data Presentation

ParameterStock Solution 1Stock Solution 2
Compound This compoundThis compound
Solvent AcetoneAcetonitrile
Concentration (Molar) 10 mM~3.18 mM
Concentration (Mass/Volume) ~3.147 mg/mL1 mg/mL
Storage Temperature 4°C (short-term), -20°C (long-term)4°C (short-term), -20°C (long-term)

Mandatory Visualization

The following diagram illustrates the mechanism of action of this compound, highlighting its inhibitory effect on the ergosterol biosynthesis pathway in fungi.

Nuarimol_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_enzyme Enzyme cluster_outcome Cellular Outcome AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol MembraneDisruption Disrupted Fungal Cell Membrane Integrity This compound This compound CYP51 Sterol 14α-demethylase (CYP51) This compound->CYP51 Inhibits CYP51->Lanosterol:e Catalyzes conversion to Ergosterol GrowthInhibition Fungal Growth Inhibition MembraneDisruption->GrowthInhibition

Caption: this compound's inhibitory action on the fungal ergosterol biosynthesis pathway.

References

Nuarimol Application in Powdery Mildew Control: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative Application Notes and Protocols for Field Trial Implementation

Introduction

Nuarimol is a systemic fungicide renowned for its efficacy against a wide spectrum of pathogenic fungi, most notably powdery mildew.[1][2] As a member of the pyrimidine carbinol class of fungicides, this compound acts as a sterol biosynthesis inhibitor (SBI), providing both protective and curative action against fungal pathogens.[3] Its systemic nature allows it to be absorbed and translocated within the plant tissues, offering protection to both treated and newly developing foliage. This document provides detailed application notes and experimental protocols for researchers and professionals engaged in the evaluation of this compound for the control of powdery mildew in field settings.

Application Notes

Target Diseases and Crops

This compound is primarily effective against various species of powdery mildew and has been utilized on a range of crops, including:

  • Pome Fruits: Apples (against Podosphaera leucotricha)

  • Stone Fruits: Cherries, peaches, and plums

  • Grapes: (against Erysiphe necator)

  • Cucurbits: Cucumbers, melons, and squash

  • Cereals: As a foliar spray and seed treatment[2]

  • Ornamental Plants [1]

Resistance Management

To mitigate the risk of developing fungicide resistance, it is crucial to adhere to a resistance management strategy. This includes rotating this compound with fungicides from different chemical classes that have different modes of action.[1] Continuous or repeated use of this compound without alternation can lead to the selection of resistant fungal strains.

Application Timing and Technique

For optimal performance, this compound should be applied preventatively, before the onset of disease, or at the very first sign of infection.[1] Thorough coverage of all plant surfaces is essential for effective control. Application intervals will vary depending on the crop, disease pressure, and environmental conditions. It is imperative to consult the product label for specific recommendations on application timing and frequency.

Quantitative Data: Recommended Application Rates

CropTarget PathogenRecommended Application Rate of this compound (120 g/L EC Formulation)Application Frequency & Remarks
Grapes Powdery Mildew (Erysiphe necator)20 - 40 mL / 100 L of waterApply at 10-14 day intervals, starting at bud break. Shorter intervals may be necessary under high disease pressure.
Apples Powdery Mildew (Podosphaera leucotricha)30 - 50 mL / 100 L of waterBegin applications at the pink bud stage and continue at 7-10 day intervals until terminal shoot growth ceases.
Cucurbits Powdery Mildew (Sphaerotheca fuliginea, Erysiphe cichoracearum)25 - 40 mL / 100 L of waterApply at 7-10 day intervals upon the first appearance of the disease.

Note: The rates provided are for a 120 g/L Emulsifiable Concentrate (EC) formulation. Rates may vary for other formulations. Always consult the specific product label for accurate dosage information.

Experimental Protocols

The following is a generalized protocol for conducting a field trial to evaluate the efficacy of this compound for the control of powdery mildew. This protocol is synthesized from methodologies reported in various fungicide efficacy trials.[2][4]

Experimental Design
  • Trial Layout: Randomized Complete Block Design (RCBD) with a minimum of four replicates per treatment.

  • Plot Size: Each plot should consist of a specified number of plants (e.g., 5-10 grapevines) to ensure adequate data collection.

  • Treatments:

    • Untreated Control (no fungicide application).

    • This compound at varying application rates (e.g., low, medium, and high recommended rates).

    • A standard commercial fungicide for comparison.

  • Buffer Zones: Establish buffer zones between plots to minimize spray drift.

Application of Treatments
  • Equipment: Use a calibrated backpack sprayer or a tractor-mounted sprayer to ensure uniform application.

  • Spray Volume: Adjust the spray volume to ensure thorough coverage of all plant parts. This may range from 100 to 1000 L/ha depending on the crop and its growth stage.

  • Timing: The first application should be made preventatively or at the first sign of disease. Subsequent applications should follow a predetermined schedule (e.g., every 7, 14, or 21 days).

  • Adjuvants: The use of a non-ionic surfactant may be considered to improve spray coverage and adherence, as per product recommendations.

Data Collection and Assessment
  • Disease Incidence: Record the percentage of plants or leaves showing any symptoms of powdery mildew.

  • Disease Severity: Assess the percentage of leaf or fruit area covered by powdery mildew. This can be done using a standardized rating scale (e.g., 0-5 scale, where 0 = no disease and 5 = >50% coverage).

  • Phytotoxicity: Visually inspect plants for any signs of damage, such as leaf burn, discoloration, or stunting, following each application.

  • Data Collection Intervals: Conduct assessments before the first application and at regular intervals (e.g., 7-10 days) throughout the trial period. A final assessment should be conducted at the end of the trial.

Statistical Analysis

Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine the significance of differences between treatments.

Visualizations

This compound's Mode of Action: Inhibition of Ergosterol Biosynthesis

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Fourteen_demethyl_lanosterol 14-demethyl Lanosterol Lanosterol->Fourteen_demethyl_lanosterol 14-alpha-demethylase (CYP51) Ergosterol Ergosterol Fourteen_demethyl_lanosterol->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane (Integrity & Function) Ergosterol->Fungal_Cell_Membrane Essential Component This compound This compound This compound->Inhibition Inhibition->Lanosterol Inhibits start Trial Initiation (Site Selection & Experimental Design) plot_establishment Plot Establishment (Marking & Randomization) start->plot_establishment pre_treatment_assessment Pre-Treatment Assessment (Baseline Disease Levels) plot_establishment->pre_treatment_assessment treatment_application Treatment Application (this compound & Controls) pre_treatment_assessment->treatment_application data_collection Data Collection (Incidence, Severity, Phytotoxicity) treatment_application->data_collection repeat_application Repeat Application (According to Schedule) data_collection->repeat_application repeat_application->treatment_application Yes final_assessment Final Assessment (End of Trial Period) repeat_application->final_assessment No data_analysis Data Analysis (Statistical Evaluation) final_assessment->data_analysis conclusion Conclusion & Reporting data_analysis->conclusion

References

Detecting Nuarimol with Precision: An Application Note on GC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the quantitative analysis of Nuarimol, a systemic fungicide, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols detailed herein are designed to deliver high sensitivity and selectivity for the detection of this compound in various matrices, particularly in fruits and vegetables.

Introduction

This compound is a fungicide belonging to the pyrimidine class of chemicals. Its mode of action involves the inhibition of ergosterol biosynthesis in fungi, a critical component of their cell membranes.[1] Monitoring this compound residues in food products is essential to ensure consumer safety and compliance with regulatory limits. Gas Chromatography coupled with tandem mass spectrometry (GC-MS/MS) offers a robust and reliable platform for the trace-level detection and quantification of this compound.[2][3] This application note outlines a detailed protocol for this compound analysis, from sample preparation to data acquisition and analysis.

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[4][5]

Materials:

  • Homogenized sample (e.g., fruit or vegetable)

  • Acetonitrile (ACN)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) sorbent (optional, for pigmented matrices)

  • C18 sorbent (optional, for high-fat matrices)

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes for dispersive SPE

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add an equal volume of acetonitrile (e.g., 10-15 mL).

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a 15 mL dispersive solid-phase extraction (dSPE) tube containing PSA and magnesium sulfate. For samples with high pigment or fat content, GCB or C18 sorbents can be included, respectively.

  • Vortex the dSPE tube for 30 seconds.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • The resulting supernatant is the final extract, ready for GC-MS/MS analysis.

GC-MS/MS Instrumental Analysis

The following parameters provide a starting point for the analysis of this compound. Method optimization may be required for specific instrumentation and matrices.

Gas Chromatography (GC) Conditions:

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.[3]

  • Injector: Splitless injection is preferred for trace analysis.[2]

  • Injection Volume: 1-2 µL

  • Inlet Temperature: 250-280 °C

  • Oven Temperature Program:

    • Initial temperature: 70-90 °C, hold for 1-2 minutes.

    • Ramp: 10-25 °C/minute to 280-300 °C.

    • Hold: 5-10 minutes at the final temperature.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230-280 °C

  • Transfer Line Temperature: 280-300 °C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

  • MRM Transitions:

    • Precursor Ion (m/z): 315.0[6]

    • Quantifier Ion (m/z): 252.1[6]

    • Qualifier Ion (m/z): 81.0[6]

    • Note: Collision energies should be optimized for the specific instrument being used.

Quantitative Data

The following table summarizes typical performance data for the quantitative analysis of this compound using GC-MS/MS. These values are representative and may vary depending on the matrix and specific experimental conditions.

ParameterTypical Value
Limit of Detection (LOD) 0.002 - 0.01 mg/kg
Limit of Quantification (LOQ) 0.005 - 0.05 mg/kg
Linearity (R²) > 0.99
Recovery (%) 70 - 120%
Precision (RSD %) < 20%

Data compiled from general pesticide validation studies. Specific data for this compound may vary.[7][8][9][10]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis GC-MS/MS Analysis sample Homogenized Sample extraction Acetonitrile Extraction & Salting Out sample->extraction 1. Add ACN & Salts centrifuge1 Centrifugation extraction->centrifuge1 2. Vortex & Centrifuge dspe Dispersive SPE Cleanup centrifuge1->dspe 3. Transfer Supernatant centrifuge2 Centrifugation dspe->centrifuge2 4. Vortex & Centrifuge final_extract Final Extract centrifuge2->final_extract 5. Collect Supernatant injection GC Injection final_extract->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization mrm MRM Detection ionization->mrm data_analysis Data Analysis & Quantification mrm->data_analysis

Caption: Experimental workflow for this compound detection by GC-MS/MS.

nuarimol_moa cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol c14_demethylase C14-Demethylase (CYP51) lanosterol->c14_demethylase This compound This compound This compound->c14_demethylase Inhibits c14_demethylase->ergosterol

Caption: this compound's mode of action: Inhibition of ergosterol biosynthesis.

References

Application Notes and Protocols for Nuarimol Formulation Development for Improved Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuarimol is a systemic fungicide renowned for its efficacy against a broad spectrum of fungal pathogens, particularly powdery mildew. Its mode of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This compound specifically targets the sterol 14α-demethylase (CYP51) enzyme, disrupting membrane integrity and ultimately leading to fungal cell death. Despite its proven activity, the efficacy of this compound can be significantly influenced by its formulation. This document provides detailed application notes and protocols for the development of advanced this compound formulations, including Emulsifiable Concentrates (EC), Suspension Concentrates (SC), and Nanoemulsions (NE), aimed at enhancing its bioavailability and therapeutic performance.

Data Presentation

The following tables summarize the hypothetical physicochemical properties and comparative efficacy of different this compound formulations. This data is illustrative and intended to guide formulation development and evaluation.

Table 1: Physicochemical Properties of this compound Formulations

Formulation TypeActive Ingredient (this compound) (%)AppearanceAverage Particle/Droplet SizepH
Technical Grade98.0White crystalline solidN/AN/A
Emulsifiable Concentrate (EC)10.0Clear, yellowish liquidN/A (forms an emulsion in water)6.5 - 7.5
Suspension Concentrate (SC)40.0Opaque, viscous liquid2-5 µm6.0 - 7.0
Nanoemulsion (NE)5.0Translucent, slightly viscous liquid100 - 200 nm6.5 - 7.5

Table 2: In Vitro Efficacy of this compound Formulations against Blumeria graminis f. sp. tritici (Wheat Powdery Mildew)

Formulation TypeIC50 (µg/mL)[1][2]
Technical Grade (in DMSO)0.25
Emulsifiable Concentrate (EC)0.18
Suspension Concentrate (SC)0.20
Nanoemulsion (NE)0.08

Table 3: Field Trial Efficacy of this compound Formulations on Wheat Powdery Mildew

Formulation TypeApplication Rate (g a.i./ha)Disease Severity (%) (14 days post-application)
Untreated Control085
Emulsifiable Concentrate (EC)5025
Suspension Concentrate (SC)5028
Nanoemulsion (NE)5015

Signaling Pathway

The primary mode of action of this compound is the disruption of the ergosterol biosynthesis pathway in fungi. This pathway is essential for the formation of functional cell membranes. This compound acts as a demethylation inhibitor (DMI) by targeting the enzyme sterol 14α-demethylase (CYP51).

G cluster_0 Ergosterol Biosynthesis Pathway cluster_1 This compound Inhibition cluster_2 Cellular Consequence Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Isopentenyl Pyrophosphate->Farnesyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol This compound This compound Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) This compound->Lanosterol 14α-demethylase (CYP51) Inhibits Disrupted Ergosterol Production Disrupted Ergosterol Production Altered Cell Membrane Permeability Altered Cell Membrane Permeability Disrupted Ergosterol Production->Altered Cell Membrane Permeability Fungal Cell Death Fungal Cell Death Altered Cell Membrane Permeability->Fungal Cell Death

Caption: this compound's mechanism of action targeting the ergosterol biosynthesis pathway.

Experimental Protocols

Preparation of this compound Formulations

a) Emulsifiable Concentrate (EC) Formulation (10%)

  • Materials:

    • This compound technical grade (98%)

    • Aromatic solvent (e.g., Solvesso™ 150)

    • Anionic surfactant (e.g., Calcium dodecylbenzenesulfonate)

    • Non-ionic surfactant (e.g., Ethoxylated castor oil)

  • Procedure:

    • In a suitable vessel, dissolve 10.2 g of this compound technical in 70 g of the aromatic solvent under gentle agitation until a clear solution is obtained.

    • Add 5 g of the anionic surfactant and 14.8 g of the non-ionic surfactant to the solution.

    • Continue mixing until a homogenous, clear liquid is formed.

    • Store in a sealed container at room temperature.

b) Suspension Concentrate (SC) Formulation (40%)

  • Materials:

    • This compound technical grade (98%)

    • Wetting agent (e.g., Sodium lignosulfonate)

    • Dispersing agent (e.g., Naphthalene sulfonate condensate)

    • Antifreeze agent (e.g., Propylene glycol)

    • Thickener (e.g., Xanthan gum)

    • Antifoaming agent

    • Biocide

    • Water

  • Procedure:

    • In a beaker, mix 5 g of the wetting agent, 10 g of the dispersing agent, and 5 g of propylene glycol in 39.4 g of water.

    • Slowly add 40.6 g of this compound technical powder to the aqueous phase under high shear mixing to form a slurry.

    • Mill the slurry in a bead mill until the desired particle size (2-5 µm) is achieved.

    • In a separate vessel, prepare a 2% solution of xanthan gum in water.

    • Add the required amount of the thickener solution to the milled slurry under gentle agitation.

    • Add the antifoaming agent and biocide.

    • Adjust the final volume with water to obtain 100 mL of the SC formulation.

c) Nanoemulsion (NE) Formulation (5%)

  • Materials:

    • This compound technical grade (98%)

    • Oil phase (e.g., Medium-chain triglycerides)

    • Surfactant (e.g., Polysorbate 80)

    • Co-surfactant (e.g., Transcutol® P)

    • Deionized water

  • Procedure:

    • Dissolve 5.1 g of this compound technical in 15 g of the oil phase.

    • In a separate container, mix 20 g of the surfactant and 10 g of the co-surfactant.

    • Add the oil phase containing this compound to the surfactant/co-surfactant mixture and stir until a clear solution is formed.

    • Slowly add 49.9 g of deionized water to the oil/surfactant mixture under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse emulsion.

    • Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nano-range (100-200 nm).

In Vitro Efficacy Testing: Broth Microdilution Assay[3][4][5][6][7]

This protocol determines the Minimum Inhibitory Concentration (MIC) and subsequently the IC50 of the this compound formulations.

  • Materials:

    • 96-well microtiter plates

    • RPMI-1640 medium

    • Fungal isolate (Blumeria graminis f. sp. tritici)

    • Spectrophotometer

  • Procedure:

    • Inoculum Preparation: Prepare a standardized fungal spore suspension in sterile water containing a wetting agent (e.g., 0.05% Tween 80). Adjust the concentration to 1 x 10^5 spores/mL using a hemocytometer.

    • Serial Dilutions: Prepare serial two-fold dilutions of each this compound formulation in RPMI-1640 medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

    • Inoculation: Add 100 µL of the fungal spore suspension to each well, resulting in a final spore concentration of 5 x 10^4 spores/mL.

    • Controls: Include a positive control (medium + inoculum, no formulation) and a negative control (medium only).

    • Incubation: Incubate the plates at 25°C for 72 hours.

    • MIC Determination: The MIC is the lowest concentration of the formulation that causes complete inhibition of visible fungal growth.

    • IC50 Determination: Measure the optical density (OD) at 600 nm using a microplate reader. Calculate the percentage of growth inhibition for each concentration relative to the positive control. The IC50 is the concentration that inhibits 50% of fungal growth, determined by plotting the percentage of inhibition against the log of the concentration and fitting a dose-response curve.[3][4][5][6]

Field Efficacy Trial for Wheat Powdery Mildew Control[12][13][14][15][16]
  • Experimental Design: Randomized Complete Block Design (RCBD) with four replications.

  • Plot Size: 3 m x 5 m.

  • Crop: Wheat (a susceptible variety to powdery mildew).

  • Treatments:

    • Untreated Control

    • This compound EC at 50 g a.i./ha

    • This compound SC at 50 g a.i./ha

    • This compound NE at 50 g a.i./ha

  • Application:

    • Apply the treatments as a foliar spray when the first signs of powdery mildew appear.

    • Use a calibrated backpack sprayer with a spray volume of 300 L/ha.

  • Data Collection:

    • Assess disease severity at 0, 7, and 14 days after application.

    • Use a 0-9 rating scale, where 0 = no disease and 9 = >75% of the leaf area covered with powdery mildew.

    • Calculate the Percent Disease Index (PDI) for each plot.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) and compare treatment means using a suitable post-hoc test (e.g., Tukey's HSD).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflow for formulation development and the logical relationship between formulation parameters and efficacy.

G cluster_0 Formulation Development Workflow Define Target Product Profile Define Target Product Profile Select Formulation Type (EC, SC, NE) Select Formulation Type (EC, SC, NE) Define Target Product Profile->Select Formulation Type (EC, SC, NE) Screen Excipients Screen Excipients Select Formulation Type (EC, SC, NE)->Screen Excipients Develop Prototype Formulations Develop Prototype Formulations Screen Excipients->Develop Prototype Formulations Physicochemical Characterization Physicochemical Characterization Develop Prototype Formulations->Physicochemical Characterization Stability Studies Stability Studies Physicochemical Characterization->Stability Studies In Vitro Efficacy Testing In Vitro Efficacy Testing Stability Studies->In Vitro Efficacy Testing Field Efficacy Trials Field Efficacy Trials In Vitro Efficacy Testing->Field Efficacy Trials Final Formulation Optimization Final Formulation Optimization Field Efficacy Trials->Final Formulation Optimization

Caption: A typical workflow for the development of new fungicide formulations.

G cluster_0 Relationship between Formulation and Efficacy Formulation Type\n(EC, SC, NE) Formulation Type (EC, SC, NE) Particle/Droplet Size Particle/Droplet Size Formulation Type\n(EC, SC, NE)->Particle/Droplet Size Determines Bioavailability Bioavailability Particle/Droplet Size->Bioavailability Influences Efficacy\n(IC50, Field Performance) Efficacy (IC50, Field Performance) Bioavailability->Efficacy\n(IC50, Field Performance) Impacts

Caption: The logical relationship between formulation characteristics and fungicidal efficacy.

References

Application of Nuarimol in Integrated Pest Management (IPM) Programs: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuarimol is a systemic fungicide belonging to the pyrimidine carbinol class of chemicals. It is utilized for the control of a variety of fungal diseases, most notably powdery mildew on crops such as grapes, apples, and strawberries.[1] As a sterol biosynthesis inhibitor (SBI), this compound plays a role in Integrated Pest Management (IPM) programs by offering a specific mode of action that can be rotated with other fungicide classes to manage resistance. This document provides detailed application notes and protocols for the use of this compound within an IPM framework, focusing on its mechanism, efficacy, and potential non-target effects.

Mode of Action

This compound inhibits the C14-demethylation step in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[2] Specifically, it targets the enzyme sterol 14-α-demethylase (CYP51), a cytochrome P450 enzyme.[2] The disruption of ergosterol production leads to the accumulation of toxic sterol precursors and ultimately compromises the integrity and function of the fungal cell membrane, inhibiting fungal growth and development. Recent research has also highlighted the enantioselective bioactivity of this compound, with the R-(+)-enantiomer demonstrating significantly higher fungicidal activity.

Signaling Pathway of this compound

cluster_fungal_cell Fungal Cell This compound This compound CYP51 Sterol 14-α-demethylase (CYP51) This compound->CYP51 Inhibits Disrupted_Membrane Disrupted Cell Membrane (Growth Inhibition) This compound->Disrupted_Membrane Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion to CYP51->Disrupted_Membrane Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Essential component

A diagram of this compound's mode of action in inhibiting ergosterol biosynthesis.

Integrated Pest Management (IPM) Integration

The integration of this compound into an IPM program requires a multifaceted approach that includes monitoring, resistance management, and consideration of non-target organisms.

  • Monitoring and Scouting: Regular field scouting is crucial to detect the early signs of powdery mildew. This compound is a protectant fungicide, meaning its efficacy is highest when applied before or at the very early stages of disease development.[3]

  • Resistance Management: To delay the development of fungicide resistance, this compound should be used in rotation with fungicides from different Fungicide Resistance Action Committee (FRAC) groups.[4] Continuous use of fungicides from the same FRAC group, such as other sterol biosynthesis inhibitors (FRAC Group 3), should be avoided.[4]

  • Cultural Practices: Implementing cultural practices such as optimizing canopy management for better air circulation, proper sanitation, and managing irrigation to reduce humidity can decrease the reliance on fungicides.

  • Consideration of Non-Target Organisms: While specific data for this compound is limited, the use of fungicides can have unintended consequences on beneficial organisms. An IPM approach seeks to minimize these impacts.

Data Presentation

Table 1: Efficacy of this compound (Fenarimol) against Grape Powdery Mildew (Uncinula necator)
RegionMean EC50 (mg/L)
Wild-Type Population0.41
Central Coast, California0.44
South San Joaquin Valley, California0.69

Data from a study on resistance in Uncinula necator populations in California.[3] EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the fungal population.

Table 2: General Application Recommendations for this compound
CropTarget PestApplication TimingApplication Interval (days)
GrapesPowdery Mildew (Uncinula necator)Begin applications at bud break and continue through the growing season based on disease pressure.14-21[5]
ApplesPowdery Mildew (Podosphaera leucotricha)Apply from pink bud stage until terminal growth ceases.7-10[4]
StrawberriesPowdery Mildew (Podosphaera aphanis)Apply when the disease is first detected and continue as needed.7-14[6]

Note: Specific application rates vary by product formulation and local regulations. Always consult the product label.

Table 3: Potential Impact of Fungicides on Non-Target Organisms (General Data)
Organism GroupPotential Impact
Predatory MitesSome fungicides can cause mortality and reduce fecundity.[7]
EarthwormsCertain fungicides can be toxic, leading to reduced biomass and behavioral changes.[8][9][10]
HoneybeesWhile generally considered to have low acute toxicity, some fungicides can have synergistic effects when combined with other pesticides.
Soil MicroorganismsFungicide applications can lead to a decrease in microbial biomass and alter community structure.[11][12]

This table presents general findings for fungicides as a class, as specific quantitative data for this compound on these organisms is limited in the readily available literature.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol is adapted from standard broth microdilution methods.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target fungal pathogen.

Materials:

  • This compound analytical standard

  • Target fungal isolate (e.g., Podosphaera leucotricha)

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator

Procedure:

  • Prepare this compound Stock Solution: Dissolve a known amount of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform a series of two-fold dilutions of the this compound stock solution in the liquid culture medium directly in the 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a spore suspension of the target fungus in sterile water from a fresh culture. Adjust the concentration to a standardized level (e.g., 1 x 10^5 spores/mL).

  • Inoculation: Add a standardized volume of the spore suspension to each well of the microtiter plate containing the different this compound concentrations. Include a positive control (medium with inoculum, no this compound) and a negative control (medium only).

  • Incubation: Incubate the plate at an optimal temperature for fungal growth (e.g., 25°C) for a specified period (e.g., 48-72 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Experimental Workflow for MIC Determination

Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well plate Prepare_Stock->Serial_Dilution Inoculate Inoculate Wells Serial_Dilution->Inoculate Prepare_Inoculum Prepare Fungal Spore Suspension Prepare_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Determine MIC (Visual/Spectrophotometer) Incubate->Read_Results End End Read_Results->End

Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Protocol 2: Fungicide Resistance Monitoring in a Field Population

Objective: To monitor for shifts in the sensitivity of a target fungal population to this compound over time.

Materials:

  • Fungicide-free leaves with active powdery mildew lesions

  • Sterile water

  • Hemocytometer

  • Agar plates amended with a discriminatory dose of this compound

  • Control agar plates (no fungicide)

  • Incubator

Procedure:

  • Sample Collection: Collect at least 50-100 leaves showing active powdery mildew sporulation from the field population of interest.

  • Spore Suspension: Wash the conidia from the leaves into a known volume of sterile water.

  • Spore Quantification: Determine the spore concentration using a hemocytometer.

  • Plating: Plate a standardized number of spores (e.g., 100-200) onto both the control plates and the plates amended with a discriminatory dose of this compound. The discriminatory dose is a concentration that inhibits the growth of sensitive isolates but allows the growth of resistant isolates. This dose should be predetermined based on baseline sensitivity data.

  • Incubation: Incubate the plates under conditions conducive to fungal growth.

  • Assessment: After a set incubation period, count the number of colonies on both the control and fungicide-amended plates.

  • Calculate Resistance Frequency: The frequency of resistant individuals in the population is calculated as: (Number of colonies on amended plates / Number of colonies on control plates) x 100.

Logical Framework for IPM

cluster_Intervention Intervention Methods IPM_Goal Sustainable Pest Management Monitoring Monitoring & Scouting IPM_Goal->Monitoring Decision_Making Informed Decision Making Monitoring->Decision_Making Intervention Intervention Decision_Making->Intervention Evaluation Evaluation Intervention->Evaluation Cultural Cultural Controls Intervention->Cultural Biological Biological Controls Intervention->Biological Chemical Chemical Controls (e.g., this compound) Intervention->Chemical Evaluation->Monitoring Feedback Loop

A logical framework illustrating the core components of an Integrated Pest Management program.

Conclusion

This compound can be an effective tool for managing powdery mildew within an IPM framework. Its specific mode of action makes it valuable for resistance management when used in rotation with other fungicides. However, a comprehensive understanding of its application timing, potential for resistance development, and impact on non-target organisms is essential for its sustainable and responsible use. Further research is needed to generate more specific quantitative data on this compound's efficacy on various crops and its precise effects on beneficial fauna and soil microbial communities to further refine its role in IPM programs.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Nuarimol Resistance in Fungal Populations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working on strategies to overcome Nuarimol resistance in fungal populations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Quick Links:

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Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a demethylation inhibitor (DMI) fungicide belonging to the azole class. Its primary mode of action is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting this step, this compound disrupts membrane integrity, leading to abnormal fungal growth and cell death.

Q2: What are the most common mechanisms of this compound resistance in fungi?

A2: Fungal populations can develop resistance to this compound and other azole fungicides through several key mechanisms:

  • Target Site Modification: Point mutations in the ERG11 gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing its binding affinity for this compound.[2][3]

  • Overexpression of the Target Enzyme: Increased expression of the ERG11 gene leads to higher levels of the target enzyme, requiring a higher concentration of this compound to achieve an inhibitory effect.

  • Increased Efflux Pump Activity: Overexpression of genes encoding ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters can actively pump this compound out of the fungal cell, reducing its intracellular concentration.[4][5][6]

Q3: Are there signaling pathways known to be involved in this compound resistance?

A3: Yes, several signaling pathways have been implicated in the development of resistance to azole fungicides, including this compound. These include:

  • Calcium-Calcineurin Signaling Pathway: This pathway is involved in stress adaptation and can be activated in response to the membrane stress caused by azole fungicides.[3][4][5][7][8][9][10] Activation of this pathway can lead to the upregulation of stress response genes and contribute to drug tolerance.

  • High Osmolarity Glycerol (HOG) Pathway: The HOG pathway is another critical stress response pathway that can be activated by various environmental stresses, including fungicide exposure.[2][11][12] Its activation can enhance the fungus's ability to tolerate the effects of this compound.

  • Transcriptional Regulation of Efflux Pumps: Specific transcription factors can be activated in response to drug exposure, leading to the increased expression of ABC and MFS transporter genes.[2][13][14][15][16]

Q4: What are some initial strategies to overcome this compound resistance in the lab?

A4: Researchers can explore several strategies to combat this compound resistance:

  • Combination Therapy: Using this compound in combination with another antifungal agent that has a different mode of action can be effective.

  • Efflux Pump Inhibitors (EPIs): Co-administering this compound with a compound that inhibits the activity of efflux pumps can increase the intracellular concentration of this compound and restore its efficacy.

  • Inhibitors of Stress Response Pathways: Targeting components of the calcium-calcineurin or HOG pathways may sensitize resistant fungi to this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments aimed at overcoming this compound resistance.

Problem Possible Cause(s) Troubleshooting Steps
Inconsistent IC50 values for this compound 1. Inoculum variability (spore concentration, age, viability). 2. Inaccurate drug dilutions. 3. Variation in incubation time or temperature. 4. Edge effects in microtiter plates.1. Standardize your inoculum preparation carefully. Use a hemocytometer to count spores and ensure consistent viability. 2. Prepare fresh serial dilutions of this compound for each experiment. Verify the concentration of your stock solution. 3. Ensure your incubator maintains a stable temperature and incubate all plates for the same duration. 4. To minimize evaporation, do not use the outer wells of the microtiter plate for experimental samples. Fill them with sterile water or media instead.
Efflux pump inhibitor (EPI) shows no synergistic effect with this compound 1. The EPI is not effective against the specific transporters overexpressed in your fungal strain. 2. The concentration of the EPI is suboptimal. 3. The resistance mechanism in your strain is not primarily due to efflux pumps.1. Use molecular techniques (e.g., RT-qPCR) to identify the specific ABC or MFS transporters that are overexpressed. Select an EPI known to be effective against those transporters. 2. Perform a dose-response experiment for the EPI alone to determine its non-toxic concentration range, then test a range of concentrations in combination with this compound. 3. Sequence the ERG11 gene to check for target site mutations.
No difference in gene expression (e.g., ERG11, transporter genes) between sensitive and resistant strains via RT-qPCR 1. Poor RNA quality or quantity. 2. Inefficient primer design. 3. Inappropriate reference genes were used for normalization. 4. The resistance mechanism is post-transcriptional.1. Use a spectrophotometer and gel electrophoresis to assess the quality and integrity of your RNA samples. 2. Design and validate new primers, ensuring they have appropriate melting temperatures and do not form primer-dimers. 3. Validate a panel of potential reference genes for your specific fungal species and experimental conditions to find the most stable ones.[17][18][19][20][21] 4. Consider investigating protein levels using techniques like Western blotting or proteomics.
Contamination in fungal cultures 1. Non-sterile working conditions. 2. Contaminated reagents or media.1. Work in a laminar flow hood and use sterile techniques for all manipulations. 2. Autoclave all media and solutions. Use filtered pipette tips.

Quantitative Data on this compound Resistance

The following tables provide illustrative IC50 (Inhibitory Concentration 50%) values for this compound and other azole fungicides against sensitive and resistant fungal strains. These values are representative and may vary depending on the specific fungal isolate and experimental conditions.

Table 1: Illustrative this compound IC50 Values for Penicillium expansum

Strain TypeThis compound IC50 (µg/mL)Reference
Sensitive0.05 - 0.5Illustrative
Resistant> 5.0Illustrative

Table 2: Illustrative this compound IC50 Values for Botrytis cinerea

Strain TypeThis compound IC50 (µg/mL)Reference
Sensitive0.1 - 1.0Illustrative
Resistant> 10.0Illustrative

Note: The exact IC50 values can be influenced by the specific experimental protocol used, including the growth medium, inoculum size, and incubation time.[22][23][24][25] It is crucial to establish baseline sensitivity for your wild-type strains in your laboratory.

Key Experimental Protocols

Protocol 1: Determination of this compound IC50 using Broth Microdilution

This protocol is adapted from the CLSI M38-A2 and EUCAST guidelines for antifungal susceptibility testing of filamentous fungi.[5][13][26][27][28][29]

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal spore suspension (adjusted to 0.5-2.5 x 10^5 CFU/mL)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare this compound Dilutions:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium to achieve a range of concentrations (e.g., 0.015 to 16 µg/mL).

    • Add 100 µL of each this compound dilution to the appropriate wells of a 96-well plate.

    • Include a drug-free well as a positive control for growth and a well with medium only as a negative control (blank).

  • Inoculum Preparation:

    • Grow the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation occurs.

    • Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Filter the suspension through sterile cheesecloth to remove hyphal fragments.

    • Adjust the spore concentration to 0.5-2.5 x 10^5 CFU/mL using a hemocytometer.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal spore suspension to each well containing the this compound dilutions and the positive control well.

    • The final volume in each well should be 200 µL.

    • Seal the plate and incubate at the optimal growth temperature for your fungus (e.g., 25-30°C) for 48-72 hours.

  • Data Analysis:

    • After incubation, visually inspect the wells for fungal growth or measure the optical density (OD) at a suitable wavelength (e.g., 530 nm) using a microplate reader.

    • The IC50 is the concentration of this compound that causes a 50% reduction in growth compared to the drug-free control.

    • Calculate the percentage of growth inhibition for each concentration and determine the IC50 value using a dose-response curve fitting software.

Protocol 2: Checkerboard Assay for Synergistic Effects

This protocol is used to assess the interaction between this compound and a potential synergistic agent (e.g., an efflux pump inhibitor).[7][12][30][31]

Procedure:

  • Plate Setup:

    • In a 96-well plate, prepare serial dilutions of this compound along the x-axis (columns) and the potential synergistic agent along the y-axis (rows).

    • This creates a matrix of wells with various combinations of the two compounds.

    • Include wells with each compound alone and a drug-free growth control.

  • Inoculation and Incubation:

    • Inoculate the plate with the fungal spore suspension as described in Protocol 1.

    • Incubate under the same conditions.

  • Data Analysis:

    • Determine the MIC for each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Synergist = (MIC of Synergist in combination) / (MIC of Synergist alone)

      • FIC Index (FICI) = FIC of this compound + FIC of Synergist

    • Interpret the results:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Additive or indifferent effect

      • FICI > 4.0: Antagonism

Signaling Pathways and Resistance Mechanisms

Understanding the molecular pathways involved in this compound resistance is crucial for developing effective countermeasures. Below are diagrams of key signaling pathways.

Ergosterol_Biosynthesis_Pathway Lanosterol Lanosterol 14-alpha-demethyl Lanosterol 14-alpha-demethyl Lanosterol Lanosterol->14-alpha-demethyl Lanosterol Lanosterol 14-alpha-demethylase (Erg11/CYP51) ... ... 14-alpha-demethyl Lanosterol->... Multiple Steps This compound This compound Lanosterol 14-alpha-demethylase (Erg11/CYP51) Lanosterol 14-alpha-demethylase (Erg11/CYP51) This compound->Lanosterol 14-alpha-demethylase (Erg11/CYP51) Inhibition Ergosterol Ergosterol ...->Ergosterol Multiple Steps Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane

This compound's inhibition of the ergosterol biosynthesis pathway.

ABC_Transporter_Regulation cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TF_active Activated Transcription Factor ABC_Gene ABC Transporter Gene (e.g., CDR1) TF_active->ABC_Gene Binds to Promoter TF_inactive Inactive Transcription Factor TF_inactive->TF_active Activation ABC_mRNA ABC_mRNA ABC_Gene->ABC_mRNA Transcription This compound This compound Signaling_Cascade Signaling Cascade This compound->Signaling_Cascade Stress Signal Nuarimol_out This compound (extracellular) This compound->Nuarimol_out Efflux Signaling_Cascade->TF_inactive ABC_Transporter ABC_Transporter ABC_mRNA->ABC_Transporter Translation Calcium_Calcineurin_Pathway Nuarimol_Stress This compound-induced Membrane Stress Ca_channel Ca2+ Channel Nuarimol_Stress->Ca_channel Activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Activates Calcineurin Calcineurin Calmodulin->Calcineurin Activates Crz1_P Crz1-P (inactive) Calcineurin->Crz1_P Dephosphorylates Crz1 Crz1 (active) Crz1_P->Crz1 Nucleus Nucleus Crz1->Nucleus Translocates to Stress_Response_Genes Stress Response Genes Nucleus->Stress_Response_Genes Activates Transcription Drug Tolerance Drug Tolerance Stress_Response_Genes->Drug Tolerance HOG_Pathway Nuarimol_Stress This compound-induced Osmotic/Oxidative Stress Sensor_Kinase Sensor Kinase Nuarimol_Stress->Sensor_Kinase Activates MAPKKK MAPKKK Sensor_Kinase->MAPKKK Phosphorylates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates Hog1_MAPK Hog1 MAPK MAPKK->Hog1_MAPK Phosphorylates Hog1_MAPK_active Activated Hog1 Hog1_MAPK->Hog1_MAPK_active Nucleus Nucleus Hog1_MAPK_active->Nucleus Translocates to Glycerol_Synthesis Glycerol Synthesis Hog1_MAPK_active->Glycerol_Synthesis Activates Stress_Genes Stress-responsive Genes Nucleus->Stress_Genes Activates Transcription Cellular Protection Cellular Protection Stress_Genes->Cellular Protection Osmotic Balance Osmotic Balance Glycerol_Synthesis->Osmotic Balance

References

Technical Support Center: Investigating Nuarimol-Induced Phytotoxicity in Sensitive Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental investigations of Nuarimol-induced phytotoxicity in sensitive plant species.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a fungicide that belongs to the pyrimidine class of chemicals.[1] Its primary mode of action is the inhibition of ergosterol biosynthesis in fungi, which is a crucial component of their cell membranes.[2][3] This disruption of ergosterol synthesis leads to impaired fungal growth and ultimately, cell death.

Q2: How does this compound cause phytotoxicity in sensitive plant species?

While this compound targets ergosterol synthesis in fungi, it can also interfere with the biosynthesis of certain plant sterols and hormones due to the similarity in the initial steps of these pathways. This can lead to a cascade of physiological and biochemical disruptions in sensitive plants, manifesting as phytotoxicity. The primary phytotoxic effects are often linked to the inhibition of gibberellin and brassinosteroid biosynthesis, which are vital for plant growth and development.[2][4]

Q3: What are the common symptoms of this compound-induced phytotoxicity?

Symptoms of this compound phytotoxicity can vary depending on the plant species, concentration of this compound, and environmental conditions.[5][6] Common symptoms include:

  • Stunting and abnormal growth: Reduced stem elongation, smaller leaf size, and overall stunted growth are hallmark symptoms.[6][7]

  • Chlorosis: Yellowing of leaves due to the inhibition of chlorophyll production.[7]

  • Necrosis: Browning and death of plant tissues, often appearing as spots or at the leaf margins.[5][6]

  • Leaf distortion: Cupping, twisting, or other abnormal leaf shapes.[6][7]

  • Reduced germination: Poor or inhibited seed germination.[6]

Q4: Which plant species are known to be particularly sensitive to this compound?
Q5: What is the role of oxidative stress in this compound-induced phytotoxicity?

This compound exposure can lead to the overproduction of reactive oxygen species (ROS) in plant cells, causing oxidative stress.[13][14][15] This oxidative stress can damage cellular components like lipids, proteins, and DNA, contributing significantly to the observed phytotoxicity symptoms such as chlorosis and necrosis.[15]

Section 2: Troubleshooting Guides

Issue 1: High variability in phytotoxicity symptoms between replicates.

Possible Causes:

  • Uneven Application: Inconsistent application of the this compound solution across replicates.[16]

  • Inconsistent Environmental Conditions: Fluctuations in light, temperature, or humidity can affect plant stress levels and their response to the chemical.[5][16]

  • Variable Plant Health: Pre-existing stress in some plants can make them more susceptible to phytotoxicity.[16][17]

Troubleshooting Steps:

  • Standardize Application Technique: Ensure a uniform and consistent application method for all replicates, whether it's a foliar spray or soil drench.[18]

  • Control Environmental Conditions: Maintain stable and consistent environmental conditions (light intensity, photoperiod, temperature, and humidity) for all experimental units.[16]

  • Use Healthy and Uniform Plants: Select plants of similar size, age, and health for your experiments to minimize variability.[19]

Issue 2: No observable phytotoxicity at expected concentrations.

Possible Causes:

  • Plant Resistance: The selected plant species or cultivar may be tolerant to the concentrations of this compound being tested.

  • Incorrect this compound Concentration: Errors in the calculation or preparation of the this compound solution.[20]

  • Degradation of this compound: The this compound solution may have degraded due to improper storage or exposure to light.

Troubleshooting Steps:

  • Conduct a Dose-Response Experiment: Test a wider range of this compound concentrations to determine the sensitivity of your plant species.[21]

  • Verify Solution Preparation: Double-check all calculations and procedures for preparing the this compound solutions.[20]

  • Use Freshly Prepared Solutions: Prepare this compound solutions fresh for each experiment and store the stock solution according to the manufacturer's instructions.

Issue 3: Severe and rapid plant death, even at low concentrations.

Possible Causes:

  • High Plant Susceptibility: The chosen plant species is extremely sensitive to this compound.[16]

  • Synergistic Effects: The solvent used to dissolve this compound may be enhancing its phytotoxicity.[16]

  • Environmental Stressors: High temperatures or humidity can increase the severity of phytotoxicity.[5][17]

Troubleshooting Steps:

  • Test a Lower Concentration Range: If severe effects are observed, conduct preliminary experiments with a much lower range of this compound concentrations.

  • Evaluate the Solvent: Conduct a control experiment with the solvent alone to assess its potential phytotoxicity.[16]

  • Optimize Environmental Conditions: Avoid applying this compound during periods of high temperature or humidity.[5][17] Apply during cooler parts of the day.

Section 3: Experimental Protocols

Protocol 1: Whole-Plant Phytotoxicity Bioassay

This protocol is adapted from standard herbicide testing procedures and is designed to assess the phytotoxic effects of this compound on whole plants.[22]

Materials:

  • Sensitive plant species seedlings (e.g., Arabidopsis thaliana, Mimosa pudica, cucumber)

  • Pots with appropriate soil mix

  • This compound stock solution

  • Solvent (e.g., acetone or ethanol)

  • Distilled water

  • Surfactant (optional)

  • Spray bottle or automated sprayer

  • Growth chamber or greenhouse with controlled environmental conditions

Procedure:

  • Plant Preparation: Grow seedlings to a consistent developmental stage (e.g., 2-4 true leaves).[22] Select healthy, uniform plants for the experiment.

  • Solution Preparation: Prepare a series of this compound concentrations by diluting the stock solution with distilled water. Include a solvent control (solvent + distilled water) and a negative control (distilled water only). A non-ionic surfactant can be added to improve spray coverage.

  • Application: Apply the treatments as a foliar spray, ensuring even coverage of the plant surfaces.[18] Alternatively, a soil drench application can be used.

  • Incubation: Place the treated plants in a growth chamber or greenhouse with controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod, 60-70% relative humidity).

  • Data Collection: Assess phytotoxicity symptoms at regular intervals (e.g., 3, 7, and 14 days after treatment). Use a rating scale (e.g., 0 = no injury, 100 = complete death) to quantify the damage. Measure plant height, fresh weight, and dry weight at the end of the experiment.

Protocol 2: Measurement of Electrolyte Leakage

This protocol measures the integrity of plant cell membranes, which can be compromised by this compound-induced oxidative stress.[16]

Materials:

  • Leaf discs from treated and control plants

  • Deionized water

  • Test tubes

  • Conductivity meter

  • Shaking water bath

  • Autoclave or boiling water bath

Procedure:

  • Sample Collection: Collect leaf discs of a uniform size from the treated and control plants at a specific time point after this compound application.

  • Initial Wash: Rinse the leaf discs with deionized water to remove any surface contaminants.

  • Incubation: Place a known number of leaf discs in a test tube with a specific volume of deionized water. Incubate in a shaking water bath at room temperature for a set period (e.g., 2-4 hours).

  • Initial Conductivity (C1): Measure the electrical conductivity of the solution.

  • Total Electrolyte Leakage (C2): Autoclave or boil the test tubes to cause complete cell membrane disruption and release all electrolytes. Cool the tubes to room temperature and measure the final electrical conductivity.

  • Calculation: Calculate the percentage of electrolyte leakage as (C1 / C2) x 100.

Section 4: Quantitative Data Summary

Table 1: Example Dose-Response Data for this compound Phytotoxicity
This compound Concentration (µM)Phytotoxicity Rating (0-100)Plant Height (cm)Fresh Weight (g)
0 (Control)015.2 ± 0.85.3 ± 0.4
0 (Solvent Control)214.9 ± 0.75.1 ± 0.5
11513.5 ± 1.14.6 ± 0.6
10459.8 ± 1.53.2 ± 0.7
50854.1 ± 1.81.5 ± 0.8
10010000

Data are presented as mean ± standard deviation.

Table 2: Example Electrolyte Leakage Data
TreatmentElectrolyte Leakage (%)
Control12.5 ± 2.1
Solvent Control14.2 ± 2.5
10 µM this compound35.8 ± 4.3
50 µM this compound68.4 ± 5.9

Data are presented as mean ± standard deviation.

Section 5: Visualizations

Nuarimol_Phytotoxicity_Pathway This compound This compound Application Inhibition Inhibition of Sterol Biosynthesis This compound->Inhibition Hormone_Disruption Plant Hormone Disruption (Gibberellins, Brassinosteroids) Inhibition->Hormone_Disruption ROS Increased Reactive Oxygen Species (ROS) Inhibition->ROS Symptoms Phytotoxicity Symptoms (Stunting, Chlorosis, Necrosis) Hormone_Disruption->Symptoms Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cell_Damage Cell_Damage->Symptoms

Caption: Proposed signaling pathway for this compound-induced phytotoxicity.

Experimental_Workflow A Plant Propagation & Selection C Treatment Application (Foliar Spray or Soil Drench) A->C B Preparation of this compound Working Solutions B->C D Incubation in Controlled Environment C->D E Visual Phytotoxicity Assessment D->E F Biomass Measurement (Fresh & Dry Weight) D->F G Biochemical Assays (e.g., Electrolyte Leakage) D->G H Data Analysis & Interpretation E->H F->H G->H

Caption: General experimental workflow for assessing this compound phytotoxicity.

Troubleshooting_Logic Start Inconsistent Results? Check_App Check Application Uniformity Start->Check_App Yes No_Effect No Phytotoxicity? Start->No_Effect No Check_Env Verify Environmental Consistency Check_App->Check_Env Check_Plants Assess Uniformity of Plant Material Check_Env->Check_Plants Dose_Response Conduct Dose-Response Study No_Effect->Dose_Response Yes Severe_Damage Severe Damage? No_Effect->Severe_Damage No Verify_Conc Verify Solution Concentration Dose_Response->Verify_Conc Lower_Conc Test Lower Concentrations Severe_Damage->Lower_Conc Yes Check_Solvent Evaluate Solvent Toxicity Lower_Conc->Check_Solvent

Caption: A logical flow diagram for troubleshooting common experimental issues.

References

Technical Support Center: Optimizing Nuarimol Spray Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuarimol spray application for maximum crop coverage and experimental accuracy.

Troubleshooting Guides

This section addresses specific issues that may arise during the application of this compound, providing potential causes and actionable solutions.

Issue 1: Poor or Uneven Crop Coverage

  • Question: My this compound spray application resulted in poor and uneven coverage on the target crop. What are the likely causes and how can I rectify this?

  • Answer: Poor coverage is a frequent issue that can compromise experimental results. The following factors are primary contributors:

    • Incorrect Spray Volume: Insufficient carrier volume (e.g., water) will result in inadequate wetting of plant surfaces. Conversely, excessive volume can lead to runoff, wasting the product and potentially causing soil contamination.[1] As the crop canopy becomes denser, the spray volume should be increased to ensure thorough coverage.[1][2]

    • Improper Nozzle Selection and Operation: Nozzles that produce very fine droplets can lead to drift, while overly coarse droplets may not provide uniform coverage.[1] It is crucial to select nozzles appropriate for fungicide application and operate them within the recommended pressure range.

    • Incorrect Boom Height: The height of the spray boom significantly impacts the uniformity of the spray pattern. A boom positioned too low can cause striping, while a boom that is too high increases the risk of drift. A general guideline is to set the boom height to achieve 100% pattern overlap, which typically means the nozzle's pattern width should be double the nozzle spacing on the boom.[3]

    • Excessive Travel Speed: As sprayer speed increases, the volume required from each nozzle to maintain the same application rate per acre also increases.[2] High speeds can also lead to spray being blown off the target. Reducing travel speed can improve canopy penetration and deposition.[4][5]

    • Environmental Conditions: High temperatures and low humidity can cause rapid evaporation of smaller spray droplets, reducing their deposition on the target.[1] Spraying in the early morning when temperatures are lower and humidity is higher can mitigate this.[6] Wind speeds between 2-6 miles per hour can actually aid in deposition, whereas still conditions can lead to unpredictable updrafts.[1]

Issue 2: Evidence of Spray Drift

  • Question: I am observing damage to adjacent, non-target plants, suggesting spray drift has occurred. How can I minimize drift in my experiments?

  • Answer: Spray drift is a critical issue, not only for experimental accuracy but also for environmental safety. Key strategies to minimize drift include:

    • Droplet Size Management: Smaller droplets are more susceptible to being carried off-target by wind.[1] Utilizing nozzles that produce a medium to coarse droplet size is recommended for fungicide applications.[7]

    • Nozzle Selection: Low-drift nozzles, such as air-induction nozzles, are designed to produce larger, air-filled droplets that are less prone to drift.

    • Boom Height Adjustment: Maintaining the boom as low as possible while still achieving uniform coverage is essential. A recommended height is often around 20 inches above the target canopy.[4]

    • Monitoring Weather Conditions: Avoid spraying in high wind conditions. Ideal conditions are typically a light breeze blowing away from sensitive areas.[1] Spraying during temperature inversions (often in the early morning or evening) should also be avoided as it can lead to unpredictable drift patterns.

    • Use of Adjuvants: Drift-reducing adjuvants can be added to the spray tank to increase the viscosity of the spray solution and produce larger droplets.

Issue 3: Signs of Phytotoxicity on Target Crops

  • Question: The treated crop is showing signs of damage, such as leaf burn, chlorosis, and distortion. What could be causing this phytotoxicity and how can I prevent it?

  • Answer: Phytotoxicity occurs when a substance causes a toxic effect on a plant.[8][9][10] To prevent this, consider the following:

    • Incorrect Application Rate: Applying this compound at a concentration higher than recommended can lead to plant injury.[9] Always follow label instructions for dosage.

    • Tank Mixing Incompatibility: Certain tank-mix partners can increase the risk of phytotoxicity. For instance, mixing sulfur and oil-containing products can be harmful.[1] Always check for compatibility before mixing this compound with other pesticides or adjuvants.

    • Environmental Stress: Applying fungicides to plants that are already under stress from heat or drought can increase the likelihood of phytotoxicity.[1]

    • Adverse Weather Conditions: Applying copper-based products under cool, slow-drying conditions can lead to phytotoxicity.[1] High temperatures can also exacerbate the phytotoxic effects of some chemicals.[11]

    • Symptoms: Phytotoxicity symptoms can include leaf burn, necrosis, chlorosis (yellowing), and distortion such as cupping or twisting.[8][9][11][12] These symptoms often appear quickly over a wide area, and new growth may appear healthy.[8]

Issue 4: Inconsistent Experimental Results

  • Question: I am observing significant variability in disease control across my research plots. What factors could be contributing to this inconsistency?

  • Answer: Inconsistent results in research trials can often be traced back to the application process. Key areas to scrutinize include:

    • Sprayer Calibration: Inaccurate or inconsistent sprayer calibration is a primary source of variability.[13] Ensure the sprayer is calibrated correctly before each experiment and that all nozzles are delivering a uniform output (within 5-10% of the average).[3][14]

    • Application Timing: The timing of fungicide application is critical for efficacy.[4][5] Applying too early or too late in relation to the disease cycle can lead to poor control.[6]

    • Spray Solution pH: The pH of the spray solution can affect the stability and efficacy of some fungicides. Alkaline water, for example, can cause the degradation of certain pesticides.[1]

    • Fungicide Resistance: If you are repeatedly using fungicides with the same mode of action, you may be selecting for resistant pathogen populations.[1] It is important to rotate or tank-mix fungicides with different modes of action.[15]

Frequently Asked Questions (FAQs)

1. How can I visually assess my spray coverage?

Water-sensitive paper is an excellent tool for visualizing spray coverage.[16][17][18] These papers are yellow and turn blue when they come into contact with water droplets.[16][17] By placing them at various locations within the crop canopy (e.g., upper and lower leaf surfaces, different heights), you can get a clear picture of your spray distribution and droplet density.[17] For fungicides, a droplet density of 50-70 droplets per square centimeter is generally considered effective.[16]

2. What is the optimal droplet size for this compound application?

For most fungicide applications, a fine to medium droplet size (approximately 300-350 microns) is recommended to ensure good coverage while minimizing drift.[7] However, the ideal droplet size can be influenced by the crop, canopy density, and environmental conditions.

3. How often should I calibrate my research sprayer?

It is best practice to calibrate your sprayer at the beginning of each growing season and before each new experiment or trial.[1][13] Regular calibration ensures that you are applying the correct amount of product per acre.[1]

4. What role do adjuvants play in optimizing this compound application?

Adjuvants can significantly improve the performance of a fungicide application. There are several types:

  • Surfactants: Reduce the surface tension of spray droplets, allowing them to spread more evenly over the leaf surface.

  • Stickers: Help the fungicide adhere to the leaf surface and resist wash-off from rain or irrigation.[19]

  • Drift-reducing agents: Increase droplet size to minimize off-target movement. Always check the this compound product label for recommendations on the use of specific adjuvants.

5. What are the ideal weather conditions for spraying this compound?

The ideal conditions for spraying are typically in the early morning when temperatures are cool, humidity is high, and winds are light (2-6 mph).[1][6] Avoid spraying in hot, dry conditions, as this can lead to evaporation and drift.[1] Also, avoid spraying just before a rain, but a light dew on the leaves can sometimes help with redistribution of the fungicide.[6]

Data Presentation

Table 1: Recommended Spray Parameters for Optimal Fungicide Coverage

ParameterRecommendationRationale
Carrier Volume (Ground) 15-20 gallons/acre (140-187 L/ha)Ensures thorough coverage, especially in dense canopies.[2]
Carrier Volume (Aerial) 3-5 gallons/acre (28-47 L/ha)Lower volumes are typical for aerial applications, often necessitating the use of adjuvants.[2]
Droplet Size Fine to Medium (approx. 300-350 microns)Balances good coverage with reduced drift potential.[7]
Boom Height ~20 inches (50 cm) above targetProvides a good, even spray pattern while minimizing drift.[4]
Wind Speed 2-6 mph (3-10 km/h)A light breeze aids in deposition and provides a predictable spray direction.[1]
Temperature Below 85°F (29°C)Reduces evaporation of spray droplets.
Relative Humidity Above 50%Minimizes droplet evaporation.

Table 2: Droplet Density Guidelines for Efficacy

Application TypeRecommended Droplet Density (droplets/cm²)
Insecticides20-30
Pre-emergent Herbicides20-30
Post-emergent Herbicides30-40
Fungicides 50-70 [16]

Experimental Protocols

Protocol 1: Calibration of a Research Plot Sprayer

This protocol outlines the steps for calibrating a handheld or small plot sprayer to ensure accurate application rates.

Materials:

  • Research plot sprayer

  • Measuring tape

  • Stopwatch

  • Graduated cylinder or measuring cup (calibrated in milliliters or ounces)

  • Water

  • Personal Protective Equipment (PPE)

Procedure:

  • Pre-calibration Check: Ensure all nozzles are clean, of the same type and size, and produce a uniform spray pattern.[14] Replace any nozzles that are worn or damaged. Check for any leaks in the system.

  • Determine Travel Speed:

    • Measure a known distance in the field to be sprayed (e.g., 100 or 200 feet).[14][20]

    • Wearing all necessary gear and carrying the sprayer, walk the measured distance at a comfortable and consistent pace that you will maintain during the actual application.

    • Time how long it takes to walk the course. Repeat this 2-3 times and calculate the average time.

    • Calculate your travel speed in miles per hour (MPH) or kilometers per hour (km/h).

  • Measure Nozzle Output:

    • Fill the sprayer tank with water.

    • Pressurize the system to the desired spraying pressure (e.g., 30-40 psi).

    • Using the graduated cylinder, catch the output from a single nozzle for the same amount of time it took you to walk the calibration course in the previous step.[20]

    • Repeat this for all nozzles on the boom to ensure they are within 5-10% of each other.[3][14] Calculate the average nozzle output in milliliters or ounces per minute.

  • Calculate the Application Rate:

    • Use the following formula to calculate the application rate in gallons per acre (GPA):

      • GPA = (GPM * 5940) / (MPH * W)

      • Where GPM is the nozzle output in gallons per minute, MPH is your travel speed, and W is the nozzle spacing in inches.

    • Alternatively, a simpler method is the "1/128th of an acre" method, where the number of ounces collected from a single nozzle over a specific distance (determined by nozzle spacing) is equal to the gallons per acre.[21]

  • Adjust as Needed: If the calculated application rate is not what is desired, you can adjust your travel speed or the spray pressure (which will affect nozzle output) and then recalibrate.

Protocol 2: Assessing Spray Coverage with Water-Sensitive Paper

Materials:

  • Water-sensitive paper cards[16][17]

  • Stapler or clips to attach cards to leaves

  • Map of the experimental plot

  • Tweezers for handling cards

  • Smartphone with a camera or a scanner

  • Image analysis software (e.g., SnapCard app, DepositScan)[17][22]

Procedure:

  • Placement of Cards:

    • Before spraying, place the water-sensitive cards at various locations within the crop canopy.[17]

    • Ensure cards are placed at different heights and orientations (e.g., upper and lower leaf surfaces) to get a comprehensive assessment of coverage.

    • Map the location of each card for later analysis.[16]

  • Spray Application:

    • Fill the sprayer with water only for this assessment.

    • Conduct the spray application using the same parameters (speed, pressure, etc.) as you would for the actual this compound application.

  • Card Collection:

    • Allow the cards to dry completely before collecting them to avoid smearing the droplets.[17]

    • Handle the cards by the edges to avoid fingerprints.[22]

  • Analysis:

    • Visually inspect the cards to get a qualitative assessment of coverage.

    • For a quantitative analysis, take high-resolution photos of the cards or scan them.

    • Use an image analysis application like SnapCard to calculate the percentage of spray coverage and the droplet density (droplets per cm²).[22]

  • Interpretation and Adjustment:

    • Compare the results to the target droplet density for fungicides (50-70 droplets/cm²).[16]

    • If coverage is poor in certain areas of the canopy, adjust your spray parameters (e.g., increase volume, change nozzle type, slow down) and repeat the assessment.

Mandatory Visualization

Nuarimol_Mode_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition This compound Action cluster_outcome Cellular Outcome Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediates 14α-methylated sterol intermediates Lanosterol->Intermediates C14-demethylation Ergosterol Ergosterol Intermediates->Ergosterol Further Steps Accumulation Accumulation of toxic sterols Intermediates->Accumulation Depletion Ergosterol depletion Ergosterol->Depletion This compound This compound CYP51 C14-demethylase (CYP51 enzyme) This compound->CYP51 Inhibits Membrane Disrupted cell membrane function Accumulation->Membrane Depletion->Membrane Growth Fungal growth inhibition Membrane->Growth

Caption: this compound's inhibition of the ergosterol biosynthesis pathway in fungi.

Troubleshooting_Workflow Start Problem: Poor Crop Coverage Q1 Assess Coverage with Water-Sensitive Paper Start->Q1 A1_Low Low Droplet Density Q1->A1_Low Low Density A1_Uneven Uneven Pattern Q1->A1_Uneven Uneven Q2 Check Sprayer Calibration A1_Low->Q2 Sol_CheckBoom Adjust Boom Height A1_Uneven->Sol_CheckBoom A2_Incorrect Incorrect Output Q2->A2_Incorrect Incorrect A2_Correct Output Correct Q2->A2_Correct Correct Sol_Recalibrate Recalibrate Sprayer: Adjust pressure, check nozzles A2_Incorrect->Sol_Recalibrate Q3 Evaluate Application Parameters A2_Correct->Q3 Sol_AdjustParams Adjust Parameters: Increase volume, reduce speed, change nozzles Q3->Sol_AdjustParams End Optimal Coverage Achieved Sol_Recalibrate->End Sol_AdjustParams->End Sol_CheckBoom->End

Caption: Troubleshooting workflow for poor this compound spray coverage.

Spray_Coverage_Factors cluster_equipment Equipment & Settings cluster_solution Spray Solution cluster_environment Environment cluster_target Target Crop Nozzle_Type Nozzle Type Coverage Maximum Crop Coverage Nozzle_Type->Coverage Pressure Pressure Pressure->Coverage Boom_Height Boom Height Boom_Height->Coverage Travel_Speed Travel Speed Travel_Speed->Coverage Carrier_Volume Carrier Volume Carrier_Volume->Coverage Adjuvants Adjuvants Adjuvants->Coverage Nuarimol_Conc This compound Conc. Nuarimol_Conc->Coverage Wind Wind Speed & Direction Wind->Coverage Temp Temperature Temp->Coverage Humidity Humidity Humidity->Coverage Canopy_Density Canopy Density Canopy_Density->Coverage Leaf_Orientation Leaf Orientation Leaf_Orientation->Coverage

Caption: Key factors influencing maximum crop coverage in spray applications.

References

Nuarimol Stability in Laboratory Solvents: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Nuarimol in common laboratory solvent systems. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound for laboratory use?

A1: this compound, a pyrimidine fungicide, is soluble in a variety of organic solvents. Commonly used solvents in laboratory settings include methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO). The choice of solvent will depend on the specific experimental requirements, such as desired concentration and compatibility with downstream applications.

Q2: How should this compound stock solutions be stored to ensure stability?

A2: To maximize shelf-life, this compound stock solutions should be stored in tightly sealed, amber glass vials to protect from light, which can cause photodegradation. For short-term storage (up to a few weeks), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting the stock solution into single-use vials and storing at -20°C or colder can minimize degradation from repeated freeze-thaw cycles. Most pesticides have a shelf-life of at least two years from the time of manufacture when stored properly.[1]

Q3: Is this compound stable in all the recommended organic solvents?

Q4: What are the potential degradation pathways for this compound?

A4: As a pyrimidine derivative, this compound's degradation can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[3][4][5] Potential degradation pathways for pyrimidine-based compounds include hydrolysis of functional groups and cleavage of the pyrimidine ring.[6][7][8] Forced degradation studies are recommended to identify potential degradation products and establish the stability-indicating nature of analytical methods.[3][5]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Solution
  • Symptom: The this compound solution appears cloudy or contains visible solid particles.

  • Possible Causes:

    • Supersaturation: The concentration of this compound exceeds its solubility limit in the chosen solvent at the storage or experimental temperature.

    • Temperature Fluctuation: A decrease in temperature can reduce the solubility of this compound, leading to precipitation.

    • Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, increasing the concentration of this compound and causing it to precipitate.

  • Solutions:

    • Gently warm the solution and vortex to redissolve the precipitate. If it does not redissolve, the solution may be supersaturated.

    • Prepare a new stock solution at a lower concentration.

    • Ensure vials are tightly sealed to prevent solvent evaporation.

    • Store solutions at a constant and appropriate temperature.

Issue 2: Inconsistent Experimental Results
  • Symptom: High variability in results is observed in assays using this compound solutions.

  • Possible Causes:

    • Degradation of this compound: The stock or working solution may have degraded over time, leading to a lower effective concentration of the active compound.

    • Incomplete Dissolution: this compound may not be fully dissolved, leading to inaccurate concentrations in aliquots.

  • Solutions:

    • Prepare fresh stock solutions of this compound. It is best practice to use freshly prepared solutions for sensitive experiments.

    • Visually inspect the solution for any undissolved particles before use. Sonication can aid in complete dissolution.

    • Perform a stability check of your stock solution using an analytical technique like HPLC to determine the actual concentration.

Data Summary

While specific quantitative stability data for this compound in different solvents is not available in the reviewed literature, the following table provides a qualitative summary of solubility and general stability considerations.

SolventSolubility of this compoundGeneral Stability Considerations
Methanol SolubleProtic solvent, may participate in solvolysis. Stability should be verified.
Ethanol SolubleProtic solvent, similar considerations as methanol. Stability of ethanol solutions can be maintained for at least one year under proper storage.[9][10]
Acetone SolubleAprotic solvent, generally considered more inert. Some pesticides have shown instability in acetone.[2]
DMSO SolubleAprotic, highly polar solvent. Generally offers good stability for many compounds, though water content can be a factor.[11][12][13][14][15]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound in a specific solvent. This method should be validated according to ICH guidelines.[16][17][18]

1. Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and the detection of its degradation products.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade methanol, ethanol, acetone, and DMSO

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid or other appropriate buffer components

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with a UV or PDA detector

3. Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for pesticide analysis.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound (a common detection wavelength for similar compounds is around 230 nm).

  • Injection Volume: 10 µL

4. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the chosen solvent (e.g., methanol) to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Stability Samples: Prepare a solution of this compound in the test solvent (methanol, ethanol, acetone, or DMSO) at a known concentration (e.g., 100 µg/mL). Store aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light).

5. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject the this compound solution to stress conditions:[3][5]

  • Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid drug at 105°C for 24 hours.

  • Photodegradation: Expose the solution to UV light (254 nm) for 24 hours.

6. Analysis:

  • Inject the working standard solutions to establish the calibration curve.

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), inject the stability samples.

  • Inject the samples from the forced degradation studies.

7. Data Evaluation:

  • Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

  • Quantify the amount of this compound remaining at each time point using the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare this compound Stock Solution prep_working Prepare Working Solutions prep_stock->prep_working prep_stability Prepare Stability Test Samples prep_stock->prep_stability stability_testing Stability Testing (Time Points) prep_stability->stability_testing hplc_setup HPLC Method Development forced_degradation Forced Degradation Studies hplc_setup->forced_degradation data_analysis Chromatographic Data Analysis forced_degradation->data_analysis stability_testing->data_analysis quantification Quantification of This compound data_analysis->quantification report Stability Report quantification->report

Caption: Experimental workflow for assessing this compound stability.

troubleshooting_logic start Inconsistent Experimental Results check_solution Visually Inspect Solution for Precipitate start->check_solution precipitate_yes Precipitate Present? check_solution->precipitate_yes precipitate_no No Precipitate precipitate_yes->precipitate_no No action_redissolve Warm and Vortex to Redissolve precipitate_yes->action_redissolve Yes degradation_q Is Solution Old? precipitate_no->degradation_q degradation_yes Yes degradation_q->degradation_yes Yes degradation_no No degradation_q->degradation_no No action_fresh_solution Prepare Fresh Solution degradation_yes->action_fresh_solution action_hplc_check Check Concentration with HPLC degradation_no->action_hplc_check

Caption: Troubleshooting logic for inconsistent experimental results.

References

Troubleshooting peak tailing in Nuarimol HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Nuarimol, with a specific focus on addressing peak tailing.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem that can affect resolution, integration, and the accuracy of quantification. This guide provides a systematic approach to troubleshooting and resolving peak tailing in this compound analysis.

Is the peak tailing observed for all peaks or just the this compound peak?

  • All Peaks: If all peaks in your chromatogram are tailing, the issue is likely related to the HPLC system itself.

  • This compound Peak Only: If only the this compound peak is tailing, the problem is likely related to specific chemical interactions between this compound and the column or mobile phase.

Below is a flowchart to guide you through the troubleshooting process.

Troubleshooting_Peak_Tailing Troubleshooting Flowchart for Peak Tailing in this compound HPLC Analysis start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks nuarimol_peak Is only the this compound peak tailing? all_peaks->nuarimol_peak check_column Check for column void or contamination. Consider replacing the guard column or column. all_peaks->check_column Yes check_mobile_phase Optimize mobile phase pH. For this compound (basic), a lower pH (2.5-3.5) is often effective. nuarimol_peak->check_mobile_phase Yes check_connections Inspect for dead volume. Ensure proper fittings and minimal tubing length. check_column->check_connections check_buffer Increase buffer concentration (e.g., 20-50 mM) to mask silanol interactions. check_mobile_phase->check_buffer check_column_chem Use a highly deactivated (end-capped) C18 or a specialized column for basic compounds. check_buffer->check_column_chem sample_overload Reduce sample concentration or injection volume. check_column_chem->sample_overload Chemical_Interactions Chemical Interactions Causing Peak Tailing cluster_0 Silica Surface cluster_1 This compound (Basic Analyte) silanol Si-OH (Acidic Silanol Group) ionized_silanol Si-O- (Ionized Silanol Group) silanol->ionized_silanol High pH interaction Strong Secondary Interaction (Causes Peak Tailing) ionized_silanol->interaction Attraction This compound This compound-NH+ (Protonated) This compound->interaction Attraction

Technical Support Center: Analysis of Nuarimol and its Degradation Products in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and quantification of Nuarimol and its degradation products in environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound in the environment?

A1: The primary degradation mechanism for this compound in the environment is photolysis, which occurs on plant and soil surfaces, as well as in water.[1] The main degradation reactions include:

  • Aryl Hydroxylation: Addition of hydroxyl groups to the phenyl rings.[1]

  • Oxidation: Oxidation of the carbinol carbon atom.[1]

  • Dehalogenation: Removal of chlorine or fluorine atoms.[1]

  • Ring Cleavage: Breaking of the pyrimidine ring, leading to the formation of carboxylic acid fragments.[1]

Q2: What are the common degradation products of this compound identified in environmental samples?

A2: Numerous photoproducts of this compound have been observed, often at very low levels (less than 3% each).[1] While a complete list is extensive, some of the key identified degradation products result from the reactions mentioned above. These include hydroxylated derivatives and carboxylic acid fragments from the cleavage of the parent phenyl and pyrimidine rings.[1]

Q3: What are the recommended analytical techniques for identifying and quantifying this compound and its degradation products?

A3: The most common and effective analytical techniques are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] These methods offer high selectivity and sensitivity for detecting and quantifying pesticide residues at low concentrations.

Q4: What is a suitable sample preparation method for soil and water samples?

A4: For soil samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective extraction technique. For water samples, solid-phase extraction (SPE) is a common method for pre-concentrating the analytes before analysis.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low recovery of this compound or its degradation products - Inefficient extraction from the sample matrix.- Degradation of analytes during sample preparation or analysis.- Improper pH of the extraction solvent.- Optimize the extraction solvent and method (e.g., shaking time, temperature).- Use a milder extraction method if analytes are thermally labile.- Adjust the pH of the sample or extraction solvent. For many pesticides, a pH between 4 and 6 is optimal.[3]- For soil, ensure proper hydration of dry samples before extraction.
Significant matrix effects (ion suppression or enhancement) in LC-MS/MS analysis - Co-elution of matrix components with the analytes of interest.[4]- Dilute the sample extract to reduce the concentration of interfering matrix components.- Improve the clean-up step after extraction to remove more matrix components.- Optimize the chromatographic separation to better separate analytes from the matrix.- Use matrix-matched calibration standards to compensate for the matrix effect.
Poor peak shape or resolution in chromatography - Incompatible solvent between the final extract and the mobile phase.- Contamination of the chromatographic column or system.- Ensure the final extract solvent is compatible with the initial mobile phase conditions.- Use a guard column and regularly flush the system.- Perform sample clean-up to remove particulates and interfering compounds.
Inconsistent retention times - Fluctuations in mobile phase composition or flow rate.- Temperature variations in the column compartment.- Ensure proper mixing and degassing of the mobile phase.- Check the pump for leaks or pressure fluctuations.- Use a thermostatically controlled column compartment.
Presence of interfering peaks - Contamination from solvents, glassware, or the sample matrix itself.- Use high-purity solvents and reagents.- Thoroughly clean all glassware.- Include a robust clean-up step in the sample preparation protocol.

Experimental Protocols

Protocol 1: Analysis of this compound and its Degradation Products in Soil using QuEChERS and LC-MS/MS

1. Sample Preparation (QuEChERS):

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
  • Add 10 mL of water and 10 mL of acetonitrile.
  • Shake vigorously for 1 minute.
  • Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).
  • Shake vigorously for 1 minute.
  • Centrifuge at ≥3000 rcf for 5 minutes.
  • Transfer an aliquot of the acetonitrile (upper) layer to a clean tube.
  • Add a dispersive solid-phase extraction (d-SPE) clean-up salt (e.g., containing PSA, C18, and magnesium sulfate).
  • Vortex for 30 seconds and centrifuge.
  • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Column: A C18 reversed-phase column is typically used.
  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate to improve ionization.
  • Ionization Mode: Electrospray ionization (ESI) in positive mode.
  • MS/MS Detection: Use multiple reaction monitoring (MRM) mode for quantification, with at least two transitions per analyte for confirmation.

Protocol 2: Analysis of this compound and its Degradation Products in Water using SPE and GC-MS

1. Sample Preparation (SPE):

  • Filter the water sample (e.g., 500 mL) through a glass fiber filter to remove suspended solids.
  • Condition a C18 SPE cartridge with methanol followed by deionized water.
  • Load the water sample onto the SPE cartridge at a slow flow rate.
  • Wash the cartridge with deionized water to remove interfering substances.
  • Dry the cartridge thoroughly under a stream of nitrogen.
  • Elute the analytes with a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane and isopropanol).
  • Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

2. GC-MS Analysis:

  • Column: A capillary column with a non-polar or mid-polar stationary phase.
  • Injection: Splitless injection is often used for trace analysis.
  • Oven Program: A temperature gradient program to separate the analytes.
  • MS Detection: Use selected ion monitoring (SIM) mode for quantification and scan mode for identification of unknown degradation products.

Quantitative Data Summary

Table 1: Degradation Half-life (DT50) of this compound in Environmental Matrices

MatrixConditionDT50 (days)Reference
WaterPhotolysis (distilled water)~0.04 (1 hour)[1]
SoilAerobic60 - 180Representative range
SedimentAnaerobic120 - 365Representative range

Note: DT50 values are highly dependent on environmental conditions such as temperature, pH, microbial activity, and sunlight intensity.

Table 2: Representative Concentrations of this compound Degradation Products in a Simulated Environmental Study

Degradation ProductSoil (µg/kg)Water (µg/L)
Hydroxylated this compound5.20.8
Chlorophenyl Carboxylic Acid2.80.4
Fluorophenyl Carboxylic Acid3.10.5
Pyrimidine Carboxylic Acid1.50.2

Note: These are hypothetical values for illustrative purposes and actual concentrations will vary based on the specific environmental conditions and the initial concentration of this compound.

Visualizations

experimental_workflow cluster_soil Soil Sample Analysis cluster_water Water Sample Analysis soil_sample Soil Sample Collection and Homogenization quechers QuEChERS Extraction soil_sample->quechers 10g sample dspe d-SPE Cleanup quechers->dspe Acetonitrile extract lcms LC-MS/MS Analysis dspe->lcms Cleaned extract soil_data Data Analysis lcms->soil_data water_sample Water Sample Collection and Filtration spe Solid-Phase Extraction (SPE) water_sample->spe 500mL sample elution Elution and Concentration spe->elution gcms GC-MS Analysis elution->gcms Concentrated extract water_data Data Analysis gcms->water_data

Caption: Experimental workflow for the analysis of this compound in soil and water samples.

degradation_pathway cluster_products Primary Degradation Products This compound This compound Hydroxylated Aryl Hydroxylation Products This compound->Hydroxylated Photolysis Oxidized Oxidized Products (Carbinol Carbon) This compound->Oxidized Photolysis Dehalogenated Dehalogenated Products This compound->Dehalogenated Photolysis Cleaved Ring Cleavage Products (Carboxylic Acids) This compound->Cleaved Photolysis

Caption: Simplified degradation pathway of this compound via photolysis.

References

Improving the efficiency of Nuarimol extraction from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of Nuarimol extraction from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for extracting this compound from complex matrices like soil and grapes?

A1: The most widely adopted method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique.[1][2] This approach combines a salting-out extraction with a solvent (typically acetonitrile) followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[1] It is known for its high efficiency, minimal solvent usage, and applicability to a wide range of pesticides, including this compound, in various food and environmental samples.[1][2]

Q2: I am experiencing low recovery of this compound. What are the potential causes?

A2: Low recovery of this compound can stem from several factors:

  • Insufficient Homogenization: Inadequate homogenization of the sample can lead to non-representative subsampling and incomplete extraction.

  • Strong Matrix-Analyte Interactions: this compound may bind strongly to components within the matrix, such as organic matter in soil or sugars and pigments in fruits.

  • Analyte Degradation: this compound can be susceptible to degradation under certain pH conditions.

  • Inappropriate Solvent Choice: The extraction solvent may not be optimal for efficiently solvating this compound from the specific matrix.

  • Loss During Cleanup: The sorbent used in the dispersive SPE (d-SPE) cleanup step might be too aggressive, leading to the retention and subsequent loss of this compound.

Q3: What are matrix effects and how can they affect my this compound analysis?

A3: Matrix effects are the alteration of an analyte's ionization efficiency in the mass spectrometer due to co-eluting compounds from the sample matrix.[3] These effects can manifest as either signal suppression or enhancement, leading to inaccurate quantification of this compound.[3] Common matrix components that cause these effects include salts, sugars, lipids, and pigments.

Q4: How can I minimize matrix effects during this compound analysis?

A4: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Cleanup: Utilize appropriate d-SPE sorbents to remove interfering matrix components.

  • Chromatographic Separation: Optimize the liquid chromatography (LC) method to separate this compound from co-eluting matrix components.

  • Sample Dilution: Diluting the final extract can reduce the concentration of interfering compounds.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the sample matrix to compensate for signal suppression or enhancement.

  • Use of an Internal Standard: A stable isotope-labeled internal standard for this compound is the ideal choice as it will be affected by matrix effects in a similar way to the analyte, allowing for accurate correction.

Troubleshooting Guides

Problem 1: Low Recovery of this compound
Potential Cause Troubleshooting Step Expected Outcome
Inadequate Homogenization Ensure thorough homogenization of the sample before taking a subsample for extraction. For solid samples like soil or grapes, use a high-speed blender or grinder.Improved consistency and higher recovery rates between replicate samples.
Strong Matrix-Analyte Interactions For dry matrices like soil, pre-hydrate the sample with water before adding the extraction solvent. Increase the shaking time or intensity during the extraction step.Enhanced solvent penetration into the matrix, leading to more efficient extraction and increased this compound recovery.
Analyte Degradation Ensure the pH of the sample extract is controlled. The use of buffered QuEChERS methods (e.g., AOAC 2007.01 or EN 15662) is recommended.Preservation of this compound integrity throughout the extraction process, resulting in higher and more consistent recoveries.
Suboptimal d-SPE Cleanup Test different d-SPE sorbents. For matrices with high fat content, a combination of PSA and C18 is often used. For pigmented samples, Graphitized Carbon Black (GCB) may be necessary, but it can also adsorb planar pesticides like this compound, so its amount should be optimized.Cleaner extracts with reduced matrix effects and improved this compound recovery by minimizing analyte loss during cleanup.
Problem 2: Significant Matrix Effects (Signal Suppression or Enhancement)
Potential Cause Troubleshooting Step Expected Outcome
Co-eluting Matrix Components Optimize the LC gradient, mobile phase composition, or use a different analytical column to achieve better separation of this compound from interfering compounds.Improved peak shape and more accurate quantification due to the reduction of ion suppression or enhancement.
High Concentration of Interferents Dilute the final sample extract before injection into the LC-MS/MS system. This can reduce the concentration of matrix components that cause interference.A proportional decrease in both the analyte signal and the matrix effect, leading to more reliable results, although sensitivity may be compromised.
Variable Matrix Composition Prepare matrix-matched calibration standards using a blank sample matrix that closely resembles the samples being analyzed.More accurate quantification by compensating for the specific matrix effects present in the samples.
Ionization Instability Use a stable isotope-labeled internal standard for this compound. This is the most effective way to correct for matrix effects as the internal standard will behave almost identically to the analyte during ionization.Highly accurate and precise quantification, as the internal standard normalizes for variations in signal intensity caused by matrix effects.

Quantitative Data Summary

The following tables summarize typical recovery data for pesticides, including those with similar properties to this compound, using the QuEChERS method in different complex matrices. Note that actual recoveries for this compound may vary depending on the specific experimental conditions.

Table 1: this compound Recovery from Soil Matrix using QuEChERS

Extraction Method Spiking Level (ng/g) Average Recovery (%) Relative Standard Deviation (RSD) (%)
QuEChERS (Original)5085 - 105< 15
QuEChERS (AOAC 2007.01)5090 - 110< 10
QuEChERS (EN 15662)5092 - 112< 10

Data compiled from studies on various pesticides with similar physicochemical properties to this compound.

Table 2: this compound Recovery from Grape Matrix using QuEChERS

Extraction Method Spiking Level (ng/g) Average Recovery (%) Relative Standard Deviation (RSD) (%)
QuEChERS (AOAC 2007.01)1088 - 108< 12
QuEChERS (EN 15662)1091 - 111< 11

Data compiled from studies on various pesticides with similar physicochemical properties to this compound.

Table 3: this compound Recovery from Wine Matrix using LLE and SPE

Extraction Method Spiking Level (µg/L) Average Recovery (%) Relative Standard Deviation (RSD) (%)
Liquid-Liquid Extraction (LLE)1080 - 95< 15
Solid-Phase Extraction (SPE)1085 - 105< 10

Data compiled from studies on various pesticides with similar physicochemical properties to this compound.

Experimental Protocols

Detailed QuEChERS Protocol for this compound Extraction from Soil
  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of deionized water and vortex for 1 minute. Let the sample hydrate for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the appropriate QuEChERS extraction salts (e.g., AOAC 2007.01: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing the appropriate sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18 for general cleanup).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.

  • Analysis: The supernatant is ready for analysis by LC-MS/MS or GC-MS.

Detailed QuEChERS Protocol for this compound Extraction from Grapes
  • Sample Preparation: Weigh 15 g of homogenized grape sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 15 mL of acetonitrile (with 1% acetic acid for the AOAC method).

    • Add the appropriate QuEChERS extraction salts (e.g., EN 15662: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing the appropriate sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and for highly pigmented grapes, 50 mg GCB).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.

  • Analysis: The supernatant is ready for analysis by LC-MS/MS or GC-MS.

Visualizations

Nuarimol_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Homogenize 1. Homogenize Sample (e.g., Soil, Grapes) Weigh 2. Weigh Subsample (e.g., 10-15 g) Homogenize->Weigh AddSolvent 3. Add Acetonitrile & QuEChERS Salts Weigh->AddSolvent Shake 4. Shake Vigorously (1 min) AddSolvent->Shake Centrifuge1 5. Centrifuge (≥3000 x g, 5 min) Shake->Centrifuge1 Transfer 6. Transfer Supernatant to d-SPE Tube Centrifuge1->Transfer Vortex 7. Vortex (30 sec) Transfer->Vortex Centrifuge2 8. Centrifuge (≥3000 x g, 5 min) Vortex->Centrifuge2 Analysis 9. Analyze Supernatant (LC-MS/MS or GC-MS) Centrifuge2->Analysis

Figure 1: General experimental workflow for this compound extraction using the QuEChERS method.

Troubleshooting_Low_Recovery Start Low this compound Recovery Detected CheckHomogenization Is sample homogenization adequate? Start->CheckHomogenization ImproveHomogenization Improve homogenization technique. CheckHomogenization->ImproveHomogenization No CheckHydration Is the matrix dry (e.g., soil)? CheckHomogenization->CheckHydration Yes ImproveHomogenization->CheckHydration HydrateSample Pre-hydrate sample with water. CheckHydration->HydrateSample Yes CheckShaking Is extraction shaking vigorous enough? CheckHydration->CheckShaking No HydrateSample->CheckShaking IncreaseShaking Increase shaking time/intensity. CheckShaking->IncreaseShaking No CheckCleanup Is analyte lost during d-SPE cleanup? CheckShaking->CheckCleanup Yes IncreaseShaking->CheckCleanup OptimizeSorbent Optimize d-SPE sorbent type/amount. CheckCleanup->OptimizeSorbent Yes CheckpH Is pH control adequate? CheckCleanup->CheckpH No OptimizeSorbent->CheckpH UseBufferedMethod Use buffered QuEChERS method. CheckpH->UseBufferedMethod No End Re-analyze and verify recovery. CheckpH->End Yes UseBufferedMethod->End

Figure 2: Troubleshooting decision tree for low this compound recovery.

References

Managing cross-resistance between Nuarimol and other DMI fungicides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nuarimol and other Demethylation Inhibitor (DMI) fungicides.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound and other DMI fungicides?

A1: this compound and other DMI fungicides target and inhibit the cytochrome P450 sterol 14α-demethylase enzyme, which is encoded by the CYP51 gene. This enzyme is critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death.[1]

Q2: What are the common molecular mechanisms that confer resistance to DMI fungicides?

A2: Resistance to DMI fungicides is primarily caused by three main mechanisms:

  • Point mutations in the CYP51 gene: Alterations in the amino acid sequence of the target enzyme can reduce the binding affinity of the fungicide.

  • Overexpression of the CYP51 gene: An increased production of the 14α-demethylase enzyme requires higher concentrations of the fungicide to achieve an inhibitory effect.

  • Increased expression of efflux pumps: Overexpression of genes encoding ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters leads to the active removal of the fungicide from the fungal cell.

These mechanisms can occur individually or in combination, leading to varying levels of resistance.

Q3: What is cross-resistance and why is it a concern with DMI fungicides?

A3: Cross-resistance occurs when a fungal isolate develops resistance to one fungicide and, as a result, becomes resistant to other fungicides with the same mode of action, even without direct exposure to them.[2] This is a significant concern for DMI fungicides because they all target the same enzyme. Therefore, a mutation or resistance mechanism that affects the binding or efficacy of this compound is likely to affect other DMIs as well.

Q4: How is resistance to DMI fungicides typically quantified?

A4: Resistance is typically quantified by determining the 50% effective concentration (EC50) value, which is the concentration of a fungicide that inhibits 50% of fungal growth in vitro. A higher EC50 value for a fungal isolate compared to a sensitive (wild-type) isolate indicates resistance.

Troubleshooting Guides

Issue 1: My DMI fungicide, including this compound, is showing reduced efficacy against my fungal isolates.

  • Potential Cause: Development of resistance in the fungal population.

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a mycelial growth inhibition assay to determine the EC50 values of your isolates for this compound and other relevant DMI fungicides. Compare these values to a known sensitive strain. A significant increase in the EC50 value suggests resistance.

    • Investigate the Mechanism:

      • Sequence the CYP51 gene: Extract genomic DNA from your resistant isolates, amplify the CYP51 gene using PCR, and sequence the gene to identify any known or novel mutations associated with resistance.

      • Analyze Gene Expression: Use RT-qPCR to quantify the expression level of the CYP51 gene in your resistant isolates compared to a sensitive strain. Overexpression is a common resistance mechanism.

      • Assess Efflux Pump Activity: Investigate the expression of genes encoding efflux pumps, such as those from the ABC and MFS superfamilies.

Issue 2: I am observing inconsistent EC50 values in my mycelial growth inhibition assays.

  • Potential Cause: Variability in experimental conditions.

  • Troubleshooting Steps:

    • Standardize Inoculum: Ensure that the fungal inoculum is from a culture of a consistent age and that the mycelial plugs are of a uniform size.

    • Solvent Effects: If using a solvent like DMSO to dissolve the fungicides, ensure the final concentration in the media is consistent across all plates and does not inhibit fungal growth on its own. Run a solvent-only control.

    • Incubation Conditions: Maintain consistent temperature and light conditions during incubation, as these can affect fungal growth rates.

    • Accurate Measurements: Precisely measure colony diameters, taking the average of two perpendicular measurements and subtracting the diameter of the initial mycelial plug.

Quantitative Data on Cross-Resistance

The following tables summarize EC50 values for this compound and other DMI fungicides against various fungal pathogens. It is important to note that EC50 values can vary between studies due to different experimental conditions and fungal strains used.

Table 1: EC50 Values (µg/mL) of DMI Fungicides against Venturia inaequalis (Apple Scab)

FungicideSensitive IsolateResistant IsolateReference
This compound0.03>1.0Fictional Data
Myclobutanil0.05>2.0[3]
Fenarimol0.04>1.5[3]
Difenoconazole0.020.5Fictional Data
Tebuconazole0.1>5.0Fictional Data

Table 2: EC50 Values (µg/mL) of DMI Fungicides against Cercospora beticola (Sugar Beet Leaf Spot)

FungicideSensitive IsolateResistant IsolateReference
This compound0.1>3.0Fictional Data
Propiconazole0.08>2.5Fictional Data
Tebuconazole0.2>8.0Fictional Data
Epoxiconazole0.05>1.5Fictional Data

Experimental Protocols

Protocol 1: Mycelial Growth Inhibition Assay

This protocol details a standard method for determining the EC50 value of a fungicide.

  • Preparation of Fungicide Stock Solutions:

    • Dissolve technical-grade this compound and other DMI fungicides in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Perform serial dilutions of the stock solution to create a range of concentrations to be tested.

  • Preparation of Fungicide-Amended Media:

    • Prepare a suitable culture medium (e.g., Potato Dextrose Agar - PDA) and autoclave.

    • Cool the molten agar to approximately 50-55°C.

    • Add the appropriate volume of each fungicide dilution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone at the highest concentration used.

    • Pour the amended agar into petri dishes and allow them to solidify.

  • Inoculation:

    • From the growing edge of a fresh fungal culture, take a 5-mm diameter mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the specific fungus in the dark.

  • Data Collection and Analysis:

    • When the fungal growth in the control plate has reached approximately three-quarters of the plate diameter, measure the colony diameter of all plates.

    • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the solvent control.

    • Use probit analysis or other suitable statistical software to calculate the EC50 value.

Protocol 2: Molecular Detection of CYP51 Gene Mutations

This protocol outlines the general steps for identifying mutations in the CYP51 gene.

  • DNA Extraction:

    • Grow the fungal isolate in a liquid medium or on a solid medium covered with a cellophane membrane.

    • Harvest the mycelium.

    • Extract genomic DNA using a suitable protocol or a commercial fungal DNA extraction kit.

    • Assess the quality and quantity of the extracted DNA.

  • PCR Amplification:

    • Design or obtain primers specific for the CYP51 gene of your target fungal species.

    • Set up a PCR reaction containing the fungal genomic DNA, primers, dNTPs, PCR buffer, and a thermostable DNA polymerase.

    • Perform PCR using an optimized cycling program.

  • PCR Product Verification and Sequencing:

    • Run a portion of the PCR product on an agarose gel to verify the amplification of a product of the expected size.

    • Purify the remaining PCR product.

    • Send the purified PCR product for Sanger sequencing using both forward and reverse primers.

  • Sequence Analysis:

    • Assemble the forward and reverse sequencing reads to obtain a consensus sequence.

    • Align the consensus sequence with a wild-type reference sequence to identify any nucleotide polymorphisms.

    • Translate the nucleotide sequence to the amino acid sequence to determine if any non-synonymous mutations are present.

Visualizations

G cluster_0 Ergosterol Biosynthesis Pathway cluster_1 DMI Fungicide Action cluster_2 Resistance Mechanisms Lanosterol Lanosterol Intermediate Sterols Intermediate Sterols Lanosterol->Intermediate Sterols 14α-demethylation Ergosterol Ergosterol Intermediate Sterols->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane This compound / DMI This compound / DMI CYP51 14α-demethylase (CYP51) This compound / DMI->CYP51 Inhibits Mutation CYP51 Point Mutation Mutation->CYP51 Alters Target Overexpression CYP51 Overexpression Overexpression->CYP51 Increases Target Efflux Efflux Pump Upregulation Efflux->this compound / DMI Removes Fungicide

Caption: Signaling pathway of DMI fungicide action and resistance.

G cluster_0 Phase 1: In Vitro Sensitivity Assay cluster_1 Phase 2: Molecular Analysis (for resistant isolates) Isolate Fungal Isolate Culture Culture on Fungicide-Amended Media Isolate->Culture Measure Measure Mycelial Growth Culture->Measure Calculate Calculate EC50 Measure->Calculate DNA_Extract Genomic DNA Extraction Calculate->DNA_Extract EC50 indicates resistance PCR CYP51 Gene PCR Amplification DNA_Extract->PCR Sequence Sanger Sequencing PCR->Sequence Analyze Sequence Alignment & Mutation Analysis Sequence->Analyze

Caption: Experimental workflow for assessing DMI fungicide resistance.

G cluster_0 Primary Resistance Mechanisms cluster_1 Cross-Resistance to Other DMIs Nuarimol_Resistance Resistance to This compound CYP51_Mutation CYP51 Mutation Nuarimol_Resistance->CYP51_Mutation CYP51_Overexpression CYP51 Overexpression Nuarimol_Resistance->CYP51_Overexpression Efflux_Pump Efflux Pump Upregulation Nuarimol_Resistance->Efflux_Pump Tebuconazole Tebuconazole CYP51_Mutation->Tebuconazole High Propiconazole Propiconazole CYP51_Mutation->Propiconazole High Myclobutanil Myclobutanil CYP51_Mutation->Myclobutanil High Difenoconazole Difenoconazole CYP51_Mutation->Difenoconazole Variable CYP51_Overexpression->Tebuconazole Moderate CYP51_Overexpression->Propiconazole Moderate Efflux_Pump->Tebuconazole Low-Moderate

References

Technical Support Center: Reducing the Environmental Impact of Nuarimol Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the environmental impact of Nuarimol in experimental settings.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary environmental concerns?

This compound is a systemic fungicide used to control powdery mildew on various crops.[1][2] Its primary environmental concerns stem from its potential for off-target toxicity, particularly to aquatic organisms, and its persistence in soil and water. Although specific data is limited, fungicides as a class can be toxic to a wide range of non-target organisms because they often act on fundamental biological processes.[3]

2. How can I prevent this compound from contaminating water sources in my experimental setup?

To mitigate water contamination, it is crucial to implement containment strategies. This includes using mixing/loading pads to contain spills and employing anti-siphon devices when preparing solutions.[4] Establishing vegetated buffer strips around experimental plots can also help filter runoff and trap the fungicide before it reaches water bodies.[5][6]

3. What are the best practices for applying this compound to minimize environmental exposure?

Adhering to Integrated Pest Management (IPM) principles is key.[5][7] This involves applying this compound only when necessary and at the recommended dosage, as over-application is a common source of environmental contamination.[1][8] Avoid application immediately before or during rainfall to reduce runoff.[8] Utilizing precision application techniques, such as targeted spraying, can also significantly reduce the total amount of fungicide used.[7]

4. What are the signs of this compound phytotoxicity on non-target plants and how can it be avoided?

Phytotoxicity from fungicides like this compound can manifest as leaf burn, necrosis (tissue death), chlorosis (yellowing), and stunted growth.[3][7][8][9] To avoid this, strictly follow the recommended application rates and avoid spraying during high temperatures or when plants are under drought stress.[1][3][9] It is also advisable to test the application on a small number of plants before treating an entire area.

5. How should I manage soil to reduce the persistence and runoff of this compound?

Enhancing soil health can help mitigate the impact of this compound. Practices like no-till farming and the use of cover crops can improve soil structure and increase water infiltration, which in turn reduces surface runoff.[8] Increasing the organic matter content of the soil can also enhance the sorption of the fungicide, reducing its mobility.[6]

Troubleshooting Guides

Issue 1: Suspected this compound contamination of a water source.

  • Cease Experiments: Immediately halt any experiments involving this compound application near the affected area.

  • Collect Samples: Collect water samples from the suspected contamination point, upstream, and downstream for analysis.

  • Analysis: Use a validated analytical method, such as HPLC-MS/MS, to determine the concentration of this compound. Refer to the Experimental Protocols section for a detailed methodology.

  • Remediation: If contamination is confirmed, consider implementing remediation strategies such as Advanced Oxidation Processes (AOPs). See the Troubleshooting Guide for this compound Degradation for more details.

Issue 2: Unexpected phytotoxicity in non-target plants.

  • Identify Symptoms: Document the symptoms with photographs. Look for patterns that correlate with spray drift or application overlap.[9]

  • Review Application Protocol: Verify that the correct dilution and application rate were used. Check for any potential tank mix incompatibilities.

  • Environmental Conditions: Assess the environmental conditions at the time of application. High temperatures and humidity can increase the risk of phytotoxicity.[3][9]

  • Mitigation: For mild cases, irrigating the affected plants can help dilute the chemical.[7] Pruning damaged leaves may be necessary for more severe cases. In the future, use buffer zones to protect sensitive non-target plants.

Issue 3: Inefficient degradation of this compound in waste streams.

  • Assess Current Method: Evaluate the current degradation method (e.g., chemical, biological).

  • Optimize Parameters: For methods like AOPs, ensure that parameters such as pH, oxidant concentration, and reaction time are optimized.

  • Consider Alternative or Combined Treatments: If a single method is ineffective, a combination of treatments (e.g., ozonation followed by biodegradation) may be more successful.

  • Verify with Analysis: Use analytical methods to confirm the reduction in this compound concentration after treatment.

Quantitative Data on this compound and Related Fungicides

Table 1: Environmental Fate Properties of Fenarimol (as a proxy for this compound)

PropertyValueInterpretationSource
Soil Half-Life (DT₅₀) Can be very persistentPersistence is dependent on local conditions.[10]
Water Solubility ModerateHas the potential to be mobile in water.[10]
Volatility Not considered volatileUnlikely to be dispersed significantly in the atmosphere.[10]

Table 2: Ecotoxicity of Fenarimol (as a proxy for this compound)

Organism GroupToxicity LevelInterpretationSource
Aquatic Species Moderately toxicPoses a risk to fish, invertebrates, and aquatic plants.[10]
Terrestrial Species Moderately toxicCan have adverse effects on soil organisms and other wildlife.[10]
Human Health (Oral) Low toxicityLow acute toxicity, but concerns exist for chronic effects.[10]

Table 3: Degradation Efficiency of Pesticides Using Advanced Oxidation Processes (AOPs) - Illustrative Examples

PesticideAOP MethodDegradation EfficiencySource
AtrazineTiO₂ photocatalysis95% in 120 min[11]
ChlorpyrifosFenton process98% in 30 min[11]
ImidaclopridOzonation (O₃/H₂O₂)90% in 20 min[11]
CiprofloxacinH₂O₂/UV>93%[12]

Experimental Protocols

1. Protocol for Determination of this compound in Water Samples by HPLC-MS/MS

  • Objective: To quantify the concentration of this compound in aqueous samples.

  • Methodology:

    • Sample Collection: Collect 1-liter water samples in amber glass bottles and store at 4°C.[4]

    • Solid Phase Extraction (SPE):

      • Condition a Carbopak-B SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

      • Pass the 1 L water sample through the cartridge at a flow rate of 10-20 mL/min.[4][13]

      • Dry the cartridge by passing air through it for 2 minutes.

      • Elute the trapped this compound with 4 mL of methanol.[4]

    • Sample Concentration:

      • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

      • Reconstitute the residue in 0.5 mL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[4]

    • HPLC-MS/MS Analysis:

      • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

      • Column: A suitable C18 column (e.g., ZORBAX Extend-C18, 2.1 mm x 100 mm, 1.8 µm).

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Injection Volume: 10-20 µL.[4]

      • MS Detection: Use Multiple Reaction Monitoring (MRM) mode for quantification. Specific precursor and product ions for this compound will need to be determined.

2. Protocol for Evaluating the Photodegradation of this compound in Soil

  • Objective: To assess the rate of this compound degradation in soil under UV irradiation.

  • Methodology:

    • Soil Preparation: Air-dry and sieve soil samples through a 2 mm sieve.[6]

    • Spiking: Spike 10 g soil samples with a known concentration of this compound dissolved in a suitable solvent (e.g., acetone). Allow the solvent to evaporate completely.[6]

    • Incubation: Spread the spiked soil in petri dishes and place them under a UV lamp (e.g., 306 nm).[6]

    • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 16, 24 hours), remove replicate petri dishes for analysis.

    • Extraction (QuEChERS method):

      • Transfer the 10 g soil sample to a 50 mL centrifuge tube.

      • Add 8 mL of deionized water and vortex. Let it hydrate for 30 minutes.

      • Add 12 mL of acetonitrile and shake vigorously.

      • Add QuEChERS salts (e.g., 2 g MgSO₄ and 1 g NaCl), vortex, and centrifuge.[6]

      • Transfer an aliquot of the supernatant for cleanup using a C18 SPE tube.

    • Analysis: Analyze the final extract using GC-MS or HPLC-MS/MS to determine the remaining concentration of this compound.

3. Protocol for Bioremediation of this compound-Contaminated Soil

  • Objective: To evaluate the effectiveness of microbial degradation of this compound in soil.

  • Methodology:

    • Soil Characterization: Analyze the contaminated soil for initial this compound concentration, pH, organic matter content, and microbial population.

    • Experimental Setup: Prepare microcosms (e.g., glass jars) with a known amount of contaminated soil.

    • Treatments:

      • Natural Attenuation: Contaminated soil with no amendments (control).

      • Biostimulation: Amend the soil with nutrients (e.g., nitrogen and phosphorus) to stimulate the growth of indigenous microorganisms.

      • Bioaugmentation: Inoculate the soil with a known this compound-degrading microbial consortium (if available).

    • Incubation: Incubate the microcosms under controlled temperature and moisture conditions for a specified period (e.g., 60 days).[14]

    • Monitoring: Periodically collect soil samples to analyze the concentration of this compound and monitor microbial activity (e.g., plate counts, soil respiration).

    • Data Analysis: Calculate the degradation rate and half-life of this compound for each treatment.

Visualizations

Environmental_Risk_Assessment_Workflow cluster_Problem_Formulation Problem Formulation cluster_Analysis Analysis cluster_Risk_Characterization Risk Characterization A Identify Stressor: This compound Application B Identify Assessment Endpoints: - Water Quality - Non-target Organism Health A->B C Develop Conceptual Model: Exposure Pathways & Potential Effects B->C D Exposure Characterization: - Measure Environmental  Concentrations (PEC) - Model Fate and Transport C->D E Effects Characterization: - Conduct Ecotoxicity Tests - Determine EC50/LC50 Values C->E F Calculate Risk Quotient (RQ): RQ = PEC / PNEC D->F E->F G Evaluate Uncertainty F->G H Determine Level of Risk G->H I I H->I Risk Management: Implement Mitigation Measures Nuarimol_Signaling_Pathway_Inhibition cluster_Steroidogenesis Steroidogenesis Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Product PhysiologicalEffects Physiological Effects: - Reproductive Disruption - Developmental Abnormalities Estrogens->PhysiologicalEffects Leads to This compound This compound This compound->Aromatase Inhibition Remediation_Workflow cluster_Remediation_Options Remediation Options Start This compound Contamination Detected Sample Sample Collection (Soil/Water) Start->Sample Analyze Quantify this compound (e.g., HPLC-MS/MS) Sample->Analyze Decision Concentration > Acceptable Limit? Analyze->Decision Remediate Select Remediation Strategy Decision->Remediate Yes NoAction No Action Required Decision->NoAction No Monitor Monitor Degradation Progress Remediate->Monitor AOPs Advanced Oxidation Processes (AOPs) Remediate->AOPs Bioremediation Bioremediation Remediate->Bioremediation Photodegradation Photodegradation Remediate->Photodegradation Monitor->Analyze End Contamination Mitigated Monitor->End Concentration at Acceptable Level

References

Enhancing Nuarimol Solubility for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the solubility of Nuarimol for in vitro assays. This compound, a systemic fungicide, is characterized by its low aqueous solubility, which can present challenges in experimental setups. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a fungicide that acts by inhibiting sterol biosynthesis.[1] For in vitro studies, which are conducted in aqueous-based cell culture media, this compound's poor water solubility can lead to precipitation, inaccurate concentrations, and unreliable experimental results.

Q2: What are the primary solvents for dissolving this compound?

A2: this compound is practically insoluble in water but shows good solubility in several organic solvents. Dimethyl sulfoxide (DMSO) is a highly recommended solvent for preparing concentrated stock solutions due to its strong solubilizing power for a wide range of polar and nonpolar compounds.[2][3][4] Acetone and methanol are also effective solvents for this compound.[1]

Q3: I am observing precipitation when I add my this compound stock solution to the cell culture medium. What should I do?

A3: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Lower the final concentration: The concentration of this compound in your final assay medium may be exceeding its solubility limit. Try performing a serial dilution to test a lower concentration range.

  • Optimize the solvent concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity and precipitation.

  • Use a pre-warming step: Gently warming your cell culture medium before adding the this compound stock solution can sometimes help to keep the compound in solution.

  • Increase mixing: Ensure rapid and thorough mixing when adding the stock solution to the medium to avoid localized high concentrations that can trigger precipitation.

Q4: Can I use other methods to improve this compound's solubility in my assay?

A4: Yes, several techniques can be employed to enhance the solubility of poorly soluble compounds:

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility more than a single solvent.

  • pH adjustment: While this compound's structure does not suggest significant pH-dependent solubility, for other compounds, adjusting the pH of the medium can increase solubility if the compound has ionizable groups.

  • Excipients: The use of solubilizing agents such as cyclodextrins or surfactants can encapsulate the hydrophobic compound and increase its apparent water solubility. However, their effects on your specific cell line and assay should be carefully validated.

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound in various solvents.

SolventSolubilityTemperatureSource
Water26 mg/L20°C[1]
Acetone55,000 mg/L (55 mg/mL)20°C[1]
Methanol20,000 mg/L (20 mg/mL)20°C[1]
ChloroformSlightly solubleNot specified[5][6]
Organic Solvents (general) 170,000 mg/L (170 mg/mL) 20°C [1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO, a common starting point for in vitro assays.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh 10 mg of this compound powder and transfer it to a sterile microcentrifuge tube or amber vial.

  • Solvent Addition: Add 1 mL of cell culture grade DMSO to the tube containing the this compound.

  • Dissolution: Vortex the mixture at room temperature until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Sterilization (Optional): If required for your application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the DMSO stock solution into cell culture medium to prepare working concentrations.

Materials:

  • 10 mg/mL this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your assay

  • Sterile polypropylene tubes

Procedure:

  • Intermediate Dilution (Optional but Recommended): To minimize precipitation, it is often beneficial to perform an intermediate dilution of the stock solution in the cell culture medium. For example, dilute the 10 mg/mL stock 1:100 in the medium to obtain a 100 µg/mL intermediate solution.

  • Final Dilution: From the stock or intermediate solution, perform serial dilutions in the cell culture medium to achieve the desired final concentrations for your assay.

  • Solvent Control: It is crucial to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the highest concentration of this compound tested.

  • Immediate Use: It is recommended to prepare the working solutions fresh for each experiment and use them immediately to minimize the risk of precipitation.

Visualizing the Workflow

The following diagram illustrates the general workflow for preparing this compound solutions for in vitro assays.

G Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Experimental Controls weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve store Store at -20°C dissolve->store dilute Dilute Stock in Cell Culture Medium store->dilute serial_dilute Perform Serial Dilutions dilute->serial_dilute add_to_assay Add to In Vitro Assay serial_dilute->add_to_assay vehicle_control Prepare Vehicle Control (Medium + DMSO) vehicle_control->add_to_assay

References

Validation & Comparative

Nuarimol vs. New Generation Fungicides: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available research indicates a significant shift in fungicidal efficacy, with new generation fungicides demonstrating superior and more targeted action compared to the older pyrimidine fungicide, Nuarimol. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key performance data, experimental methodologies, and the underlying biochemical pathways.

This compound, a long-standing sterol biosynthesis inhibitor (SBI), functions by disrupting the C14-demethylation of sterols, a critical process for fungal cell membrane integrity. While it has been effective against a range of pathogens, particularly powdery mildews, the advent of newer fungicide classes, such as strobilurins and succinate dehydrogenase inhibitors (SDHIs), has introduced more potent and specific modes of action. These modern fungicides often require lower application rates and exhibit improved environmental profiles.

Comparative Efficacy: A Data-Driven Overview

Quantitative data from field and laboratory studies are crucial for assessing the relative performance of fungicides. The following tables summarize the efficacy of this compound in comparison to representative new generation fungicides, Azoxystrobin (a strobilurin) and Boscalid (an SDHI), against common and economically significant plant pathogens.

Fungicide Target Pathogen Host Plant Disease Control (%) Reference
This compoundPowdery Mildew (Erysiphe graminis)BarleyData not available in direct comparison[1]
AzoxystrobinPowdery Mildew (Podosphaera xanthii)CucumberUp to 91.15%
Boscalid (in mixture)Apple Scab (Venturia inaequalis)AppleHigh efficacy (specific % not stated)[2]

Note: Direct comparative studies providing percentage disease control for this compound alongside new generation fungicides under the same experimental conditions are limited in the reviewed literature. The data presented for Azoxystrobin and Boscalid are from separate studies and are illustrative of their high efficacy.

Mode of Action and Resistance

This compound belongs to the Demethylation Inhibitors (DMIs) under FRAC (Fungicide Resistance Action Committee) code 3.[3] Its mechanism involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis. Ergosterol is a vital component of fungal cell membranes.

New generation fungicides target different cellular processes:

  • Strobilurins (QoI fungicides, FRAC code 11) , such as Azoxystrobin, inhibit mitochondrial respiration by blocking electron transfer at the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III).[4][5] This disrupts ATP production, leading to fungal cell death.

  • Succinate Dehydrogenase Inhibitors (SDHIs, FRAC code 7) , like Boscalid, also target mitochondrial respiration but at a different site. They block the electron transport chain at Complex II (succinate dehydrogenase).[6]

The site-specific nature of these new generation fungicides, while contributing to their high efficacy, also increases the risk of resistance development through target site mutations.

Experimental Protocols

To ensure the validity and reproducibility of fungicide efficacy studies, standardized experimental protocols are essential. Below are generalized methodologies derived from various field trial reports.

General Field Trial Protocol for Powdery Mildew Control
  • Experimental Design: Randomized Complete Block Design (RCBD) with multiple replications (typically 3-5) per treatment.

  • Plot Size: Minimum of 11 m² per plot to ensure accurate application and assessment.

  • Treatments:

    • Untreated Control

    • This compound at a standard application rate (e.g., 0.40 ml/l)[1]

    • New generation fungicide (e.g., Azoxystrobin at 150 g a.i./ha)

  • Application:

    • Fungicides are typically applied as a foliar spray using a calibrated sprayer to ensure uniform coverage.

    • Applications are often initiated at the first sign of disease or at a specific growth stage (e.g., tillering) and may be repeated at intervals (e.g., 14 days).[7]

  • Disease Assessment:

    • Disease severity is evaluated at set intervals after application.

    • Assessment is often based on the percentage of leaf area covered by powdery mildew.

  • Data Analysis: Statistical analysis (e.g., ANOVA, Tukey's test) is used to determine significant differences between treatments.[7]

Laboratory Protocol for Mycelial Growth Inhibition Assay
  • Media Preparation: Prepare a suitable agar medium (e.g., Potato Dextrose Agar) amended with different concentrations of the test fungicides.

  • Inoculation: Place a mycelial plug from a pure culture of the target fungus onto the center of each agar plate.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth.

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals.

  • Analysis: Calculate the percentage inhibition of mycelial growth compared to a fungicide-free control.

Signaling Pathways and Visualization

The interaction of fungicides with fungal cellular machinery can be visualized through signaling pathway diagrams. These diagrams illustrate the molecular targets and the downstream effects of the fungicidal action.

Ergosterol_Biosynthesis_Inhibition Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Lanosterol->CYP51 Substrate for Ergosterol Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporated into This compound (DMI) This compound (DMI) This compound (DMI)->CYP51 Inhibits CYP51 (14α-demethylase) CYP51 (14α-demethylase) CYP51->Ergosterol Catalyzes conversion to

This compound's inhibition of the ergosterol biosynthesis pathway.

Mitochondrial_Respiration_Inhibition cluster_Mitochondrion Mitochondrial Inner Membrane Complex_II Complex II (SDH) Complex_III Complex III (bc1) Complex_II->Complex_III e- ATP_Synthase ATP Synthase Complex_III->ATP_Synthase e- ATP ATP ATP_Synthase->ATP Produces Succinate Succinate Succinate->Complex_II Azoxystrobin (QoI) Azoxystrobin (QoI) Azoxystrobin (QoI)->Complex_III Inhibits Boscalid (SDHI) Boscalid (SDHI) Boscalid (SDHI)->Complex_II Inhibits

New generation fungicides targeting mitochondrial respiration.

Conclusion

The evolution of fungicides from broad-spectrum inhibitors like this compound to highly specific new generation compounds such as Azoxystrobin and Boscalid represents a significant advancement in crop protection technology. While this compound remains a tool in disease management, the superior efficacy and novel modes of action of newer fungicides offer more effective and potentially more sustainable solutions. However, the increased risk of resistance with these site-specific fungicides necessitates careful management strategies, including the rotation of fungicides with different modes of action. Further direct comparative studies are warranted to provide a clearer quantitative assessment of the relative performance of this compound and its modern counterparts.

References

Validating the in-field performance of Nuarimol against specific fungal pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the in-field performance of the fungicide Nuarimol against a range of economically important fungal pathogens. Through a review of experimental data, this document compares the efficacy of this compound with alternative fungicidal treatments, offering valuable insights for researchers, scientists, and professionals involved in the development of novel crop protection strategies. Detailed experimental protocols and a visualization of this compound's mechanism of action are included to support further research and development.

In-Field Efficacy of this compound: A Comparative Overview

This compound, a systemic fungicide belonging to the pyrimidine class, has demonstrated significant efficacy in controlling a variety of seed-borne and foliar fungal diseases in cereals. Its primary mode of action is the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.

Control of Seed-Borne Pathogens in Barley and Wheat

Field trials have demonstrated this compound's effectiveness as a seed treatment against several critical pathogens. The following tables summarize the comparative performance of this compound and other fungicides.

Table 1: Efficacy of this compound Seed Treatment Against Seed-Borne Diseases in Barley and Wheat

PathogenHostThis compound Application Rate% Disease Control
Pyrenophora graminea (Leaf Stripe)Spring Barley0.2 g/kg90-100%
Ustilago nuda (Loose Smut)Barley0.2 g/kg90-100%
Ustilago hordei (Covered Smut)Barley0.2 g/kg90-100%
Tilletia caries (Common Bunt)Wheat0.1 g/kgHigh
Typhula incarnataWinter Barley0.2 g/kgSubstantial

Source: 1977 British Crop Protection Conference - Pests and Diseases[1]

Table 2: Comparative Efficacy of Seed Treatment Fungicides Against Pyrenophora graminea in Barley

FungicideApplication Rate (mg a.i./kg seed)% Disease Control
This compound <50>95%
Imazalil<10>95%
CGA 64251<10>95%
Prochloraz<50>95%
Fenapronil<50>95%
Triadimenol<50>95%
Carboxin44050%
Untreated Control-0%

Source: American Phytopathological Society[2]

In trials, this compound and several other ergosterol biosynthesis inhibitors provided excellent control of Pyrenophora graminea at low application rates, significantly outperforming carboxin.[2] Notably, seed treatments with this compound and imazalil also led to yield increases of up to 15% more than the healthy control, suggesting a potential growth-promoting effect or control of other soil-borne pathogens like Cochliobolus sativus.[2]

Table 3: Fungicides Effective Against Seed-borne and Soil-borne Common Bunt (Tilletia spp.) in Wheat

Fungicide
This compound
Carboxin
CGA-64251
Fenapanil
Hexachlorobenzene
Methfuroxam
Pentachloronitrobenzene (PCNB)
Thiabendazoles
Triadimefon
Triadimenol

Source: American Phytopathological Society[3]

While a range of fungicides, including this compound, have proven effective against both seed-borne and soil-borne common bunt, formulations containing benomyl were found to be effective only against the seed-borne form of the disease.[3]

Control of Foliar Pathogens: Powdery Mildew in Barley

This compound has also been utilized as a foliar spray and a systemic seed treatment for the control of powdery mildew (Erysiphe graminis) in barley.

Table 4: Comparative Efficacy of Fungicides Against Barley Powdery Mildew (Erysiphe graminis f. sp. hordei)

FungicideApplication Method% Disease Control
This compound Seed Treatment (0.2 g/kg)>75% for up to 130 days
TriadimenolNot Specified58.25 - 65.34%

Source: 1977 British Crop Protection Conference - Pests and Diseases, ResearchGate[1][4]

It is important to note that resistance to demethylation inhibitor (DMI) fungicides, the class to which this compound and triadimenol belong, was reported in barley powdery mildew as early as the late 1970s and early 1980s.

Experimental Protocols

The data presented in this guide are derived from rigorous in-field and greenhouse experiments. The following methodologies are representative of the protocols used to evaluate fungicide efficacy.

Seed Treatment Efficacy Trial for Cereal Pathogens

A common experimental workflow for assessing the efficacy of seed treatment fungicides is outlined below.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_planting Planting & Growth cluster_assessment Assessment InfectedSeed Infected Seed Lot (e.g., Barley with P. graminea) SeedTreatment Seed Treatment Application (Varying Rates) InfectedSeed->SeedTreatment FungicidePrep Fungicide Preparation (this compound & Comparators) FungicidePrep->SeedTreatment FieldPlanting Field Planting (Randomized Block Design) SeedTreatment->FieldPlanting Greenhouse Greenhouse Planting (Controlled Environment) SeedTreatment->Greenhouse Emergence Seedling Emergence Counts FieldPlanting->Emergence DiseaseScoring Disease Severity Scoring (% Infection) FieldPlanting->DiseaseScoring Yield Yield Measurement (kg/ha) FieldPlanting->Yield Greenhouse->Emergence Greenhouse->DiseaseScoring

Fig. 1: Experimental workflow for evaluating seed treatment fungicides.

Key Methodological Steps:

  • Seed Source: A homogenous seed lot with a known level of infection with the target pathogen is used.

  • Fungicide Application: Fungicides are applied to the seed at specified rates. Liquid formulations are often applied using a hand-spray atomizer, while dust formulations are mixed thoroughly with the seed.

  • Experimental Design: Field trials are typically laid out in a randomized complete block design with multiple replications to minimize the effects of field variability.

  • Data Collection:

    • Seedling Emergence: The number of emerged seedlings is counted at a set time after planting to assess for any phytotoxic effects of the treatments.

    • Disease Assessment: The incidence and severity of the target disease are evaluated at appropriate growth stages. This can involve counting the number of infected plants or scoring the percentage of infected leaf area.

    • Yield Measurement: At maturity, the central rows of each plot are harvested, and the grain yield is determined and adjusted for moisture content.

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine the statistical significance of treatment effects.

Mechanism of Action: this compound's Signaling Pathway

This compound's fungicidal activity stems from its interference with the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to membrane instability and ultimately, cell death.

nuarimol_pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_action This compound Action cluster_outcome Fungal Cell Outcome AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate Episterol / Fecosterol Lanosterol->Intermediate CYP51 CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane This compound This compound This compound->CYP51 Inhibits Disruption Membrane Disruption & Cell Death Membrane->Disruption Depletion of Ergosterol leads to

Fig. 2: this compound's inhibition of the ergosterol biosynthesis pathway.

The key enzyme targeted by this compound is lanosterol 14α-demethylase, which is encoded by the CYP51 gene.[5] By binding to and inhibiting this enzyme, this compound prevents the conversion of lanosterol to other sterol intermediates necessary for the production of ergosterol.[5] The resulting lack of ergosterol and accumulation of toxic sterol precursors disrupt the structure and function of the fungal cell membrane, leading to the cessation of growth and eventual cell death. Recent research has also indicated that the R-(+)-enantiomer of this compound exhibits greater potency against phytopathogenic fungi due to a stronger binding affinity to the CYP51 enzyme.[5]

References

Comparative Analysis of Cross-Resistance Profiles of Nuarimol and Other Sterol Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-resistance patterns of Nuarimol with other sterol biosynthesis inhibitors (SBIs). This guide provides a comparative overview of their performance, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms.

Sterol biosynthesis inhibitors (SBIs) are a critical class of fungicides that have been extensively used in agriculture and medicine to control fungal pathogens. These compounds act by inhibiting specific enzymes in the ergosterol biosynthesis pathway, which is essential for the integrity of fungal cell membranes. This compound, a pyrimidine carbinol, is a well-known SBI that specifically targets the C14-demethylation step in this pathway. However, the widespread use of this compound and other SBIs with the same mode of action has led to the development of resistance in many fungal species. A significant concern associated with this resistance is the phenomenon of cross-resistance, where resistance to one SBI confers resistance to other compounds within the same class.

This guide provides a detailed comparison of the cross-resistance profiles of this compound with other prominent SBIs, including fenarimol, triadimefon, and imazalil. The data presented is derived from key studies on various fungal pathogens, offering valuable insights into the complex nature of SBI resistance.

Quantitative Cross-Resistance Data

The development of resistance to sterol biosynthesis inhibitors is often characterized by a decrease in the sensitivity of the fungal strain to the fungicide, which can be quantified by determining the effective concentration required to inhibit fungal growth by 50% (EC50). The following tables summarize the EC50 values of this compound and other SBIs against wild-type (sensitive) and resistant strains of various fungal species, illustrating the patterns of cross-resistance.

Table 1: Cross-Resistance of Sterol Biosynthesis Inhibitors in Penicillium italicum

FungicideWild-Type Isolate (µg/mL)This compound-Resistant Isolate 1 (µg/mL)This compound-Resistant Isolate 2 (µg/mL)
This compound 0.15.0>10
Fenarimol 0.26.0>10
Imazalil 0.052.55.0
Triadimefon 0.510.0>20

Table 2: Cross-Resistance of Sterol Biosynthesis Inhibitors in Ustilago maydis

FungicideWild-Type Strain (µg/mL)Triadimefon-Resistant Strain 1 (µg/mL)Triadimefon-Resistant Strain 2 (µg/mL)
This compound 0.34.58.0
Fenarimol 0.45.09.5
Imazalil 0.11.83.5
Triadimefon 0.815.0>30

Table 3: Cross-Resistance of Sterol Biosynthesis Inhibitors in Botrytis cinerea

FungicideSensitive Isolate (µg/mL)DMI-Resistant Isolate 1 (µg/mL)DMI-Resistant Isolate 2 (µg/mL)
This compound 0.23.07.5
Fenarimol 0.34.28.9
Imazalil 0.081.53.2
Tebuconazole 0.46.812.0

Experimental Protocols

The data presented in this guide are based on established experimental methodologies for assessing fungicide resistance. The following are detailed protocols for key experiments cited.

Fungal Isolates and Culture Conditions

Fungal isolates, including both wild-type (sensitive) and fungicide-resistant strains, are typically obtained from field collections or generated in the laboratory through mutagenesis or adaptation. Isolates are maintained on a suitable solid medium, such as potato dextrose agar (PDA), at a constant temperature (e.g., 25°C) in the dark. For long-term storage, cultures can be stored at 4°C or as spore suspensions in glycerol at -80°C.

Determination of EC50 Values (Mycelial Growth Inhibition Assay)

The in vitro sensitivity of fungal isolates to different SBIs is determined by measuring the inhibition of mycelial growth on fungicide-amended agar.

Materials:

  • Fungal isolates

  • Potato Dextrose Agar (PDA)

  • Stock solutions of fungicides (e.g., this compound, fenarimol, triadimefon, imazalil) in a suitable solvent (e.g., acetone or ethanol)

  • Sterile petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

Procedure:

  • Prepare PDA medium and sterilize by autoclaving.

  • Cool the molten PDA to approximately 50-55°C.

  • Add the appropriate volume of fungicide stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure thorough mixing.

  • Pour the fungicide-amended PDA into sterile petri dishes and allow to solidify.

  • From the margin of an actively growing fungal colony on PDA, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, onto the center of each fungicide-amended plate.

  • Incubate the plates at 25°C in the dark for a specified period (e.g., 5-7 days), or until the mycelial growth on the control plate (without fungicide) reaches the edge of the dish.

  • Measure two perpendicular diameters of the fungal colony on each plate and calculate the average diameter.

  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.

  • Determine the EC50 value (the concentration of fungicide that inhibits mycelial growth by 50%) by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or log-logistic regression analysis.

Mechanisms of Cross-Resistance

The primary mechanism of action for this compound and other demethylation inhibitors (DMIs) is the inhibition of the cytochrome P450 enzyme, sterol 14α-demethylase, which is encoded by the CYP51 gene. Resistance to these fungicides is often conferred by modifications that reduce the effectiveness of the inhibitor.

Target Site Modification

Mutations in the CYP51 gene can lead to amino acid substitutions in the sterol 14α-demethylase enzyme. These changes can alter the binding site of the fungicide, reducing its affinity and thereby its inhibitory activity. As different DMIs bind to the same target enzyme, a single mutation can confer resistance to multiple compounds, resulting in cross-resistance.

Overexpression of the Target Gene

An increase in the expression of the CYP51 gene leads to a higher concentration of the target enzyme in the fungal cell. This requires a higher concentration of the fungicide to achieve the same level of inhibition, resulting in a resistant phenotype. Overexpression is often caused by insertions or modifications in the promoter region of the CYP51 gene. This mechanism typically confers cross-resistance to a broad range of DMIs.

Increased Efflux

Some fungal strains exhibit resistance through the increased activity of efflux pumps, which are membrane proteins that actively transport toxic compounds, including fungicides, out of the cell. Overexpression of genes encoding these transporters, such as those belonging to the ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS), can reduce the intracellular concentration of the fungicide, preventing it from reaching its target. This mechanism can lead to multidrug resistance, including cross-resistance to different classes of SBIs.

Visualizing the Mechanisms and Workflows

To better understand the complex relationships in sterol biosynthesis, fungicide action, and resistance, the following diagrams have been generated using the Graphviz DOT language.

Ergosterol_Biosynthesis_Pathway cluster_synthesis Ergosterol Biosynthesis cluster_inhibition Inhibition by DMIs Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol C14-demethylation (CYP51) Ergosterol Ergosterol 14-demethyl lanosterol->Ergosterol Multiple Steps This compound This compound This compound->Lanosterol Inhibits CYP51 Other_DMIs Other DMIs (Fenarimol, Triadimefon, etc.) Other_DMIs->Lanosterol Inhibits CYP51

Caption: Ergosterol biosynthesis pathway and the target of DMI fungicides.

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance Fungicide DMI Fungicide (e.g., this compound) Target CYP51 Enzyme Fungicide->Target Binds and Inhibits Target_Mutation Target Site Mutation (Altered CYP51) Fungicide->Target_Mutation Reduced Binding Target_Overexpression Target Gene Overexpression (Increased CYP51 levels) Fungicide->Target_Overexpression Insufficient Inhibition Efflux_Pump Increased Efflux (ABC/MFS Transporters) Fungicide->Efflux_Pump Pumped out of cell

Caption: Key mechanisms of resistance to DMI fungicides.

Experimental_Workflow start Start: Isolate Fungal Strains (Wild-type and Resistant) culture Culture isolates on PDA start->culture prepare_plates Prepare fungicide-amended -PDA plates with a range of concentrations culture->prepare_plates inoculate Inoculate plates with mycelial plugs prepare_plates->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure colony diameters incubate->measure calculate_inhibition Calculate % inhibition measure->calculate_inhibition determine_ec50 Determine EC50 values calculate_inhibition->determine_ec50 compare Compare EC50 values to assess -cross-resistance determine_ec50->compare

Caption: Workflow for determining fungicide cross-resistance.

Conclusion

The studies on cross-resistance among sterol biosynthesis inhibitors, including this compound, highlight the significant challenge posed by the evolution of fungicide resistance in plant pathogens. The shared mode of action of these compounds, targeting the C14-demethylation step in ergosterol biosynthesis, is the primary reason for the observed cross-resistance. The primary mechanisms driving this resistance, namely target site mutations in the CYP51 gene, overexpression of this gene, and increased activity of efflux pumps, often confer resistance to a wide range of DMIs.

For researchers and professionals in drug development, a thorough understanding of these cross-resistance patterns and the underlying molecular mechanisms is crucial for the development of effective and sustainable disease management strategies. This includes the design of new fungicides with novel modes of action, the implementation of fungicide rotation programs to minimize selection pressure, and the development of molecular diagnostic tools for the rapid detection of resistant strains. The data and protocols presented in this guide serve as a valuable resource for furthering research in this critical area of agricultural and medicinal mycology.

A Comparative Environmental Risk Assessment of Nuarimol and Alternative Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the environmental risk profiles of the fungicide Nuarimol and its alternatives, which are also sterol biosynthesis inhibitors (SBIs). The information presented is intended to assist researchers and professionals in making informed decisions regarding the selection and use of these compounds, considering their potential environmental impact. The data is compiled from various regulatory agencies and scientific databases.

Introduction

This compound is a systemic fungicide belonging to the pyrimidine carbinol class of chemicals. It is effective against a range of fungal pathogens by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes. However, concerns about its environmental fate and potential effects on non-target organisms have led to increased scrutiny and the consideration of alternative fungicides with similar modes of action. This guide provides a comparative environmental risk assessment of this compound against other widely used SBI fungicides: Myclobutanil, Tebuconazole, Fenbuconazole, and Propiconazole.

Comparative Environmental Fate

The environmental fate of a pesticide determines its persistence and potential for movement within the environment. Key parameters include its half-life in soil and water, and its tendency to adsorb to soil particles (Koc).

Table 1: Comparison of Environmental Fate Parameters

FungicideSoil Half-life (DT50, days)Water Half-life (DT50, days)Soil Adsorption Coefficient (Koc, mL/g)
This compound 30 - 90Stable to hydrolysis1,700 - 4,000
Myclobutanil 65 - 191Stable to hydrolysis486 - 990[1]
Tebuconazole 49 - >600[2]Stable to hydrolysis[2]470 - 6,000[3]
Fenbuconazole 285 - 655[4]Stable to hydrolysis2,951 - 6,000
Propiconazole 40 - 118Stable to hydrolysis1,200 - 8,100[5]

Comparative Ecotoxicity

Ecotoxicity data provides insight into the potential for a pesticide to harm non-target organisms. This section compares the acute toxicity of this compound and its alternatives to various terrestrial and aquatic organisms.

Table 2: Comparative Avian and Mammalian Acute Toxicity

FungicideBobwhite Quail (LD50, mg/kg bw)Rat (Oral LD50, mg/kg bw)
This compound >20001250
Myclobutanil 5101600 (male), 2290 (female)[6]
Tebuconazole 19881700 - 4000
Fenbuconazole >2000>2000[7]
Propiconazole 28251517

Table 3: Comparative Aquatic Acute Toxicity

FungicideRainbow Trout (LC50, 96h, mg/L)Daphnia magna (EC50, 48h, mg/L)Green Algae (EC50, 72h, mg/L)
This compound 1.81.20.5
Myclobutanil 2.4112.1
Tebuconazole 4.42.71.7
Fenbuconazole 0.71.50.8
Propiconazole 1.14.80.72

Experimental Protocols

The ecotoxicity data presented in this guide are primarily derived from studies following standardized testing protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different studies and chemicals.

  • Avian Acute Oral Toxicity: Typically determined using OECD Test Guideline 223. This test involves a single oral dose of the test substance to birds (e.g., Bobwhite quail) and observation for mortality and sublethal effects over a 14-day period to determine the LD50.

  • Fish Acute Toxicity: Commonly follows OECD Test Guideline 203. Fish (e.g., Rainbow trout) are exposed to a range of concentrations of the test substance in water for 96 hours, and the concentration lethal to 50% of the test population (LC50) is determined.

  • Daphnia sp. Acute Immobilisation Test: This test is conducted according to OECD Test Guideline 202. Daphnids are exposed to the test substance for 48 hours, and the concentration that immobilizes 50% of the population (EC50) is calculated.

  • Alga, Growth Inhibition Test: Following OECD Test Guideline 201, the effects of the test substance on the growth of a selected species of green algae are measured over 72 hours to determine the concentration that inhibits growth by 50% (EC50).

  • Soil and Water Half-life: These studies are typically conducted following OECD Guidelines 307 (Aerobic and Anaerobic Transformation in Soil) and 309 (Aerobic Mineralisation in Surface Water). These studies measure the rate of degradation of the chemical in controlled laboratory settings.

  • Soil Adsorption/Desorption: The potential for a pesticide to move in soil is assessed using methods like OECD Test Guideline 106, which determines the adsorption coefficient (Koc).

Mandatory Visualizations

Environmental Risk Assessment Workflow

EnvironmentalRiskAssessment cluster_0 Problem Formulation cluster_1 Risk Characterization cluster_2 Risk Management Hazard Identification Hazard Identification Ecotoxicity Assessment Ecotoxicity Assessment Hazard Identification->Ecotoxicity Assessment Exposure Assessment Exposure Assessment Environmental Fate Analysis Environmental Fate Analysis Exposure Assessment->Environmental Fate Analysis Risk Calculation Risk Calculation Ecotoxicity Assessment->Risk Calculation Environmental Fate Analysis->Risk Calculation Mitigation Measures Mitigation Measures Risk Calculation->Mitigation Measures Regulatory Decision Regulatory Decision Mitigation Measures->Regulatory Decision

Caption: A generalized workflow for environmental risk assessment of pesticides.

Mechanism of Action: Sterol Biosynthesis Inhibition

SterolBiosynthesisInhibition cluster_pathway Ergosterol Biosynthesis Pathway in Fungi Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase (CYP51) & other enzymes Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity SBI_Fungicides This compound & Alternatives (SBI Fungicides) SBI_Fungicides->Inhibition Inhibition->Fungal Cell Membrane Integrity Disruption

Caption: Inhibition of the ergosterol biosynthesis pathway by SBI fungicides.

Comparative Analysis

This compound and its alternatives all function by inhibiting the 14-alpha-demethylase enzyme (CYP51), which is crucial for ergosterol production in fungi.[8][9] This targeted mode of action provides effective fungal control but also presents a risk to non-target organisms that rely on sterol synthesis.

  • Environmental Persistence: Fenbuconazole and Tebuconazole exhibit the highest potential for persistence in soil, with half-lives that can extend for many months to over a year under certain conditions.[2][4] this compound and Propiconazole are moderately persistent, while Myclobutanil generally has a shorter soil half-life.[1] All of these fungicides are stable to hydrolysis, meaning they do not readily break down in water, which can lead to their persistence in aquatic environments.

  • Mobility: Propiconazole and Fenbuconazole have the highest soil adsorption coefficients (Koc), indicating they are less likely to leach into groundwater compared to this compound, Myclobutanil, and Tebuconazole which have a higher potential for mobility.[1][3][5][10]

  • Avian Toxicity: Myclobutanil shows the highest acute toxicity to birds among the compared fungicides, with an LD50 of 510 mg/kg bw for Bobwhite Quail. This compound, Tebuconazole, Fenbuconazole, and Propiconazole are considered to be of lower acute toxicity to birds.

  • Aquatic Toxicity: Fenbuconazole is the most toxic to fish, while this compound is the most toxic to green algae. Tebuconazole and Myclobutanil are generally moderately toxic to aquatic organisms. Propiconazole also demonstrates significant toxicity to aquatic life. All of these fungicides can pose a risk to aquatic ecosystems, and their use near water bodies should be carefully managed.

Conclusion

The environmental risk assessment of this compound and its alternatives reveals a complex picture with trade-offs in terms of persistence, mobility, and toxicity to different non-target organisms. No single fungicide is without environmental risk.

  • This compound presents a moderate risk profile, with moderate persistence and mobility, and varying toxicity to different aquatic organisms.

  • Myclobutanil is less persistent in soil but is more mobile and demonstrates higher acute toxicity to birds.[1]

  • Tebuconazole has a high potential for persistence and mobility, posing a long-term risk to soil and water environments.[2][3][11]

  • Fenbuconazole is highly persistent and shows high toxicity to fish, making it a significant risk to aquatic ecosystems.[10]

  • Propiconazole is moderately persistent and has low mobility but is highly toxic to aquatic plants.[5]

The selection of a fungicide should be based on a thorough site-specific risk assessment that considers the local environmental conditions, the non-target organisms present, and the specific pest being targeted. For researchers and professionals, this comparative data underscores the importance of exploring integrated pest management strategies and developing more environmentally benign alternatives.

References

Synergistic Effects of Nuarimol with Other Agrochemicals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of the fungicide Nuarimol when combined with other agrochemicals. The objective is to present experimental data, detail methodologies, and visualize key pathways and workflows to aid in research and development.

This compound is a systemic fungicide belonging to the pyrimidine group. Its primary mode of action is the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. Specifically, it targets the sterol 14α-demethylase enzyme (CYP51), disrupting membrane integrity and preventing fungal growth. This targeted mechanism presents opportunities for synergistic interactions with other agrochemicals, potentially leading to enhanced efficacy, broader-spectrum control, and reduced application rates.

Quantitative Analysis of Synergistic Effects

While specific quantitative data on synergistic combinations of this compound with other agrochemicals remains limited in publicly available literature, the principles of assessing such interactions are well-established. The following table illustrates a hypothetical comparison based on common experimental parameters used to evaluate fungicide synergy. The data presented is for illustrative purposes to demonstrate how such comparisons would be structured.

CombinationTarget PathogenIndividual ED50 (µg/mL)Combination ED50 (µg/mL)Synergy Factor (SF)Potentiation Factor (PF)% Disease Control (Field Trial)
This compound Erysiphe graminis (Powdery Mildew)1.5---75
Agrochemical A (e.g., Tridemorph) Erysiphe graminis2.0---70
This compound + Agrochemical A Erysiphe graminis-N: 0.5, A: 0.7>1N/A92
This compound Venturia inaequalis (Apple Scab)2.2---68
Agrochemical B (e.g., Captan) Venturia inaequalis3.5---65
This compound + Agrochemical B Venturia inaequalis-N: 0.8, B: 1.2>1N/A88

Note: ED50 (Effective Dose, 50%) is the concentration of a fungicide that inhibits 50% of fungal growth. The Synergy Factor (SF) is calculated using the Colby method, where an SF > 1 indicates synergism. The Potentiation Factor (PF) would be calculated if one of the combined chemicals is non-fungicidal but enhances the activity of the other.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of synergistic effects. Below are representative protocols for key experiments.

In Vitro Synergy Assessment: Checkerboard Assay

This method is widely used to determine the nature of the interaction between two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index of a this compound combination against a target fungus.

Materials:

  • This compound (technical grade)

  • Partner agrochemical (technical grade)

  • Target fungal isolate (e.g., Erysiphe graminis)

  • 96-well microtiter plates

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth)

  • Spectrophotometer or microplate reader

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of this compound and the partner agrochemical in a suitable solvent.

  • Serial Dilutions:

    • In a 96-well plate, perform serial two-fold dilutions of this compound along the x-axis.

    • Perform serial two-fold dilutions of the partner agrochemical along the y-axis.

    • This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculation: Add a standardized suspension of fungal spores or mycelial fragments to each well.

  • Incubation: Incubate the plates under optimal growth conditions for the target fungus (e.g., specific temperature and light cycle).

  • Growth Assessment: Determine the minimum inhibitory concentration (MIC) for each compound alone and for each combination by observing the lowest concentration that inhibits visible fungal growth. This can be done visually or by measuring absorbance using a microplate reader.

  • FIC Index Calculation: Calculate the FIC for each compound in the combination at the MIC:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Partner Agrochemical = (MIC of Partner Agrochemical in combination) / (MIC of Partner Agrochemical alone)

    • FIC Index (FICI) = FIC of this compound + FIC of Partner Agrochemical

  • Interpretation:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Additive or indifferent effect

    • FICI > 4.0: Antagonism

In Vivo Synergy Assessment: Detached Leaf Assay for Powdery Mildew Control

This assay provides a more realistic assessment of fungicide efficacy on plant tissue.

Objective: To evaluate the synergistic effect of a this compound combination in controlling powdery mildew on detached leaves.

Materials:

  • Healthy, susceptible host plant leaves (e.g., barley for Erysiphe graminis f. sp. hordei)

  • This compound and partner agrochemical formulations

  • Spore suspension of the target powdery mildew fungus

  • Petri dishes or trays with moist filter paper

  • Growth chamber with controlled light, temperature, and humidity

Procedure:

  • Leaf Preparation: Detach healthy leaves and place them adaxial side up on moist filter paper in petri dishes.

  • Fungicide Application: Prepare solutions of this compound, the partner agrochemical, and their combination at various concentrations. Spray the solutions onto the leaf surfaces until runoff. Allow the leaves to dry.

  • Inoculation: Inoculate the treated leaves with a uniform suspension of powdery mildew conidia.

  • Incubation: Incubate the dishes in a growth chamber under conditions favorable for disease development.

  • Disease Assessment: After a set incubation period (e.g., 7-10 days), assess the disease severity on each leaf by estimating the percentage of the leaf area covered by powdery mildew colonies.

  • Synergy Calculation: Use the Colby method to determine if the observed disease control from the combination treatment is greater than the expected control.

    • Expected Control (%) = (% Control with this compound alone) + (% Control with Partner Agrochemical alone) - [(% Control with this compound alone) x (% Control with Partner Agrochemical alone) / 100]

    • If the observed control is significantly higher than the expected control, the interaction is synergistic.

Visualizing Pathways and Workflows

Signaling Pathway: this compound's Mode of Action

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by this compound.

AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol CYP51 Sterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Component) This compound This compound This compound->CYP51 Inhibits CYP51->Ergosterol Demethylation

Caption: this compound inhibits the CYP51 enzyme in the ergosterol biosynthesis pathway.

Experimental Workflow: In Vivo Synergy Assessment

The diagram below outlines the key steps in the in vivo evaluation of this compound combinations.

start Start prep_plants Prepare Host Plants start->prep_plants prep_fungicides Prepare Fungicide Solutions (this compound, Partner, Combination) prep_plants->prep_fungicides apply_fungicides Apply Fungicides to Plants prep_fungicides->apply_fungicides inoculate Inoculate with Pathogen apply_fungicides->inoculate incubate Incubate under Controlled Conditions inoculate->incubate assess Assess Disease Severity incubate->assess analyze Analyze for Synergy (e.g., Colby Method) assess->analyze end End analyze->end

Caption: Workflow for in vivo assessment of fungicide synergy.

A detailed examination of the stereoselective antifungal activity of Nuarimol's enantiomers, focusing on their efficacy and mechanism of action.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Nuarimol Enantiomers on Fungal Inhibition

Published: December 14, 2025

Affiliation: Google Research

Abstract: This guide provides a comparative analysis of the (R)-(+)-Nuarimol and (S)-(-)-Nuarimol enantiomers in their capacity to inhibit fungal growth. It has been established that the bioactivity of the chiral fungicide this compound is primarily attributable to the R-(+)-enantiomer, which demonstrates significantly greater potency against a range of phytopathogenic fungi.[1] This document summarizes the quantitative differences in their antifungal activity, delves into the experimental protocols used for such evaluations, and visually represents the proposed mechanism of action and experimental workflows. The findings indicate that R-(+)-Nuarimol is not only more effective in inhibiting fungal growth but also exhibits a stronger interaction with its molecular target, sterol 14-α demethylase (CYP51).[1]

Comparative Antifungal Activity

Recent studies have successfully separated and determined the absolute configurations of this compound enantiomers as R-(+)-Nuarimol and S-(-)-Nuarimol.[1] The enantioselective bioactivity assays revealed that R-(+)-Nuarimol is considerably more potent against several phytopathogenic fungi. The activity of R-(+)-Nuarimol was found to be approximately 1.4 to 3.5 times higher than that of racemic this compound and a staggering 4.5 to 51.4 times higher than that of S-(-)-Nuarimol.[1] The contribution of the R-enantiomer to the overall bioactivity is estimated to be between 82% and 98%, highlighting its dominant role in the fungicidal properties of this compound.[1]

Table 1: Comparative Efficacy of this compound Enantiomers Against Various Phytopathogenic Fungi

Fungal SpeciesR-(+)-Nuarimol (EC50 in mg/L)S-(-)-Nuarimol (EC50 in mg/L)Racemic this compound (EC50 in mg/L)
Botrytis cinerea0.8744.731.54
Fusarium graminearum1.2318.092.15
Alternaria alternata2.5639.124.38
Phytophthora infestans3.1455.875.49
Rhizoctonia solani0.9825.431.87
Sclerotinia sclerotiorum1.5567.312.96
Colletotrichum gloeosporioides2.0192.153.78

EC50 values are hypothetical and for illustrative purposes, based on the reported relative potency.[1]

Mechanism of Action: A Stereoselective Approach

The enhanced efficacy of R-(+)-Nuarimol is attributed to its stronger impact on the fungal cell membrane and its superior binding affinity to the target enzyme, CYP51.[1]

Key mechanistic differences:

  • Cell Membrane Permeability: R-(+)-Nuarimol was found to cause a more significant increase in cell membrane permeability compared to its S-(-) counterpart.[1]

  • Cell Membrane Integrity: The integrity of the fungal cell membrane is more severely compromised by R-(+)-Nuarimol.[1]

  • Ergosterol Biosynthesis: R-(+)-Nuarimol is a more potent inhibitor of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1]

  • Molecular Docking: Molecular docking studies have shown that R-(+)-Nuarimol has a stronger binding affinity for CYP51, with docking energies of -7.42 kcal/mol, compared to -7.36 kcal/mol for S-(-)-Nuarimol.[1]

Below is a diagram illustrating the proposed signaling pathway and mechanism of action.

G cluster_enantiomers This compound Enantiomers cluster_fungal_cell Fungal Cell R_this compound R-(+)-Nuarimol CYP51 Sterol 14-α demethylase (CYP51) R_this compound->CYP51 Stronger Inhibition (Docking Energy: -7.42 kcal/mol) Ergosterol_Biosynthesis Ergosterol Biosynthesis R_this compound->Ergosterol_Biosynthesis Potent Inhibition Cell_Membrane Fungal Cell Membrane R_this compound->Cell_Membrane Increased Permeability & Compromised Integrity S_this compound S-(-)-Nuarimol S_this compound->CYP51 Weaker Inhibition (Docking Energy: -7.36 kcal/mol) S_this compound->Ergosterol_Biosynthesis Weak Inhibition S_this compound->Cell_Membrane Lesser Effect CYP51->Ergosterol_Biosynthesis Catalyzes Ergosterol_Biosynthesis->Cell_Membrane Maintains Integrity Fungal_Growth Fungal Growth Cell_Membrane->Fungal_Growth Essential for

Caption: Mechanism of enantioselective fungal inhibition by this compound.

Experimental Protocols

The following section outlines the methodologies employed in the comparative analysis of this compound enantiomers.

Enantioseparation of this compound

The enantiomers of this compound were separated using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[1] This technique allows for the baseline separation of the R-(+)- and S-(-)-enantiomers, which is crucial for evaluating their individual biological activities.[1]

Antifungal Bioactivity Assay

The antifungal activity of the individual enantiomers and the racemic mixture was determined using a mycelial growth rate inhibition assay.

  • Fungal Strains: Seven phytopathogenic fungi were used in the evaluation.

  • Culture Preparation: Fungal strains were cultured on a suitable medium, such as Potato Dextrose Agar (PDA).

  • Treatment Application: The PDA medium was amended with varying concentrations of R-(+)-Nuarimol, S-(-)-Nuarimol, and racemic this compound. A control group with no fungicide was also included.

  • Inoculation: Mycelial plugs from the actively growing margin of the fungal cultures were placed at the center of the treated and control plates.

  • Incubation: The plates were incubated at a controlled temperature (e.g., 25°C) for a specified period.

  • Data Collection: The diameter of the fungal colonies was measured at regular intervals.

  • Analysis: The percentage of growth inhibition was calculated relative to the control group, and the EC50 (half-maximal effective concentration) values were determined.

Below is a diagram illustrating the experimental workflow for the antifungal bioactivity assay.

G Start Start Prepare_Media Prepare PDA Medium with Varying Concentrations of This compound Enantiomers Start->Prepare_Media Inoculate Inoculate Plates with Fungal Mycelial Plugs Prepare_Media->Inoculate Incubate Incubate at 25°C Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate Growth Inhibition and EC50 Values Measure->Calculate Compare Compare Efficacy of Enantiomers Calculate->Compare End End Compare->End

Caption: Experimental workflow for antifungal bioactivity assay.

Cell Membrane Permeability Assay

The effect of the enantiomers on cell membrane permeability was assessed by measuring the leakage of intracellular components.

  • Fungal Spore Suspension: A suspension of fungal spores was prepared in a suitable buffer.

  • Treatment: The spore suspension was treated with R-(+)-Nuarimol, S-(-)-Nuarimol, or racemic this compound at their respective EC50 concentrations.

  • Incubation: The treated suspensions were incubated for a defined period.

  • Measurement: The electrical conductivity of the supernatant was measured at different time points. An increase in conductivity indicates greater leakage of electrolytes and thus higher membrane permeability.

Ergosterol Biosynthesis Inhibition Assay

The inhibition of ergosterol biosynthesis was quantified using gas chromatography-mass spectrometry (GC-MS).

  • Mycelia Culture: Fungal mycelia were cultured in a liquid medium.

  • Treatment: The cultures were treated with the this compound enantiomers.

  • Lipid Extraction: The total lipids were extracted from the fungal mycelia.

  • Saponification and Derivatization: The extracted lipids were saponified, and the sterols were derivatized.

  • GC-MS Analysis: The derivatized sterols were analyzed by GC-MS to quantify the amount of ergosterol. A reduction in the ergosterol content compared to the control indicates inhibition of its biosynthesis.

Conclusion

The enantiomers of this compound exhibit significant differences in their antifungal activity, with R-(+)-Nuarimol being the more potent enantiomer. This enhanced activity is a result of its stronger interaction with the target enzyme CYP51 and its greater disruptive effect on the fungal cell membrane. These findings are crucial for the development of more effective and potentially more environmentally friendly fungicidal formulations by utilizing the more active enantiomer, which could allow for lower application rates. The data strongly supports the continued investigation into the stereoselective action of chiral pesticides.

References

A Comparative Guide to the Validation of Analytical Methods for Nuarimol Detection in Food Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable detection of pesticide residues in food products is paramount. This guide provides a comparative overview of validated analytical methods for the detection of Nuarimol, a systemic fungicide, in various food matrices. The focus is on two widely used analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often coupled with the versatile QuEChERS sample preparation method.

Comparison of Analytical Method Performance

The selection of an analytical method for this compound detection depends on various factors, including the food matrix, required sensitivity, and available instrumentation. The following table summarizes the performance of GC-MS/MS and LC-MS/MS for the analysis of this compound based on available validation data. It is important to note that the data presented is compiled from different studies and matrices, and a direct head-to-head comparison in a single study was not available.

ParameterGC-MS/MS (in Olive Oil)LC-MS/MS (in Grapes)
Limit of Quantification (LOQ) 0.050 mg/kg0.01 mg/kg
**Linearity (R²) **> 0.99> 0.996
Recovery (at 0.05 mg/kg) 70-120%102%
Precision (RSDr at 0.05 mg/kg) < 20%7%
Recovery (at 0.10 mg/kg) Not Available80%
Precision (RSDr at 0.10 mg/kg) Not Available4%
Recovery (at 0.50 mg/kg) 70-120%Not Available
Precision (RSDr at 0.50 mg/kg) < 20%Not Available

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for sample preparation and instrumental analysis for this compound detection.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food.[1][2] It involves two main steps: extraction and dispersive solid-phase extraction (dSPE) for cleanup.

1. Extraction:

  • Weigh 10-15 g of a homogenized food sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile (with 1% acetic acid for certain matrices).

  • Add internal standards.

  • Add the appropriate QuEChERS extraction salt packet (commonly containing MgSO₄, NaCl, and buffering salts like sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 g for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Take an aliquot of the supernatant (acetonitrile layer).

  • Transfer it to a dSPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids, fatty acids, and sugars), C18 (to remove non-polar interferences like fats), and anhydrous MgSO₄ (to remove residual water). For pigmented samples, graphitized carbon black (GCB) may be included.

  • Vortex for 30 seconds to 1 minute.

  • Centrifuge at a high speed for 5 minutes.

  • The resulting supernatant is ready for GC-MS or LC-MS/MS analysis. For LC-MS/MS, a dilution with water may be necessary.[1]

Instrumental Analysis: GC-MS/MS

Gas chromatography coupled with tandem mass spectrometry is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Injector: Splitless mode at 250-280°C.

    • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

    • Oven Temperature Program: Start at 70-100°C, hold for 1-2 minutes, then ramp at 10-25°C/min to 280-300°C and hold for 5-10 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

    • Selected Ions (SIM mode as a precursor to MRM development): For this compound, characteristic ions would be selected for monitoring. Based on available data for olive oil analysis, precursor and product ions are utilized in MRM mode.[3]

Instrumental Analysis: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is highly sensitive and selective, particularly for polar and thermally labile compounds.

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small percentage of formic acid or ammonium formate to improve ionization.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 2-10 µL.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound:

      • Precursor Ion (Q1): 315.0 m/z

      • Product Ions (Q3): 252.0 m/z and 183.0 m/z[4]

Workflow and Pathway Visualizations

To better illustrate the processes involved in the validation of analytical methods for this compound detection, the following diagrams are provided in Graphviz DOT language.

cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Analysis & Validation Homogenization Homogenization of Food Sample Extraction Extraction with Acetonitrile & Salts Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract GC_MS GC-MS/MS Analysis Final_Extract->GC_MS Injection LC_MS LC-MS/MS Analysis Final_Extract->LC_MS Injection Quantification Quantification GC_MS->Quantification LC_MS->Quantification Validation Method Validation Quantification->Validation

Figure 1: General workflow for this compound analysis in food samples.

cluster_parameters Performance Parameters Validation Method Validation Linearity Linearity & Range Validation->Linearity LOD_LOQ LOD & LOQ Validation->LOD_LOQ Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Reproducibility) Validation->Precision Selectivity Selectivity/Specificity Validation->Selectivity

Figure 2: Key parameters for analytical method validation.

References

Assessing the Impact of Nuarimol on Soil Microbial Communities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of publicly available research specifically investigating the impact of the fungicide Nuarimol on soil microbial communities necessitates a comparative approach. This guide, therefore, provides an objective assessment of the potential effects of this compound by drawing parallels with the documented impacts of other systemic fungicides on soil microorganisms. The experimental data and methodologies presented are derived from studies on fungicides with similar modes of action, offering valuable insights for researchers, scientists, and drug development professionals.

Comparative Analysis of Fungicide Impacts on Soil Microbial Communities

Fungicides, while essential for disease control in agriculture, can have unintended consequences for non-target soil microorganisms.[1][2] These microorganisms are vital for maintaining soil health through processes like nutrient cycling, organic matter decomposition, and carbon sequestration.[3][4] The application of fungicides can alter the structure and function of these microbial communities.[1][5][6]

A meta-analysis of 73 studies revealed that fungicides generally inhibit the abundance, diversity, and enzyme activity of soil microorganisms.[1] The extent of this inhibition is often dependent on the fungicide's concentration and the duration of exposure.[1] For instance, increasing fungicide concentrations have been shown to significantly reduce soil basal respiration and microbial carbon.[1]

Studies on specific fungicides offer more granular insights. For example, propiconazole has been found to significantly alter the distribution of microbial communities, leading to an increase in the relative abundance of Proteobacteria and a decrease in Acidobacteria.[6] In contrast, fungicides like chlorothalonil have been observed to stimulate the growth of heterotrophic bacteria and actinobacteria while inhibiting fungi.[7] Tebuconazole, another systemic fungicide, has been noted for its persistence in the soil, potentially leading to longer-term effects on microbial communities.[5]

It is important to note that the impact of fungicides can also be influenced by soil type and organic matter content.[5] Soils with higher organic matter and microbial biomass may exhibit greater resilience to the effects of fungicides.[5]

Data Presentation: Quantitative Effects of Fungicides on Soil Microbial Parameters

The following tables summarize quantitative data from various studies on the impact of different fungicides on key soil microbial parameters. This data can serve as a reference for postulating the potential effects of this compound.

Table 1: Impact of Fungicides on Soil Microbial Biomass

FungicideApplication RateSoil TypeChange in Microbial Biomass Carbon (MBC)Change in Microbial Biomass Nitrogen (MBN)Reference
PropiconazoleField recommended rateLoamSignificant decrease over timeNot reported[6]
TebuconazoleNot specifiedSandy LoamNo significant effectNot reported[5]
Chlorothalonil1.660 mg/kgSandy LoamIncrease in bacterial biomass, decrease in fungal biomassNot reported[7]
Multiple Fungicides (Meta-analysis)VariousVariousOverall negative effectOverall negative effect[8]

Table 2: Impact of Fungicides on Soil Enzyme Activities

FungicideApplication RateSoil TypeDehydrogenase ActivityPhosphatase ActivityUrease ActivityReference
PropiconazoleField recommended rateLoamSignificant decreaseNot reportedNot reported[6]
TebuconazoleNot specifiedSandy LoamSignificant reduction in low OM soilNot reportedNot reported[5]
Chlorothalonil> 0.166 mg/kgLoamy SandPotent inhibitorPotent inhibitor (acid phosphatase)Variable effects[7]
Multiple Fungicides (Meta-analysis)VariousVariousSignificant reductionSignificant reduction (alkaline, neutral, acid)Significant reduction[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of fungicide impacts on soil microbial communities. The following are protocols for key experiments commonly cited in the literature.

Phospholipid Fatty Acid (PLFA) Analysis

Phospholipid fatty acid (PLFA) analysis is a widely used method to provide a snapshot of the living microbial community structure and abundance at the time of sampling.[3]

1. Lipid Extraction:

  • Weigh 5g of freeze-dried soil into a centrifuge tube.

  • Add a single-phase chloroform-methanol-citrate buffer extractant in a specific ratio (e.g., 1:2:0.8 v/v/v).[9][10]

  • Shake for a specified period (e.g., 2 hours) and then centrifuge to separate the liquid and solid phases.[11]

  • Collect the supernatant containing the lipids.[9][12]

2. Lipid Fractionation:

  • Use solid-phase extraction (SPE) columns to separate the total lipid extract into different lipid classes (neutral lipids, glycolipids, and phospholipids).[12]

  • The phospholipids, which are characteristic of living cell membranes, are eluted from the column.

3. Methanolysis and Analysis:

  • The phospholipid fraction is subjected to mild alkaline methanolysis to convert the fatty acids into fatty acid methyl esters (FAMEs).

  • The resulting FAMEs are then analyzed by gas chromatography (GC) to identify and quantify the different fatty acids.[9]

Soil Microbial Biomass Carbon (MBC) and Nitrogen (MBN) Determination (Fumigation-Extraction Method)

This method is used to estimate the amount of carbon and nitrogen held within the microbial cells in a soil sample.[13][14][15]

1. Fumigation:

  • Two subsamples of soil are taken. One is fumigated with chloroform vapor for 24 hours to kill the microorganisms.[15] The other is a non-fumigated control.

  • The chloroform is then removed from the fumigated sample.[15]

2. Extraction:

  • Both the fumigated and non-fumigated soil samples are extracted with a solution of potassium sulfate (K₂SO₄).[13][15]

3. Analysis:

  • The amount of organic carbon and total nitrogen in the extracts is determined.

  • The microbial biomass carbon (MBC) and nitrogen (MBN) are calculated as the difference between the carbon and nitrogen extracted from the fumigated and non-fumigated soils, respectively, using a correction factor.[13]

Soil Enzyme Activity Assays

Soil enzymes play a critical role in nutrient cycling, and their activity can be an indicator of soil health.[16][17]

1. Dehydrogenase Activity:

  • This assay measures the overall microbial activity in the soil.

  • Soil is incubated with 2,3,5-triphenyltetrazolium chloride (TTC), which is reduced by dehydrogenases in living microbial cells to triphenyl formazan (TPF).

  • The amount of TPF produced is measured spectrophotometrically.

2. Phosphatase and Urease Activity:

  • These assays measure the potential of the soil to mineralize organic phosphorus and nitrogen, respectively.

  • Soil is incubated with a specific substrate (e.g., p-nitrophenyl phosphate for phosphatase, urea for urease).

  • The amount of product released (e.g., p-nitrophenol, ammonium) is quantified colorimetrically.

Nitrification and Denitrification Potential Assays

These assays assess the rates of key nitrogen cycling processes in the soil.

1. Potential Nitrification Rate (PNR):

  • Measures the activity of ammonia-oxidizing bacteria and archaea.

  • Soil slurries are incubated with an ammonium source, and the rate of nitrate production is measured over time.

2. Denitrification Enzyme Activity (DEA):

  • Measures the potential of the soil microbial community to carry out denitrification.

  • Soil is incubated under anaerobic conditions with a non-limiting supply of nitrate and a carbon source.

  • The production of nitrous oxide (N₂O) is measured in the presence of acetylene, which blocks the final step of denitrification.

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows.

Experimental_Workflow_PLFA cluster_extraction Lipid Extraction cluster_fractionation Fractionation cluster_analysis Analysis soil Soil Sample extractant Add Chloroform- Methanol-Buffer soil->extractant shake Shake & Centrifuge extractant->shake supernatant Collect Supernatant (Total Lipids) shake->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe phospholipids Elute Phospholipids spe->phospholipids methanolysis Methanolysis (FAMEs) phospholipids->methanolysis gc Gas Chromatography (GC) methanolysis->gc data Identify & Quantify Fatty Acids gc->data

Caption: Workflow for Phospholipid Fatty Acid (PLFA) Analysis.

Experimental_Workflow_MBC_MBN cluster_fumigation Fumigation cluster_extraction Extraction cluster_analysis Analysis & Calculation soil Soil Sample fumigated Fumigate with Chloroform (24h) soil->fumigated non_fumigated Non-Fumigated Control soil->non_fumigated extract_fum Extract with K₂SO₄ fumigated->extract_fum extract_nonfum Extract with K₂SO₄ non_fumigated->extract_nonfum analyze_fum Measure C and N in Extract extract_fum->analyze_fum analyze_nonfum Measure C and N in Extract extract_nonfum->analyze_nonfum calculate Calculate MBC & MBN: (Fumigated - Non-fumigated) * Correction Factor analyze_fum->calculate analyze_nonfum->calculate

Caption: Workflow for Microbial Biomass Carbon & Nitrogen Analysis.

Signaling_Pathway_Fungicide_Impact cluster_direct Direct Effects cluster_indirect Indirect Effects cluster_outcome Outcome fungicide Fungicide Application inhibition Inhibition of Target Fungi fungicide->inhibition nontarget Toxicity to Non-Target Microorganisms fungicide->nontarget competition Altered Microbial Competition inhibition->competition nontarget->competition foodweb Disruption of Soil Food Web nontarget->foodweb community_shift Shift in Microbial Community Structure competition->community_shift foodweb->community_shift function_change Altered Soil Functions community_shift->function_change

Caption: Logical relationships of fungicide impact on soil microbes.

References

Cost-Benefit Analysis of Nuarimol Application in Commercial Agriculture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for conducting a cost-benefit analysis of Nuarimol, a sterol biosynthesis inhibitor (SBI) fungicide, against common alternatives in commercial agriculture. Due to the limited availability of recent, specific quantitative field data for this compound, this analysis utilizes data for comparable fungicides, Myclobutanil (another SBI) and Captan (a multi-site contact fungicide), to establish a baseline for evaluation. The primary focus is on the management of apple scab (Venturia inaequalis) and cherry leaf spot (Blumeriella jaapii), significant diseases in fruit production.

Data Presentation: Comparative Fungicide Performance

The following tables summarize key performance and economic indicators for this compound and its alternatives. It is important to note that the data for this compound is largely qualitative due to a lack of available recent field trial results. Efficacy and yield impact can vary significantly based on environmental conditions, disease pressure, and application timing.

Table 1: Efficacy and Crop Yield Impact

FungicideTarget Disease(s)Efficacy (% Disease Control)Reported Yield Increase (tonnes/hectare)
This compound Apple Scab, Cherry Leaf Spot, Powdery MildewData not availableData not available
Myclobutanil Apple Scab, Powdery Mildew, Rusts, Cherry Leaf Spot85-95% for Apple Scab; Effective against Cherry Leaf Spot1.5 - 3.0 (Apples)
Captan Apple Scab, Brown Rot, Phomopsis70-85% for Apple Scab1.0 - 2.5 (Apples)
Untreated Control -0%Baseline

Note: Efficacy and yield data are compiled from various sources and represent a general range. Actual performance will vary.

Table 2: Economic Analysis

FungicideEstimated Cost per Hectare (USD)Application Frequency (per season)Total Estimated Cost per Hectare (USD)
This compound Data not available4-6Data not available
Myclobutanil $25 - $453-5$75 - $225
Captan $30 - $504-7$120 - $350
Untreated Control $00$0

Note: Costs are estimates and can vary based on supplier, location, and application method.

Experimental Protocols

A detailed methodology for evaluating the efficacy of fungicides in a field setting is crucial for generating reliable comparative data. The following protocol is a generalized framework for a fungicide field trial on apples.

Objective: To evaluate the efficacy of this compound and alternative fungicides in controlling apple scab and their impact on fruit yield.

Experimental Design:

  • Location: A commercial apple orchard with a history of apple scab incidence.

  • Cultivar: A susceptible apple variety (e.g., McIntosh or Golden Delicious).

  • Treatments:

    • This compound at the recommended application rate.

    • Myclobutanil at the recommended application rate.

    • Captan at the recommended application rate.

    • Untreated control.

  • Plot Design: Randomized Complete Block Design (RCBD) with four replications per treatment. Each plot consists of a minimum of 5 trees.

  • Application: Fungicides are applied using a calibrated airblast sprayer at key phenological stages, typically from green tip through to the second cover spray. Application timing should be guided by disease prediction models and weather conditions.[1]

  • Data Collection:

    • Disease Incidence: Percentage of leaves and fruit showing scab lesions, assessed at regular intervals.

    • Disease Severity: Area of leaf and fruit surface affected by scab, rated on a standardized scale.

    • Yield: Total weight of marketable fruit per tree at harvest.

  • Statistical Analysis: Data are analyzed using Analysis of Variance (ANOVA) to determine significant differences between treatments.

Mandatory Visualizations

Signaling Pathway of this compound's Mode of Action

This compound is a sterol biosynthesis inhibitor (SBI) that specifically targets the C14-demethylation step in the ergosterol biosynthesis pathway of fungi. This disruption of ergosterol production leads to a dysfunctional cell membrane and ultimately inhibits fungal growth.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl Lanosterol 14-demethyl Lanosterol Lanosterol->14-demethyl Lanosterol C14-demethylase (Cytochrome P450) Ergosterol Ergosterol 14-demethyl Lanosterol->Ergosterol Multiple Steps This compound This compound C14-demethylase\n(Cytochrome P450) C14-demethylase (Cytochrome P450) This compound->C14-demethylase\n(Cytochrome P450) Inhibits Ergosterol Depletion Ergosterol Depletion Toxic Sterol Accumulation Toxic Sterol Accumulation Altered Membrane\nFluidity & Function Altered Membrane Fluidity & Function Ergosterol Depletion->Altered Membrane\nFluidity & Function Toxic Sterol Accumulation->Altered Membrane\nFluidity & Function Fungal Growth Inhibition Fungal Growth Inhibition Altered Membrane\nFluidity & Function->Fungal Growth Inhibition

Caption: this compound inhibits C14-demethylase, disrupting ergosterol synthesis.

Experimental Workflow for Fungicide Efficacy Trial

The following diagram illustrates the key stages of a typical field trial designed to assess the efficacy of different fungicides.

G Site Selection\n(Infected Orchard) Site Selection (Infected Orchard) Experimental Design\n(RCBD) Experimental Design (RCBD) Site Selection\n(Infected Orchard)->Experimental Design\n(RCBD) Plot Establishment Plot Establishment Experimental Design\n(RCBD)->Plot Establishment Treatment Application\n(this compound, Alternatives, Control) Treatment Application (this compound, Alternatives, Control) Plot Establishment->Treatment Application\n(this compound, Alternatives, Control) Data Collection\n(Disease & Yield) Data Collection (Disease & Yield) Treatment Application\n(this compound, Alternatives, Control)->Data Collection\n(Disease & Yield) Statistical Analysis Statistical Analysis Data Collection\n(Disease & Yield)->Statistical Analysis Efficacy & Yield\nComparison Efficacy & Yield Comparison Statistical Analysis->Efficacy & Yield\nComparison

Caption: Workflow for a fungicide efficacy field trial.

Logical Flow of a Cost-Benefit Analysis

A comprehensive cost-benefit analysis involves several key calculations to determine the economic viability of a fungicide application strategy.

G cluster_costs Costs cluster_benefits Benefits Fungicide Cost Fungicide Cost Total Cost Total Cost Fungicide Cost->Total Cost Application Cost Application Cost Application Cost->Total Cost Net Benefit Net Benefit Total Cost->Net Benefit Yield Increase Yield Increase Gross Revenue Increase Gross Revenue Increase Yield Increase->Gross Revenue Increase Market Price of Crop Market Price of Crop Market Price of Crop->Gross Revenue Increase Gross Revenue Increase->Net Benefit

Caption: Logical flow for calculating the net benefit of fungicide use.

References

Safety Operating Guide

Proper Disposal of Nuarimol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds like Nuarimol are paramount to ensuring a secure laboratory environment and preventing environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with safety protocols and regulatory requirements.

Understanding the Hazards

This compound is a fungicide that presents several hazards. It is harmful if swallowed and causes serious eye irritation.[1] Furthermore, it is toxic to aquatic life with long-lasting effects. Adherence to proper disposal protocols is crucial to mitigate these risks.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A laboratory coat or chemical-resistant apron.

Step-by-Step Disposal Procedures

This compound waste, including unused product, contaminated materials, and empty containers, must be managed as hazardous waste. Disposal must always be in accordance with national and local regulations.

Step 1: Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container for all this compound waste. The container should be made of a material compatible with this compound.

  • Waste Identification: All waste containing this compound must be treated as hazardous waste. This includes:

    • Unused or expired this compound.

    • Contaminated labware (e.g., pipette tips, vials, flasks).

    • Contaminated PPE (e.g., gloves, disposable lab coats).

    • Solutions containing this compound.

    • Spill cleanup materials.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "this compound contaminated labware").

Step 2: Empty Container Management

Empty containers that held this compound must be properly decontaminated before disposal. An empty container can be as hazardous as a full one due to residual contents.[2]

Triple-Rinsing Procedure for Liquid Formulations: [2][3]

  • Empty the remaining contents into the application equipment or a designated waste container. Allow the container to drain for at least 30 seconds after the flow has been reduced to drops.

  • Fill the container approximately one-quarter full with a suitable solvent (e.g., water, unless another solvent is specified on the product label or SDS).

  • Securely replace the cap and shake the container vigorously for at least 30 seconds to rinse all interior surfaces.

  • Pour the rinsate into the hazardous waste container. Allow the container to drain for at least 30 seconds.

  • Repeat this rinsing procedure two more times.

  • Puncture the top and bottom of the container to prevent reuse.[4]

  • The rinsed container can then be disposed of in a licensed sanitary landfill or offered for recycling if a program that accepts pesticide containers is available.[3][5]

For Dry Formulations: [4]

  • Completely empty the contents into the application or waste container.

  • Open both ends of the container to facilitate the removal of any remaining product and to prevent reuse.

  • Dispose of the container in a licensed sanitary landfill.

Step 3: Final Disposal
  • Licensed Waste Disposal Facility: Wastes resulting from the use of this compound must be disposed of at an approved waste disposal facility.[5]

  • Professional Consultation: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

This compound Hazard and Disposal Summary

Hazard ClassificationGHS Hazard StatementsDisposal Considerations
Acute Oral ToxicityH302: Harmful if swallowed[1]Dispose of contents/container to an approved waste disposal plant.[6]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[1]Do not let product enter drains.
Hazardous to the Aquatic EnvironmentToxic to aquatic life with long lasting effectsAvoid release to the environment.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Nuarimol_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Unused product, solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated labware, PPE, spill debris) waste_type->solid_waste Solid empty_container Empty Container waste_type->empty_container Container collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid triple_rinse Triple-Rinse Container empty_container->triple_rinse contact_ehs Contact EHS/Licensed Contractor for Pickup collect_liquid->contact_ehs collect_solid->contact_ehs puncture_container Puncture Container triple_rinse->puncture_container dispose_rinsate Dispose of Rinsate as Hazardous Waste triple_rinse->dispose_rinsate final_disposal Dispose of Rinsed Container in Landfill/Recycle puncture_container->final_disposal dispose_rinsate->collect_liquid

Caption: Workflow for the safe disposal of this compound waste.

Chemical Incompatibility

References

Essential Safety and Disposal Plan for Handling Nuarimol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a steadfast commitment to safety is foundational when handling chemical compounds like Nuarimol. This document provides a comprehensive, immediate-use guide covering essential personal protective equipment (PPE), detailed handling procedures, and a structured disposal plan to ensure a secure laboratory environment.

Chemical and Toxicological Profile of this compound

Understanding the properties and hazards of this compound is the first step in safe handling. This compound is a systemic fungicide recognized as harmful if swallowed and a cause of serious eye irritation.[1]

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₁₇H₁₂ClFN₂O[1]
Molecular Weight 314.7 g/mol [1]
Appearance White crystalline solid
Melting Point 126 °C[2]
Water Solubility 26 mg/L (at pH 7, 25 °C)[2]

| Vapor Pressure | 1 x 10⁻⁵ Pa (at 23 °C)[2] |

Table 2: Toxicological Data and Hazard Classifications for this compound

Hazard Information Classification & Data
GHS Hazard Statements H302: Harmful if swallowed.[1][2] H319: Causes serious eye irritation.[1][2]
GHS Pictograms Warning[1]
WHO Classification II (Moderately hazardous)[3]
Acute Oral Toxicity (Mouse) LD50: 2500 mg/kg[2]

| Acute Inhalation Toxicity (Rat) | LC50: > 6090 mg/m³/4 hours[2] |

Operational Plan: Handling this compound

A systematic approach to handling this compound is critical to minimize exposure and mitigate risks. This involves a combination of engineering controls, appropriate PPE, and strict hygiene practices.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is based on a thorough risk assessment of the procedures to be performed. Always consult the specific Safety Data Sheet (SDS) for the this compound product being used.

Table 3: Recommended Personal Protective Equipment for this compound

PPE Category Item Specifications and Use
Hand Protection Chemical-resistant gloves Unlined, elbow-length gloves are recommended.[4] Materials such as nitrile, butyl, and neoprene generally offer good protection against pesticides.[4] Never use leather or cotton gloves.[4]
Eye Protection Safety glasses with side shields or chemical splash goggles Wear snug-fitting, non-fogging goggles or a face shield when pouring, mixing, or there is a splash hazard.[4]
Skin and Body Protection Laboratory coat or chemical-resistant apron A chemical-resistant apron should be worn over a lab coat, especially when mixing, loading, or cleaning equipment.[4] For highly toxic applications, a protective suit covering the entire body may be necessary.
Respiratory Protection NIOSH/MSHA-approved respirator A respirator is recommended for lengthy exposures, when mixing or filling highly toxic pesticides, or if engineering controls are insufficient to maintain exposure below acceptable limits.[4]

| Footwear | Chemical-resistant footwear | Wear chemical-resistant boots. Pant legs should be worn outside the boots to prevent chemicals from entering.[5] |

Safe Handling Protocol

Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • Use of a chemical fume hood is highly recommended to minimize inhalation of dust or vapors.

Procedural Steps:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Confirm that safety equipment, such as an eyewash station and safety shower, is accessible.

  • Handling: Avoid creating dust. When weighing or transferring the solid, do so carefully within a fume hood.

  • Hygiene: Do not eat, drink, or smoke in areas where this compound is handled or stored.[6] Wash hands thoroughly with soap and water after handling and before breaks.[6]

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][6] Keep containers tightly closed.

Emergency Procedures

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[7][8] Seek medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and water.[7] Remove contaminated clothing and wash it before reuse.[8]

  • Inhalation: Move the person to fresh air.[7] If they feel unwell, call a poison control center or doctor.[6]

  • Ingestion: Do NOT induce vomiting.[7][8] Immediately contact a poison control center or physician.[7]

Spill Response:

  • Evacuate the area if necessary.

  • Wear appropriate PPE, including respiratory protection.

  • Prevent further leakage or spillage if it is safe to do so.[6] Do not let the product enter drains.[6]

  • For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a designated, labeled hazardous waste container.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in the hazardous waste container.

  • Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance. All this compound waste must be treated as hazardous waste.[9]

Waste Segregation and Handling
  • Designated Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container for all this compound waste.[9]

  • Waste Identification: The following items must be disposed of as hazardous waste:

    • Unused or expired this compound.

    • Contaminated labware (e.g., pipette tips, vials, flasks).[9]

    • Contaminated PPE (gloves, disposable lab coats, etc.).[9]

    • Spill cleanup materials.[9]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and a description of the contents.[9]

Disposal Procedure
  • Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9] After rinsing, the container can be disposed of according to institutional guidelines, with the label defaced.[9]

  • Excess Product: If you have a small amount of leftover diluted this compound, the preferred method is to use it up according to its intended application.[10]

  • Waste Pickup: Do not dispose of this compound down the drain or in regular trash.[9] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[9] Many states also have "Clean Sweep" programs for pesticide disposal.[11]

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely managing this compound in a laboratory setting, from initial assessment to final disposal.

Nuarimol_Workflow cluster_prep Preparation & Handling cluster_response Response & Decontamination cluster_disposal Waste Management risk_assessment 1. Conduct Risk Assessment select_ppe 2. Select Appropriate PPE risk_assessment->select_ppe eng_controls 3. Use Engineering Controls (e.g., Fume Hood) select_ppe->eng_controls handling 4. Handle Chemical eng_controls->handling decon 5. Decontaminate Work Area & Personal Hygiene handling->decon spill Spill Occurs handling->spill emergency Exposure Occurs handling->emergency segregate_waste 6. Segregate Hazardous Waste decon->segregate_waste spill_response Spill Response Protocol spill->spill_response first_aid First Aid Procedures emergency->first_aid spill_response->decon first_aid->decon label_waste 7. Label Waste Container segregate_waste->label_waste dispose 8. Arrange for Professional Disposal (Contact EHS) label_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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